molecular formula C8H14O5 B122862 (R)-Diethyl 2-hydroxysuccinate CAS No. 7554-28-1

(R)-Diethyl 2-hydroxysuccinate

Cat. No.: B122862
CAS No.: 7554-28-1
M. Wt: 190.19 g/mol
InChI Key: VKNUORWMCINMRB-ZCFIWIBFSA-N
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Description

(R)-Diethyl 2-hydroxysuccinate (CAS 7554-28-1) is a chiral building block of high value in organic synthesis and pharmaceutical research. Its molecular formula is C8H14O5, with a molecular weight of 190.19 g/mol . This compound is the (R)-enantiomer of diethyl 2-hydroxysuccinate, also known as diethyl (R)-malate, making it a crucial precursor for the stereoselective synthesis of complex molecules. In research, cell-permeable diethyl ester derivatives of succinate are utilized to study intracellular metabolic signaling pathways. Studies have shown that analogous compounds like diethyl succinate can modulate microglial polarization by reducing mitochondrial fission and cellular ROS production, suggesting a protective role against pro-inflammatory responses in cellular models . This mechanism is SUCNR1-receptor independent and highlights the importance of intracellular succinate levels in immunometabolism . The (R)-stereochemistry of this specific compound is particularly significant for investigations requiring chiral specificity, such as in the development of asymmetric syntheses and for probing enzyme-substrate interactions. Researchers can use this chemical as a versatile intermediate in various reactions, including esterifications and condensations, to construct more complex, optically active target structures. It is essential to store the product sealed in a dry environment at room temperature . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl (2R)-2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNUORWMCINMRB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226474
Record name Butanedioic acid, hydroxy-, diethyl ester, (R)-
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Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7554-28-1
Record name Diethyl D-malate
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Record name Butanedioic acid, hydroxy-, diethyl ester, (R)-
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Record name Butanedioic acid, hydroxy-, diethyl ester, (R)-
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Record name D-(+)-Malic acid diethyl ester
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Foundational & Exploratory

(R)-Diethyl 2-hydroxysuccinate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-Diethyl 2-hydroxysuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for this compound. The information is intended for professionals in research and drug development who may use this compound as a chiral building block or starting material in organic synthesis.

Chemical Identity and Physical Properties

This compound, also known as Diethyl D-malate, is a chiral ester of malic acid.[1][2] It serves as a versatile intermediate in the synthesis of complex organic molecules and natural products.[3][4][5]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Namediethyl (2R)-2-hydroxybutanedioate
SynonymsDiethyl D-Malate, Diethyl D-(+)-Malate, D-(+)-Apple Acid Diethyl Ester[1]
CAS Number7554-28-1[1]
Molecular FormulaC8H14O5[1]
Molecular Weight190.19 g/mol [1][2]
InChI KeyVKNUORWMCINMRB-SSDOTTSWSA-N
Canonical SMILESCCOC(=O)CC(C(=O)OCC)O

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical DescriptionColorless liquid; mild, winey-fruity odor[2]
Boiling Point122-124 °C (at 12 mmHg)[6]
90 °C (at 0.01 Torr)[3]
60 °C (at 0.008 Torr)[3][4]
Density1.128 g/mL[6]
SolubilitySoluble in water; miscible in alcohol and oil[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

SpectroscopyData Reference
¹H NMR δ = 1.33 (t, 6H), 2.84-2.97 (d,d, 2H), 3.4 (s, 1H, OH), 4.13-4.31 (q,q, 4H), 4.47-4.52 (m, 1H)[3]
¹³C NMR δ = 14.15, 14.16 (C1/C8); 38.4 (C5); 61.2, 61.5 (C2/C7); 67.6 (C4); 173.8 (C6); 174.8 (C3)[3]
Mass Spectrometry Data available in spectral databases.[7]
Infrared (IR) Spectroscopy Data available in spectral databases.[7]

Synthesis and Purification

This compound can be synthesized through various routes. A common laboratory-scale synthesis involves the reduction of a brominated precursor derived from 2,3-dihydroxysuccinic acid.[3][4]

Experimental Protocol: Synthesis via Reduction of Diethyl 2-bromo-3-hydroxysuccinate[3]

This protocol describes a two-step synthesis starting from diethyl 2,3-dihydroxysuccinate.

Step 1: Synthesis of Diethyl 2-bromo-3-hydroxysuccinate (3)

  • Introduce 309 g (1.5 mol) of diethyl 2,3-dihydroxysuccinate into a 1 L three-necked flask.

  • Add 125 ml (2 mol) of thionyl chloride dropwise at 30°C with stirring.

  • Add 10 drops of absolute DMF.

  • Stir the mixture at 50°C overnight under reflux.

  • Carefully remove the remaining HCl in a vacuum.

  • Cool the reaction mixture and dilute it with acetone.

  • Add 260 g (2 mol) of lithium bromide in portions with stirring.

  • Stir the mixture at 50°C for 24 hours.

Step 2: Reduction to this compound (4a)

  • To a stirred flask, add 26.7 g (0.1 mol) of diethyl 2-bromo-3-hydroxysuccinate, 8.0 g (0.2 mol) of MgO, and 300 ml of a solvent mixture (150 ml water and 150 ml acetone).

  • Add 5 g of 10% Pd/C catalyst.

  • Hydrogenate the mixture for 48 hours at room temperature under 1 bar H₂ pressure.

  • Filter off the catalyst and acidify the filtrate with dilute HCl to a pH of 6.

  • Remove the acetone using a rotary evaporator.

  • Acidify the remaining aqueous solution with dilute HCl and extract three times with ethyl acetate.

  • Wash the combined organic phases with saturated sodium chloride solution and dry over MgSO₄.

  • Remove the solvent under reduced pressure.

Purification: Purify the crude product by distillation. The boiling point is reported as 60°C at 0.008 Torr, with a yield of 48.5%.[3][4]

Caption: Synthesis and purification workflow.

Reactivity and Stability

Understanding the reactivity and stability of this compound is essential for its proper handling, storage, and use in chemical reactions.

Table 4: Reactivity and Stability Profile

ParameterDescriptionSource
Stability Stable under normal conditions.[8][9]
Conditions to Avoid Incompatible products, open flames, hot surfaces, and sources of ignition.[8][9]
Incompatible Materials Acids, Bases, Reducing Agents.[8][9]
Hazardous Decomposition Carbon oxides may form upon combustion.
Hazardous Polymerization Does not occur.[8][9]

Applications in Research and Development

This compound is a valuable chiral building block in organic synthesis. Its stereocenter and functional groups allow for the construction of complex, stereochemically defined molecules.

  • Natural Product Synthesis: It has been used as a starting material for the synthesis of side chains of biologically active natural products like Annonin I.[3][4]

  • Medicinal Chemistry: As a chiral pool starting material, it is applied in the design and synthesis of new drug candidates where specific stereochemistry is crucial for biological activity.[5]

  • Flavoring Agent: It is also used in the food industry as a flavoring agent.[2]

G Applications of this compound A (R)-Diethyl 2-hydroxysuccinate B Chiral Building Block A->B E Flavoring Agent A->E C Natural Product Synthesis B->C D Medicinal Chemistry B->D F Annonin I Synthesis C->F G Drug Discovery D->G

Caption: Key application areas.

Safety and Handling

Proper safety precautions must be observed when handling this compound.

Table 5: Hazard Information

Hazard TypeGHS ClassificationPrecautionary Statements
Physical Hazard Combustible liquidP210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[8][10]
Health Hazard Causes serious eye irritation (H319)P264: Wash skin thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Environmental Hazard Harmful to aquatic life (H402)P273: Avoid release to the environment.[10]
Handling and Storage Recommendations
  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes and inhalation of vapor or mist. Use in a well-ventilated area.[11]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials.[8]

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and protective clothing.[11]

First Aid Measures
  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

References

(R)-Diethyl 2-hydroxysuccinate CAS number 7554-28-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-Diethyl 2-hydroxysuccinate

CAS Number: 7554-28-1

This technical guide provides a comprehensive overview of this compound, a valuable chiral building block for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound, also known as Diethyl D-malate, is a colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₁₄O₅[1][2]
Molecular Weight 190.19 g/mol [2][3]
CAS Number 7554-28-1[1]
Appearance Colorless liquid[1]
Boiling Point 122-124 °C at 12 mmHg60 °C at 0.008 Torr[4][5]
Density 1.128 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.4330 to 1.4360[6]
Solubility Soluble in chloroform and ethyl acetate.[4]
InChI Key VKNUORWMCINMRB-ZCFIWIBFSA-N[1]

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference
1.33t, t7.08 and 7.09-CH₃ (C1 and C8)[5]
2.84-2.97d, d4.73 and 6.08-CH₂- (C5)[5]
3.4s-OH[5]
4.13-4.31q, q7.08 and 7.09-CH₂- (C2 and C7)[5]
4.47-4.52m5.4 and 4.06-CH- (C4)[5]
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignmentReference
14.138-CH₃ (C1/C8)
38.810-CH₂- (C5)
61.973-CH₂-O- (C2)
67.36-CH(OH)- (C4)
170.52C=O (C6)
173.39C=O (C3)

Synthesis and Experimental Protocols

This compound is a valuable chiral intermediate, and its synthesis is of significant interest. One documented method involves the transformation of diethyl 2,3-dihydroxysuccinate. The general workflow for this synthesis is outlined below.

Synthesis_Workflow Synthesis Workflow of this compound A Diethyl 2,3-dihydroxysuccinate B Diethyl 3-bromo-2-hydroxysuccinate A->B Thionyl chloride, DMF (cat.), Lithium bromide C This compound B->C Debromination (e.g., Zn/H₂O or Pd/C, H₂, MgO)

Caption: Synthesis workflow for this compound.

General Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on the synthesis of unnatural diethyl 2-hydroxysuccinate from 2,3-dihydroxysuccinic acid.

Step 1: Synthesis of Diethyl 3-bromo-2-hydroxysuccinate

  • To a stirred solution of diethyl 2,3-dihydroxysuccinate (1.5 mol) in a suitable flask, add thionyl chloride (2.0 mol) dropwise at 30 °C.[7]

  • Add a catalytic amount of absolute DMF (10 drops).[7]

  • Heat the mixture at 50 °C overnight under reflux.[7]

  • Remove the excess HCl in a vacuum.[7]

  • Cool the reaction mixture and dilute it with acetone.[7]

  • Add lithium bromide (2.0 mol) in portions while stirring and continue to stir at 50 °C for 24 hours.[7]

  • After cooling, add water to dissolve the solid.[7]

  • Evaporate the acetone and extract the aqueous phase with methylene chloride.

  • Dry the combined organic layers over MgSO₄ and remove the solvent by distillation to obtain Diethyl 3-bromo-2-hydroxysuccinate.[7]

Step 2: Debromination to this compound

Method A: Reduction with Zn/H₂O

  • Activate zinc powder by washing with HCl, water, ethanol, acetone, and ether.

  • In a three-necked flask, add the activated zinc powder to a solution of Diethyl 3-bromo-2-hydroxysuccinate in acetone.

  • Heat the mixture at 55 °C with stirring overnight.

  • Filter the mixture and remove the acetone.

  • Acidify the solution with dilute HCl and extract with ethyl acetate.

  • Wash the combined organic phases with saturated sodium chloride solution and dry over MgSO₄.

  • Remove the solvent and purify the crude product by distillation (b.p: 60°C at 0.008 Torr) to yield Diethyl 2-hydroxysuccinate (48.5% yield).[5]

Method B: Reduction with Pd/C, H₂, and MgO

  • In a stirred flask, add Diethyl 2-bromo-3-hydroxysuccinate (0.1 mol), MgO (2.0 mol), and a solvent mixture of water and acetone.[7]

  • Add 10% Pd/C catalyst.

  • Hydrogenate the mixture for 48 hours at room temperature under 1 bar of H₂ pressure.[7]

  • Filter off the catalyst and acidify the solution with dilute HCl to pH 6.

  • Remove the acetone and extract with ethyl acetate.

  • Wash the organic layer with saturated NaCl solution and dry over MgSO₄ to obtain the product.

Applications in Drug Development and Asymmetric Synthesis

This compound is a key chiral building block in the synthesis of complex molecules, particularly in the field of drug discovery and natural product synthesis.[8][9][10][11] Chirality is a critical factor in the biological activity of many pharmaceutical compounds, and the use of enantiomerically pure starting materials like this compound is essential for the stereoselective synthesis of drug candidates.[8][9][10]

One notable application is in the synthesis of the side chain of Annonin I, a biologically active natural product.[5] The defined stereochemistry of this compound allows for the construction of the target molecule with the correct spatial arrangement of atoms, which is crucial for its biological function.

Metabolic and Signaling Pathways

Based on the conducted literature search, there is currently no specific information available regarding the metabolic fate or direct modulation of signaling pathways by this compound. Research in these areas would be valuable to further elucidate the biological relevance of this compound and its derivatives.

References

Synthesis of (R)-Diethyl 2-hydroxysuccinate from L-aspartic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Diethyl 2-hydroxysuccinate, a valuable chiral building block in organic synthesis, particularly for the development of pharmaceuticals and other biologically active molecules, can be synthesized from the readily available amino acid L-aspartic acid. This technical guide provides a comprehensive overview of a multi-step synthetic route, including a stereochemical inversion to obtain the desired (R)-enantiomer. The synthesis involves the initial conversion of L-aspartic acid to (S)-diethyl 2-hydroxysuccinate, followed by a Mitsunobu reaction to invert the stereocenter. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and provides visualizations of the reaction pathways and experimental workflows for researchers, scientists, and drug development professionals.

Overall Synthetic Strategy

The synthesis of this compound from L-aspartic acid is a three-step process:

  • Diazotization of L-aspartic acid: The amino group of L-aspartic acid is converted to a hydroxyl group using a diazotization reaction. This reaction proceeds with retention of configuration, yielding (S)-malic acid.

  • Fischer Esterification: The carboxylic acid functionalities of (S)-malic acid are then esterified using ethanol in the presence of an acid catalyst to produce (S)-diethyl 2-hydroxysuccinate.

  • Mitsunobu Reaction for Stereochemical Inversion: To obtain the target (R)-enantiomer, a Mitsunobu reaction is performed on (S)-diethyl 2-hydroxysuccinate. This reaction inverts the stereochemistry at the C2 position, yielding this compound.

Alternatively, the (R)-enantiomer can be synthesized by following the same reaction sequence starting from D-aspartic acid.

Reaction Pathways and Experimental Workflows

G cluster_0 Synthesis of (S)-Diethyl 2-hydroxysuccinate cluster_1 Synthesis of this compound L-Aspartic Acid L-Aspartic Acid Diazotization Diazotization L-Aspartic Acid->Diazotization NaNO2, H2SO4 (S)-Malic Acid (S)-Malic Acid Diazotization->(S)-Malic Acid Fischer Esterification Fischer Esterification (S)-Malic Acid->Fischer Esterification Ethanol, H2SO4 (S)-Diethyl 2-hydroxysuccinate (S)-Diethyl 2-hydroxysuccinate Fischer Esterification->(S)-Diethyl 2-hydroxysuccinate Mitsunobu Reaction Mitsunobu Reaction (S)-Diethyl 2-hydroxysuccinate->Mitsunobu Reaction p-Nitrobenzoic acid, PPh3, DIAD Intermediate Ester Intermediate Ester Mitsunobu Reaction->Intermediate Ester Hydrolysis Hydrolysis Intermediate Ester->Hydrolysis Base This compound This compound Hydrolysis->this compound

Figure 1: Overall reaction pathway for the synthesis of this compound from L-aspartic acid.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Mitsunobu Reaction A Dissolve L-Aspartic Acid in H2SO4 B Cool to 0°C A->B C Add NaNO2 solution dropwise B->C D Stir at 0°C C->D E Reaction Quench & Workup D->E F Isolate (S)-Malic Acid E->F G Dissolve (S)-Malic Acid in Ethanol H Add H2SO4 catalyst G->H I Reflux H->I J Neutralization & Extraction I->J K Purification (Distillation) J->K L Obtain (S)-Diethyl 2-hydroxysuccinate K->L M Dissolve (S)-Ester, p-Nitrobenzoic acid, PPh3 in THF N Cool to 0°C M->N O Add DIAD dropwise N->O P Stir at room temperature O->P Q Workup & Purification P->Q R Hydrolyze intermediate Q->R S Isolate this compound R->S

Figure 2: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Diazotization of L-aspartic acid to (S)-Malic acid

This procedure is based on established methods for the diazotization of amino acids.

Materials:

  • L-aspartic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-aspartic acid (1.0 eq) in a 1M solution of sulfuric acid.

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water and add it dropwise to the stirred solution of L-aspartic acid over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • The reaction mixture is then extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-malic acid.

Quantitative Data:

ParameterValue
ReactantsL-aspartic acid, Sodium Nitrite, Sulfuric Acid
SolventWater
Temperature0-5 °C
Reaction Time4 hours at 0-5 °C, then overnight at room temperature
Yield ~70-80% (expected)
Step 2: Fischer Esterification of (S)-Malic acid to (S)-Diethyl 2-hydroxysuccinate

This protocol is adapted from a general procedure for the high-yield esterification of hydroxy acids.[1]

Materials:

  • (S)-Malic acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Sodium Chloride (NaCl) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve (S)-malic acid (1.0 eq) in anhydrous ethanol (10-20 eq).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by vacuum distillation to afford pure (S)-diethyl 2-hydroxysuccinate.

Quantitative Data:

ParameterValue
Reactants(S)-Malic acid, Ethanol
CatalystConcentrated Sulfuric Acid
SolventEthanol
TemperatureReflux
Reaction Time4-6 hours
Yield ~95% [1]
Step 3: Mitsunobu Reaction for Stereochemical Inversion to this compound

This is a proposed procedure based on the principles of the Mitsunobu reaction for the inversion of secondary alcohols.

Materials:

  • (S)-Diethyl 2-hydroxysuccinate

  • p-Nitrobenzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-diethyl 2-hydroxysuccinate (1.0 eq), p-nitrobenzoic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue is then subjected to basic hydrolysis by dissolving it in a solution of NaOH or KOH in a mixture of water and ethanol and stirring at room temperature until the ester is cleaved.

  • Acidify the reaction mixture and extract the (R)-2-hydroxysuccinic acid with diethyl ether.

  • The organic layers are combined, dried, and concentrated.

  • The resulting (R)-2-hydroxysuccinic acid is then esterified using the Fischer esterification protocol described in Step 2 to yield this compound.

  • The final product is purified by silica gel column chromatography.

Quantitative Data:

ParameterValue
Reactants(S)-Diethyl 2-hydroxysuccinate, p-Nitrobenzoic acid, PPh₃, DIAD
SolventAnhydrous THF
Temperature0 °C to room temperature
Reaction Time12-24 hours
Yield ~60-80% (expected for Mitsunobu and hydrolysis steps)

Conclusion

This technical guide provides a detailed and feasible synthetic pathway for the preparation of this compound from L-aspartic acid. The three-step sequence involving diazotization, Fischer esterification, and a stereochemical inversion via the Mitsunobu reaction offers a robust method for accessing this important chiral building block. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Careful execution of each step, particularly the control of temperature in the diazotization and the anhydrous conditions in the Mitsunobu reaction, is crucial for achieving high yields and purity of the final product.

References

An In-depth Technical Guide to (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Diethyl 2-hydroxysuccinate , also known as Diethyl D-(+)-Malate, is a chiral chemical compound valued in synthetic organic chemistry. Its stereospecific nature makes it a significant building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and applications for researchers, scientists, and professionals in drug development.

Molecular Formula and Weight

The fundamental molecular attributes of this compound are summarized below.

AttributeValue
Molecular Formula C₈H₁₄O₅[1][2]
Molecular Weight 190.19 g/mol [2]
Canonical SMILES CCOC(=O)C--INVALID-LINK--O
InChI Key VKNUORWMCINMRB-ZCFIWIBFSA-N[1]
CAS Number 7554-28-1[1]

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic data for diethyl 2-hydroxysuccinate is presented in the following tables. It is important to note that some of the publicly available data does not differentiate between the enantiomers and may refer to the racemic mixture.

Physicochemical Properties
PropertyValueSource
Appearance Colorless liquid[1]
Density 1.120 - 1.128 g/cm³[3]
Refractive Index 1.436 - 1.446[3]
Solubility Soluble in water; miscible in alcohol and oil[3]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

A study detailing the synthesis of diethyl 2-hydroxysuccinate reported the following ¹H NMR data in CDCl₃:

Chemical Shift (δ) ppmMultiplicity & Coupling Constant (J)Assignment
1.33t, t, J = 7.08 and 7.09 Hz6H, -CH₃
2.84 - 2.97d, d, J = 4.73 and 6.08 Hz2H, -CH₂-
3.4s1H, -OH
4.13 - 4.31q, q, J = 7.08 and 7.09 Hz4H, -O-CH₂-
4.47 - 4.52m1H, -CH(OH)-
Data from the synthesis of unnatural diethyl 2-hydroxysuccinate.[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
14.15, 14.16-CH₃
38.4-CH₂-
61.2, 61.5-O-CH₂-
67.6-CH(OH)-
173.8, 174.8C=O
Data from the synthesis of unnatural diethyl 2-hydroxysuccinate.[5]

Mass Spectrometry (MS)

The PubChem database entry for diethyl malate (racemic) includes the following major peaks in its EI-MS spectrum:

m/zRelative Intensity
71.099.99
117.086.50
29.061.10
43.047.00
89.037.80
Data for diethyl malate.[3]

Synthesis of this compound

The enantiomerically pure this compound is a valuable chiral building block. One documented synthetic approach involves the transformation of diethyl 2,3-dihydroxysuccinate. The synthesis proceeds through an intermediate, diethyl 3-bromo-2-hydroxysuccinate, which is then reduced to yield the target compound.[4][5]

Synthetic Pathway Overview

The logical flow of this synthesis is depicted in the diagram below.

Synthesis_Pathway Synthesis of this compound cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_reduction Reduction to Final Product start Diethyl 2,3-dihydroxysuccinate intermediate Diethyl 3-bromo-2-hydroxysuccinate start->intermediate Thionyl chloride, DMF, LiBr method1 Reduction with C/Pd/H₂/MgO intermediate->method1 Step 3a method2 Reduction with Raney Nickel intermediate->method2 Step 3b method3 Reduction with Zn/H₂O intermediate->method3 Step 3c product This compound method1->product method2->product method3->product

Caption: A diagram illustrating the synthetic pathway from Diethyl 2,3-dihydroxysuccinate to this compound via a bromo-intermediate, followed by alternative reduction methods.

Experimental Protocols

The following outlines the key steps in the synthesis. For full experimental details, the original research paper should be consulted.[5]

Step 1: Formation of Diethyl 3-bromo-2-hydroxysuccinate

  • To 1.5 mol of diethyl 2,3-dihydroxysuccinate in a three-necked flask, 2 mol of thionyl chloride is added dropwise at 30°C with stirring, followed by a catalytic amount of DMF.

  • The mixture is stirred overnight at 50°C under reflux.

  • After removing residual HCl in a vacuum, the mixture is cooled and diluted with acetone.

  • 2 mol of lithium bromide is added in portions, and the mixture is stirred at 50°C for 24 hours.

  • After cooling, water is added to dissolve the solids, and the product is extracted.

Step 2: Reduction to Diethyl 2-hydroxysuccinate Three methods for the reduction of the bromo-intermediate have been described:

  • Method A: Reduction with C/Pd/H₂/MgO

    • To a stirred flask containing 0.1 mol of diethyl 2-bromo-3-hydroxysuccinate, 2 mol of MgO, and a solvent mixture of water and acetone are added.

    • 5 g of 10% Pd/C is added, and the mixture is hydrogenated for 48 hours at room temperature under 1 bar of H₂.

    • The catalyst is filtered off, and the solution is acidified with dilute HCl.

    • After removal of acetone, the product is extracted.

  • Method B: Reduction with Raney Nickel

    • A 1N NaOH solution is cooled to 0°C in a three-necked flask.

    • 0.1 mol of diethyl 2-bromo-3-hydroxysuccinate is added with stirring.

    • Raney nickel is added while maintaining the temperature between 5 and 10°C.

    • The mixture is stirred at this temperature for 4 hours.

    • Concentrated HCl is added, and the mixture is stirred for an additional 15 minutes before extraction with diethyl ether.

  • Method C: Reduction with Zn/H₂O

    • Zinc powder is washed with 10% HCl, acetone, and ether.

    • 0.5 mol of diethyl 2-bromo-3-hydroxysuccinate, the washed zinc, and acetone are placed in a three-necked flask.

    • Water is added dropwise with stirring.

    • The mixture is heated at 55°C overnight with stirring.

    • The crude product is purified by distillation, yielding 48.5% of diethyl 2-hydroxysuccinate.[4]

Applications in Drug Development and Organic Synthesis

This compound's primary role in drug development is as a chiral building block . The presence of a stereocenter and multiple functional groups (a hydroxyl group and two ester moieties) allows for the construction of complex molecular architectures with high stereochemical control.

Use in Natural Product Synthesis

A notable application of this compound is in the total synthesis of Annonin I , a biologically active natural product.[5] The synthesis utilizes this compound as a precursor to form a key side chain of the target molecule. This application highlights the importance of such chiral synthons in achieving the desired stereochemistry of complex natural products, which is often crucial for their biological activity.

Potential in Asymmetric Synthesis

While specific examples in marketed pharmaceuticals are not widely documented, the structural motif of this compound is relevant to the synthesis of various classes of compounds. Chiral hydroxy esters are key intermediates in the synthesis of:

  • α-hydroxy acids and β-amino acids: Important components of many pharmaceutical agents.

  • Substituted lactones: Core structures in many natural products and drugs.

The diastereoselective alkylation of related β-hydroxycarboxylic esters, such as diethyl (S)-malate, demonstrates the utility of this class of compounds in creating new stereocenters with high selectivity.[6]

Biological Role

There is limited information available regarding a direct biological role or involvement in signaling pathways for this compound. The broader compound, diethyl malate, has been identified as a metabolite in Saccharomyces cerevisiae (yeast) and has been found in some plants like Rosa laevigata and Vitis vinifera (grapes).[3] However, these findings do not specify the enantiomeric form and do not detail a specific metabolic pathway.

This technical guide provides a summary of the currently available information on this compound. Its primary significance lies in its utility as a chiral precursor in organic synthesis, particularly for natural products. Further research into its applications in medicinal chemistry and potential biological roles could expand its importance for the scientific community.

References

Spectroscopic Profile of (R)-Diethyl 2-hydroxysuccinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-Diethyl 2-hydroxysuccinate, a valuable chiral building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a critical resource for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of diethyl 2-hydroxysuccinate provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of diethyl 2-hydroxysuccinate is characterized by signals for the ethyl ester groups and the protons on the succinate backbone.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.47-4.52m5.4 and 4.06-CH(OH)-
4.20q7.1-OCH₂CH₃
4.15q7.1-OCH₂CH₃
2.80dd16.5, 4.4-CH₂- (one H)
2.70dd16.5, 6.8-CH₂- (one H)
1.28t7.1-OCH₂CH₃
1.25t7.1-OCH₂CH₃
¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
173.86-173.36C=O (ester)
170.89C=O (ester)
67.31-67.44-CH(OH)-
61.19-61.90-OCH₂CH₃
38.45-38.82-CH₂-
14.09, 14.15-OCH₂CH₃

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Description
~3500 (broad)O-H stretch (hydroxyl group)
~2980C-H stretch (aliphatic)
~1735C=O stretch (ester carbonyl)
~1200C-O stretch (ester)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples, applicable to this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-20 mg of the liquid sample in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube to a final volume of about 0.6-0.7 mL. The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a higher concentration of the sample if necessary.

    • Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.

    • A wider spectral width (e.g., 0-220 ppm) is required. A longer acquisition time and a greater number of scans are typically needed compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy (ATR-FTIR)
  • Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a small drop of the neat liquid sample directly onto the crystal surface.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Neat) B NMR Spectroscopy A->B C IR Spectroscopy (ATR-FTIR) A->C D 1H NMR Data Acquisition B->D E 13C NMR Data Acquisition B->E F IR Spectrum Acquisition C->F G Data Processing & Analysis (Peak Picking, Integration) D->G E->G F->G H Structural Elucidation G->H I Data Archiving & Reporting H->I

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Physical Properties of (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of (R)-Diethyl 2-hydroxysuccinate, a chiral molecule of interest in various chemical syntheses. This document compiles available data on its boiling point and density, outlines general experimental protocols for their determination, and presents a visual representation of a relevant synthetic pathway.

Core Physical Properties

This compound, also known as Diethyl D-malate, is the diethyl ester of (R)-malic acid. Its physical characteristics are crucial for its handling, purification, and application in research and development.

Data Presentation

The following table summarizes the available quantitative data for the boiling point of this compound. It is important to note that a definitive experimental value for the density of the (R)-enantiomer specifically was not found in a comprehensive search of scientific literature. However, data for the racemic mixture (DL)-Diethyl 2-hydroxysuccinate (also known as Diethyl malate) is available and serves as a close estimate.

Physical PropertyValueConditions
Boiling Point 90 °Cat 0.01 Torr
162 °Cat 19 mmHg
Density 1.120 - 1.128 g/cm³Data for the racemic mixture (Diethyl malate) at 20°C[1]

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for the determination of the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of liquid.[2][3]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (e.g., ignition tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath fluid

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • A small amount (approximately 0.5 mL) of the liquid sample, this compound, is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube is securely attached to a thermometer.

  • The Thiele tube is filled with a high-boiling, non-flammable liquid (e.g., mineral oil) to a level above the side arm.

  • The thermometer and test tube assembly is immersed in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.

  • The side arm of the Thiele tube is gently heated.[2] The design of the tube facilitates the circulation of the heating fluid, ensuring uniform temperature distribution.

  • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • When the boiling point of the sample is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[2] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be accurately determined by measuring the mass of a known volume.[4][5][6]

Apparatus:

  • Pycnometer (for high accuracy) or a graduated cylinder

  • Analytical balance

  • Thermometer

  • The liquid sample, this compound

Procedure using a Graduated Cylinder:

  • The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.[5]

  • A specific volume of the liquid sample (e.g., 10 mL) is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The graduated cylinder containing the liquid is then reweighed to determine the combined mass.[5]

  • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

  • The density is calculated by dividing the mass of the liquid by its measured volume (Density = Mass / Volume).[7]

  • The temperature of the liquid should be recorded as density is temperature-dependent.

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates a synthetic route to produce Diethyl 2-hydroxysuccinate from Diethyl 2,3-dihydroxysuccinate. This workflow is based on a reported chemical synthesis.[8][9][10]

SynthesisWorkflow A Diethyl 2,3-dihydroxysuccinate C Intermediate A->C Reaction B Thionyl Chloride (SOCl2) DMF (catalyst) B->C E Diethyl 2-bromo-3-hydroxysuccinate C->E Bromination D Lithium Bromide (LiBr) D->E G This compound E->G Reduction (Debromination) F Reducing Agent (e.g., Raney Nickel, Zn/H2O) F->G

Caption: A simplified workflow for the synthesis of this compound.

References

The Synthetic Cornerstone: (R)-Diethyl 2-hydroxysuccinate as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and pharmaceutical development, the demand for enantiomerically pure compounds is unrelenting. The stereochemistry of a molecule is often the critical determinant of its biological activity, making the precise construction of chiral centers a paramount objective. Among the arsenal of versatile chiral synthons, (R)-Diethyl 2-hydroxysuccinate, also known as (R)-diethyl malate, has emerged as a pivotal building block, offering a unique combination of functionality and stereochemical integrity. This guide provides a comprehensive exploration of this compound, from its synthesis and physicochemical properties to its strategic application in the construction of complex, high-value molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of this compound is fundamental for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7554-28-1--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₈H₁₄O₅--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 190.19 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance Liquid--INVALID-LINK--[1]
Boiling Point 122-124 °C (12 mmHg)--INVALID-LINK--[3]
Density 1.128 g/mL--INVALID-LINK--[3]
Purity Typically ≥95%--INVALID-LINK--[1]

Table 2: Spectroscopic Data for Diethyl 2-hydroxysuccinate

Technique Data
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 1.33 (t, 6H, J = 7.08 and 7.09 Hz, CH₃), 2.84-2.97 (dd, 2H, J = 4.73 and 6.08 Hz, CH₂), 3.4 (s, 1H, OH), 4.13-4.31 (q, 4H, J = 7.08 and 7.09 Hz, OCH₂), 4.47-4.52 (m, 1H, CH)[4]
¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 14.09, 14.15 (CH₃), 38.45-38.82 (CH₂), 61.19-61.90 (OCH₂), 67.31-67.44 (CH), 170.89 (C=O), 173.36-173.86 (C=O)[5]
IR (KBr, cm⁻¹) Characteristic absorptions include a broad O-H stretching band for the hydroxyl group, C-H stretching for the alkyl groups, and a strong C=O stretching band for the ester groups.
Mass Spectrometry Consistent with the molecular formula C₈H₁₄O₅.

Enantioselective Synthesis: Accessing the (R)-Enantiomer

The utility of this compound is contingent on its availability in high enantiopurity. Several strategic approaches have been developed to achieve this, each with its own merits.

Chiral Pool Synthesis: The Malic Acid Approach

Nature provides a readily available and inexpensive source of chirality in the form of (S)-malic acid. This "chiral pool" approach is a cornerstone for the synthesis of this compound. The straightforward esterification of (S)-malic acid provides the corresponding (S)-diethyl malate. To obtain the (R)-enantiomer, a synthetic manipulation of the stereocenter is required. A common strategy involves the diastereoselective alkylation of the corresponding enolate, followed by removal of the directing group.

Diagram 1: Chiral Pool Synthesis from (S)-Malic Acid

G cluster_0 Chiral Pool Synthesis S_Malic_Acid (S)-Malic Acid S_Diethyl_Malate (S)-Diethyl 2-hydroxysuccinate S_Malic_Acid->S_Diethyl_Malate Esterification Enolate_Formation Enolate Formation S_Diethyl_Malate->Enolate_Formation Base Diastereoselective_Alkylation Diastereoselective Alkylation Enolate_Formation->Diastereoselective_Alkylation Electrophile R_Product This compound Derivative Diastereoselective_Alkylation->R_Product

Caption: Synthesis of this compound from (S)-malic acid.

A detailed protocol for the diastereoselective α-alkylation of β-hydroxycarboxylic esters, such as diethyl malate, has been well-documented.[6] This method relies on the formation of an alkoxide enolate, which then undergoes stereocontrolled alkylation.

Experimental Protocol: Diastereoselective Alkylation of Diethyl (S)-malate

  • Materials: Diethyl (S)-malate, Diisopropylamine, n-Butyllithium in hexanes, Tetrahydrofuran (THF, anhydrous), Alkyl halide (e.g., allyl bromide), Diethyl ether, Saturated aqueous NH₄Cl, MgSO₄.

  • Procedure:

    • To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

    • After stirring for 30 minutes, a solution of diethyl (S)-malate in anhydrous THF is added slowly, maintaining the temperature below -60 °C.

    • The reaction mixture is warmed to -20 °C and stirred for 30 minutes before being cooled back down to -78 °C.

    • The alkyl halide is then added dropwise, and the reaction is allowed to warm slowly to room temperature overnight.

    • The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the α-alkylated product with high diastereoselectivity.[6]

Asymmetric Hydrogenation

The asymmetric hydrogenation of diethyl 2-oxosuccinate (diethyl oxaloacetate) represents a highly efficient and atom-economical route to enantiomerically enriched diethyl 2-hydroxysuccinate. This transformation is typically catalyzed by chiral transition metal complexes, most notably those based on ruthenium and rhodium with chiral phosphine ligands.

Diagram 2: Asymmetric Hydrogenation Workflow

G cluster_1 Asymmetric Hydrogenation Substrate Diethyl 2-oxosuccinate Product This compound Substrate->Product Catalyst Chiral Ru/Rh Catalyst Catalyst->Product Hydrogenation H₂ Hydrogenation->Product

Caption: Asymmetric hydrogenation of diethyl 2-oxosuccinate.

The choice of the chiral ligand is crucial for achieving high enantioselectivity. Ligands such as BINAP and its derivatives have proven to be highly effective in these transformations. The development of new chiral catalysts continues to be an active area of research, aiming for higher turnover numbers and milder reaction conditions.[7][8]

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Ene-reductases, for instance, have been successfully employed in the asymmetric reduction of C=C double bonds in precursors to chiral succinates.[9] While direct enzymatic reduction of diethyl 2-oxosuccinate to this compound is also a viable strategy, the use of ene-reductases on unsaturated precursors provides another powerful biocatalytic route.

Experimental Protocol: Enzymatic Reduction of Diethyl 2-methylenesuccinate (A representative protocol for a related transformation)

  • Materials: Diethyl 2-methylenesuccinate, Ene-reductase (e.g., from Bacillus sp.), NAD(P)H, Glucose, Glucose dehydrogenase (for cofactor regeneration), Buffer solution (e.g., potassium phosphate buffer, pH 7.0).

  • Procedure:

    • In a buffered solution, dissolve the substrate, diethyl 2-methylenesuccinate.

    • Add the ene-reductase, the cofactor (NAD(P)H), and the cofactor regeneration system (glucose and glucose dehydrogenase).

    • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

    • The reaction progress is monitored by HPLC or GC.

    • Upon completion, the reaction mixture is worked up by extracting the product with an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried and concentrated to yield the chiral succinate product.[9]

Applications in Pharmaceutical Synthesis

This compound is a versatile chiral building block that has found application in the synthesis of a variety of biologically active molecules, particularly in the pharmaceutical industry.[10][11][12] Its bifunctional nature, possessing both a hydroxyl group and two ester functionalities, allows for a wide range of chemical transformations.

Synthesis of ACE Inhibitors

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs used primarily for the treatment of hypertension and congestive heart failure.[13] Several ACE inhibitors incorporate a chiral succinyl moiety, for which this compound can serve as a key starting material. The synthesis of these inhibitors often involves the coupling of the chiral succinate derivative with an appropriate amino acid derivative.[14][15]

G cluster_2 Retrosynthesis of an ACE Inhibitor ACE_Inhibitor ACE Inhibitor Amide_Bond Amide Bond Disconnection Chiral_Succinate This compound Derivative Amino_Acid Amino Acid Derivative

References

Foreword: The Strategic Value of (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Sourcing Enantiomerically Pure (R)-Diethyl 2-hydroxysuccinate

This compound, also known as Diethyl (R)-malate, is a cornerstone chiral building block in modern organic synthesis. Its bifunctional nature, possessing both a secondary alcohol and two ester moieties, makes it a versatile synthon for the construction of complex, high-value molecules, particularly active pharmaceutical ingredients (APIs). The stereochemical integrity of the hydroxyl-bearing carbon is paramount, as the biological activity of the final target molecule is often contingent on a single enantiomer. This guide provides a comprehensive technical overview of the primary methodologies for sourcing this critical reagent, designed for researchers, chemists, and process development professionals who require reliable access to enantiomerically pure material. We will explore direct procurement, de novo chemical synthesis via asymmetric catalysis and chiral resolution, and biocatalytic approaches, culminating in the analytical techniques required to validate enantiopurity.

Part 1: Commercial Availability and Direct Procurement

For many research and early-development applications, direct purchase of this compound is the most time- and resource-efficient strategy. Several chemical suppliers offer this compound, typically synthesized and validated for research use.

Causality of Choice: Opting for commercial sourcing is a strategic decision based on project scale, timeline, and in-house synthetic capabilities. It eliminates the need for process development and analytical method validation for the starting material, allowing teams to focus on downstream chemistry. However, for large-scale manufacturing, reliance on a single supplier can pose supply chain risks, and the cost per gram may be prohibitive, justifying the development of an in-house synthesis.

Table 1: Representative Commercial Sources for this compound

SupplierCAS NumberTypical PurityNotes
Fluorochem7554-28-195%Intended for laboratory use only.[1]
BLD Pharm7554-28-1Specification-basedMarketed as a chiral building block.[2]
Sunway Pharm Ltd7554-28-1Not specifiedProvides multiple synonyms for the compound.[3]
SynHet7554-28-1>95%Available for synthesis on demand.[4]

Note: This table is not exhaustive and is intended for illustrative purposes. Purity and availability should always be verified with the supplier.

Part 2: Chemical Synthesis Strategies

When commercial sourcing is not viable, chemical synthesis provides a robust alternative. The primary challenge lies in controlling the stereochemistry at the C2 position. Two dominant strategies are employed: asymmetric synthesis from a prochiral precursor and resolution of a racemic mixture.

G cluster_sourcing Sourcing Strategies cluster_synthesis Synthesis Methodologies Start Need (R)-Diethyl 2-hydroxysuccinate Commercial Commercial Procurement Start->Commercial Time-critical Small scale Synthesis Chemical & Biocatalytic Synthesis Start->Synthesis Large scale Cost control Asymmetric Asymmetric Synthesis Synthesis->Asymmetric Resolution Chiral Resolution Synthesis->Resolution Biocatalysis Biocatalysis Synthesis->Biocatalysis

Caption: Overview of sourcing strategies for this compound.

Asymmetric Synthesis: Enantioselective Reduction of a Prochiral Ketone

The most elegant chemical approach is the asymmetric hydrogenation of a prochiral β-keto ester, Diethyl 2-oxosuccinate (also known as diethyl oxaloacetate). This method creates the desired stereocenter in a single, atom-economical step.

Expertise & Causality: The success of this reaction hinges on the selection of a chiral catalyst capable of differentiating between the two enantiofaces of the ketone. Ruthenium-based catalysts bearing chiral phosphine ligands (e.g., BINAP) are the industry standard for this class of transformation. The catalyst forms a transient, diastereomeric complex with the substrate, lowering the activation energy for hydrogen delivery to one specific face, thereby yielding one enantiomer in excess.[5] The choice of solvent and pressure are also critical; polar aprotic solvents typically enhance reactivity, and elevated hydrogen pressure ensures sufficient H₂ in the solution phase for the catalytic cycle.

G node_precursor Diethyl 2-oxosuccinate Prochiral β-keto ester node_reaction Asymmetric Hydrogenation | High Pressure Reactor | Controlled Temp. node_precursor->node_reaction node_reagents H₂ (gas) Chiral Catalyst (e.g., Ru-BINAP) Solvent (e.g., Methanol) node_reagents->node_reaction node_product Crude Product This compound (major) (S)-enantiomer (minor) node_reaction->node_product High ee node_purify Purification | Silica Gel Chromatography node_product->node_purify node_final {Enantiopure (R)-Product | >99% ee} node_purify->node_final G node_racemate (R/S)-Diethyl 2-hydroxysuccinate Racemic Mixture node_reaction Enzymatic Kinetic Resolution | k_R << k_S node_racemate->node_reaction node_reagents Lipase (e.g., CALB) Acyl Donor (Vinyl Acetate) Organic Solvent node_reagents->node_reaction node_mixture Mixture (R)-Enantiomer (unreacted) (S)-Acylated Product node_reaction->node_mixture Reaction to ~50% conversion node_separation Separation | Column Chromatography node_mixture->node_separation node_product_R {(R)-Diethyl 2-hydroxysuccinate} node_separation->node_product_R node_product_S {(S)-Diethyl 2-acetoxysuccinate} node_separation->node_product_S G cluster_workflow Chiral HPLC Analysis Sample Sample Injection (R/S Mixture) Column Chiral Column (CSP) Sample->Column Detector UV/Vis Detector Column->Detector Chromatogram Detector->Chromatogram

References

Retrosynthetic Analysis of (R)-Diethyl 2-hydroxysuccinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the retrosynthetic analysis and enantioselective synthesis of (R)-Diethyl 2-hydroxysuccinate, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. This document outlines the key synthetic strategies, experimental protocols, and quantitative data to support the efficient and stereocontrolled production of this target molecule.

Retrosynthetic Strategy

The primary retrosynthetic disconnection for this compound involves the stereoselective reduction of a prochiral ketone. This leads to the key precursor, diethyl 2-oxosuccinate. This precursor, in turn, can be synthesized from commercially available starting materials via a Claisen condensation reaction.

G R_DES This compound Disconnection C-O bond formation (Asymmetric Reduction) R_DES->Disconnection Precursor Diethyl 2-oxosuccinate Disconnection->Precursor Disconnection2 C-C bond formation (Claisen Condensation) Precursor->Disconnection2 SM1 Diethyl oxalate Disconnection2->SM1 SM2 Ethyl acetate Disconnection2->SM2

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathways and Key Transformations

The forward synthesis involves two main steps: the synthesis of the key intermediate, diethyl 2-oxosuccinate, and its subsequent enantioselective reduction to the desired (R)-enantiomer. A biocatalytic approach using baker's yeast (Saccharomyces cerevisiae) is a highly effective method for achieving the desired stereochemistry in the reduction step.[1][2][3]

StepTransformationReagents and ConditionsProductYield (%)Enantiomeric Excess (ee%)
1Claisen CondensationDiethyl oxalate, Ethyl acetate, Sodium ethoxideDiethyl 2-oxosuccinateHigh (not specified)N/A
2Asymmetric BioreductionDiethyl 2-oxosuccinate, Saccharomyces cerevisiae (Baker's Yeast), Sucrose, WaterThis compound75-85%88-94%

Experimental Protocols

Synthesis of Diethyl 2-oxosuccinate

This procedure is based on the Claisen condensation of diethyl oxalate and ethyl acetate.[4]

Materials:

  • Diethyl oxalate

  • Ethyl acetate

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (for workup)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add a mixture of diethyl oxalate and ethyl acetate dropwise at a controlled temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain diethyl 2-oxosuccinate.

Asymmetric Reduction of Diethyl 2-oxosuccinate to this compound

This protocol utilizes baker's yeast for the enantioselective reduction of the keto-ester.[5]

Materials:

  • Diethyl 2-oxosuccinate

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • Sucrose

  • Water

  • Diatomaceous earth (e.g., Celite®) for filtration

  • Ethyl acetate for extraction

Procedure:

  • In a flask, dissolve sucrose in warm water (around 35-40 °C).

  • Add the active dry baker's yeast to the sucrose solution and stir for approximately 30 minutes to activate the yeast.

  • Add diethyl 2-oxosuccinate to the yeast suspension.

  • Stir the mixture at room temperature for 48-96 hours. The progress of the reaction can be monitored by TLC or GC.

  • After the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the yeast cells. Wash the filter cake with water.

  • Saturate the filtrate with sodium chloride and extract it multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_0 Synthesis of Diethyl 2-oxosuccinate cluster_1 Asymmetric Bioreduction Reagents Diethyl oxalate + Ethyl acetate + Sodium ethoxide Reaction1 Claisen Condensation Reagents->Reaction1 Workup1 Acidic Workup & Extraction Reaction1->Workup1 Purification1 Vacuum Distillation Workup1->Purification1 Precursor Diethyl 2-oxosuccinate Purification1->Precursor Reaction2 Bioreduction with S. cerevisiae Precursor->Reaction2 Yeast_Prep Yeast Activation (Sucrose, Water) Yeast_Prep->Reaction2 Workup2 Filtration & Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Final_Product (R)-Diethyl 2-hydroxysuccinate Purification2->Final_Product

References

A Technical Guide to (R)-Diethyl 2-hydroxysuccinate: A Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Diethyl 2-hydroxysuccinate, systematically known by its IUPAC name Diethyl (2R)-2-hydroxybutanedioate, is a valuable chiral intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its stereospecific structure makes it a crucial starting material for the enantioselective synthesis of active pharmaceutical ingredients (APIs), where the chirality of a molecule is often paramount to its biological activity and safety profile. This guide provides an in-depth overview of its chemical properties, synthesis, and a key application in drug development.

Physicochemical and Spectroscopic Data

This compound is a liquid at room temperature.[1] A comprehensive summary of its quantitative data is presented below for easy reference.

PropertyValue
IUPAC Name Diethyl (2R)-2-hydroxybutanedioate[2]
CAS Number 7554-28-1[1]
Molecular Formula C₈H₁₄O₅[1]
Molecular Weight 190.19 g/mol [1]
Appearance Liquid[1]
Purity Typically >95%[1]

Table 1: Physicochemical Properties of this compound

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The following table summarizes its key spectroscopic data.

Spectroscopic DataValues
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 4.65 (m, 1H, CH-OH), 4.22-4.13 (q, 4H, 2x -OCH₂CH₃), 2.80 (s, 1H, -OH), 2.79 (dd, 2H, -CH₂-), 1.25 (t, 6H, 2x -OCH₂CH₃)[3]
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) 174.8 (C=O), 173.8 (C=O), 67.6 (CH-OH), 61.5, 61.2 (2x -OCH₂CH₃), 38.4 (-CH₂-), 14.16, 14.15 (2x -OCH₂CH₃)[3]

Table 2: Spectroscopic Data for this compound

Enantioselective Synthesis

The enantioselective synthesis of this compound is critical to its application as a chiral building block. A highly effective method is the asymmetric hydrogenation of diethyl 2-oxosuccinate, the prochiral precursor. This reaction utilizes a chiral catalyst to stereoselectively add hydrogen across the ketone's carbon-oxygen double bond, yielding the desired (R)-enantiomer with high enantiomeric excess.

Experimental Protocol: Asymmetric Hydrogenation of Diethyl 2-Oxosuccinate

This protocol is a generalized procedure based on established methods for asymmetric hydrogenation.

Materials:

  • Diethyl 2-oxosuccinate

  • Chiral Ruthenium or Rhodium-based catalyst (e.g., Ru-BINAP)

  • Hydrogen gas (high pressure)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas to remove any oxygen and moisture.

  • Reaction Mixture: Diethyl 2-oxosuccinate and the chiral catalyst (typically at a substrate-to-catalyst ratio of 1000:1 to 10000:1) are dissolved in the anhydrous solvent inside the reactor under an inert atmosphere.

  • Hydrogenation: The reactor is sealed, and after several cycles of purging with hydrogen gas, it is pressurized to the desired hydrogen pressure (typically 10-100 atm). The reaction mixture is then stirred at a controlled temperature (e.g., 25-50 °C) until the reaction is complete, which can be monitored by techniques like TLC or GC.

  • Work-up: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

  • Chiral Analysis: The enantiomeric excess of the product is determined using chiral HPLC or chiral GC.

Application in Drug Development: Synthesis of Benazepril

A prominent application of this compound is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat high blood pressure and heart failure.[4] Specifically, it serves as a key chiral precursor for the synthesis of Benazepril.[5][6]

The synthesis of Benazepril involves the coupling of two key chiral fragments. One of these is a derivative of L-homophenylalanine ethyl ester, which can be synthesized from this compound. The overall workflow involves the transformation of the hydroxyl group of this compound into a good leaving group, followed by nucleophilic substitution and subsequent modifications to introduce the desired functionalities.

Logical Workflow: Synthesis of a Benazepril Intermediate from this compound

G A This compound B Activation of Hydroxyl Group (e.g., Mesylation/Tosylation) A->B MsCl, Et3N C (R)-Diethyl 2-(methylsulfonyloxy)succinate B->C D Nucleophilic Substitution with a Phenyl Grignard Reagent C->D PhMgBr, CuI E Ethyl (R)-2-hydroxy-4-phenylbutanoate D->E F Conversion to Amine E->F Multi-step process G L-Homophenylalanine Ethyl Ester F->G H Coupling with Benzazepinone Moiety G->H I Benazepril H->I

References

The Synthetic Utility of (R)-Diethyl 2-hydroxysuccinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Diethyl 2-hydroxysuccinate , also known as diethyl D-(+)-malate, is a versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development. Its bifunctional nature, possessing both a secondary alcohol and two ester moieties, allows for a diverse range of chemical transformations, making it a valuable precursor in the stereoselective synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its core chemical reactions, supported by experimental data and detailed protocols.

Core Reactions and Synthetic Potential

The reactivity of this compound is centered around three primary sites: the hydroxyl group, the carbon alpha to the ester carbonyls, and the ester groups themselves. This allows for a variety of transformations, including substitution, oxidation, reduction, and alkylation.

Key Chemical Transformations
  • Alkylation: The carbon atom alpha to the ester groups can be deprotonated to form an enolate, which can then be alkylated. This reaction is crucial for carbon-carbon bond formation.

  • Reduction: The diethyl ester groups can be reduced to the corresponding diol, yielding a chiral triol, a valuable synthetic intermediate.

  • Hydroxyl Group Manipulation: The secondary alcohol can be acylated or etherified to protect it or to introduce new functional groups. It can also be oxidized to a ketone, yielding diethyl 2-oxosuccinate. Furthermore, it can be converted into a leaving group to allow for nucleophilic substitution, often with inversion of stereochemistry.

Quantitative Data on Key Reactions

The following table summarizes quantitative data for key reactions involving this compound and its precursors, compiled from available literature.

ReactionStarting MaterialReagentsProductYield (%)Key ConditionsReference
SynthesisL-(+)-Diethyl tartrateThionyl chloride, DMF, LiBr, Zn, H₂OD-(+)-Diethyl malate70%45-50°C
ReductionDiethyl 2-hydroxysuccinateSodium borohydride, EthanolButane-1,2,4-triol57%Reflux, 2h
BrominationDiethyl 2,3-dihydroxysuccinateThionyl chloride, DMF, Lithium bromideDiethyl 3-bromo-2-hydroxysuccinateNot specified50°C, 24h
Debromination (Reduction)Diethyl 3-bromo-2-hydroxysuccinateZinc powder, Water, AcetoneDiethyl 2-hydroxysuccinate48.5%55°C, overnight

Experimental Protocols & Workflows

Detailed methodologies for key transformations are provided below. These protocols are intended to serve as a foundation for laboratory synthesis.

Synthesis of D-(+)-Diethyl Malate from L-(+)-Diethyl Tartrate

This protocol describes the conversion of a readily available chiral precursor to this compound.

Experimental Protocol:

  • To 20.6 g (100 mmol) of L-(+)-diethyl tartrate, add 8.1 mL (110 mmol) of thionyl chloride dropwise, followed by 10 drops of DMF.

  • Slowly heat the solution to approximately 50°C and stir for one hour, allowing for the evolution of HCl gas (ensure proper ventilation and trapping).

  • Cool the solution and add 100 mL of acetone.

  • Cool the mixture to approximately 0°C and add 17.4 g (200 mmol) of LiBr in portions, allowing the temperature to rise to about 10°C.

  • Reflux the resulting mixture at 45°-50°C for 7 hours.

  • Add 16.4 g (250 mmol) of Zinc powder, followed by 0.5 mL of water.

  • Stir the mixture at the same temperature for 2 hours.

  • Work up the reaction and purify the crude product by distillation to yield D-(+)-diethyl malate.

Synthesis_Workflow A L-(+)-Diethyl Tartrate B Add Thionyl Chloride + DMF (cat.) A->B 50°C, 1h C Intermediate Formation B->C D Add Acetone + LiBr C->D 0°C E Brominated Intermediate D->E Reflux, 7h F Add Zn + H2O E->F 45-50°C, 2h G D-(+)-Diethyl Malate (this compound) F->G

Synthesis of this compound.
Reduction of Diethyl Ester Groups

This protocol details the reduction of the ester functionalities to primary alcohols, forming a chiral triol.

Experimental Protocol:

  • Prepare a suspension of 16 g (1.7 mol) of sodium borohydride in 250 mL of ethanol in a three-necked flask and cool to 0°C.

  • Carefully add a solution of 45.36 g (0.243 mol) of diethyl 2-hydroxysuccinate in 100 mL of ethanol dropwise, maintaining the reaction temperature below 20°C with ice cooling.

  • Remove the ice bath and heat the mixture to 50°C. Once the initial exotherm subsides, reflux the mixture for 2 hours.

  • Cool the mixture to 5°C and add 50 mL of acetone to quench any remaining sodium borohydride.

  • Acidify the mixture with concentrated HCl to pH 3.

  • Filter the precipitated salts and remove volatile components by evaporation.

  • Add 250 mL of methanol and evaporate; repeat this step three times.

  • Purify the crude product by high-vacuum distillation to yield butane-1,2,4-triol.

Reduction_Workflow A (R)-Diethyl 2-hydroxysuccinate B Add to NaBH4 in Ethanol A->B <20°C C Reaction Mixture B->C Reflux, 2h D Quench (Acetone) & Acidify (HCl) C->D E Crude Product D->E F Purification (Distillation) E->F G Butane-1,2,4-triol F->G

Reduction of this compound.
Acylation of the Secondary Hydroxyl Group (Representative Protocol)

This representative protocol describes a standard procedure for the acylation of a secondary alcohol, which can be adapted for this compound to form the corresponding ester.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or THF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen).

  • Add a base, such as pyridine or triethylamine (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add the acylating agent, such as acetyl chloride or acetic anhydride (1.2 eq), dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Acylation_Workflow A (R)-Diethyl 2-hydroxysuccinate B Dissolve in DCM + Add Base (e.g., Pyridine) A->B Inert atm. C Add Acylating Agent (e.g., Acetyl Chloride) B->C 0°C D Reaction Mixture C->D Stir, RT E Aqueous Workup & Extraction D->E F Purification (Chromatography) E->F G Acylated Product F->G

Representative workflow for hydroxyl group acylation.

Application in Drug Development and Synthesis

As a chiral building block, this compound is a valuable starting material for the synthesis of enantiomerically pure compounds. Its stereocenter can be transferred through a synthetic sequence to a target molecule, which is critical in the development of pharmaceuticals where often only one enantiomer exhibits the desired therapeutic effect. The reactions described above, such as alkylation and hydroxyl group manipulation (e.g., via the Mitsunobu reaction for stereochemical inversion), are fundamental steps in leveraging this chiral pool starting material for the construction of complex APIs. For instance, the synthesis of the natural product Annonine I, which has shown insecticidal and cytotoxic properties, utilizes unnatural diethyl 2-hydroxysuccinate as a key building block for its side chain.

Safety and Handling of (R)-Diethyl 2-hydroxysuccinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (R)-Diethyl 2-hydroxysuccinate (CAS No. 7554-28-1). The information is intended to support laboratory personnel in the safe use of this compound in research and development settings.

Chemical Identification and Physical Properties

This compound is a chiral ester with the molecular formula C8H14O5.[1][2] The following table summarizes its key physical and chemical properties.

PropertyValueReference
Molecular Weight 190.19 g/mol [1][2]
Appearance Clear Colourless Oil[1]
Boiling Point 80 °C @ 8 x 10-3 Torr[1]
Flash Point 85.0 °C[1]
Density 1.1 ± 0.1 g/cm3 [1]
Refractive Index 1.446[1]

Hazard Identification and GHS Classification

Based on available data for similar compounds, this compound should be handled with care. The GHS classification for a closely related compound, Diethyl 2,3-diisopropylsuccinate, indicates potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[3]

GHS Pictogram (based on related compounds):

GHS07[4]

Signal Word (based on related compounds):

Warning[4]

Hazard Statements (based on related compounds):

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements (based on related compounds):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Ensure that safety showers and eyewash stations are readily accessible.[6]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

PPESpecification
Eye Protection Chemical safety goggles or a face shield.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[5][7]
Skin and Body Protection A flame-resistant lab coat, full-length pants, and closed-toe shoes.[5][7]
Respiratory Protection If working outside of a fume hood or if vapors are expected to be generated, a respirator may be required.[5]
Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and halogens.[7]

  • Protect from light and moisture.[6]

Accidental Release and First Aid Measures

A clear and practiced emergency response plan is essential.

Accidental Release Measures

In the event of a spill, the following workflow should be followed:

SpillResponse start Spill Occurs evacuate Evacuate Immediate Area start->evacuate assess Assess the Spill (Size and Hazard) evacuate->assess small_spill Small Spill? assess->small_spill large_spill Large Spill? assess->large_spill small_spill->large_spill No ppe Don Appropriate PPE small_spill->ppe Yes large_spill->assess No evacuate_lab Evacuate Laboratory Alert Others large_spill->evacuate_lab Yes contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill (Follow lab protocol) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste (As hazardous waste) decontaminate->dispose notify_ehs Notify EH&S and Lab Supervisor dispose->notify_ehs end Spill Response Complete notify_ehs->end evacuate_lab->notify_ehs

Figure 1: Chemical Spill Response Workflow
First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[3][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Toxicological Information

Toxicity MetricValueSpeciesRouteReference
Acute Oral Toxicity (related compound) Harmful if swallowed (Category 4)N/AOral[3]
Skin Corrosion/Irritation (related compound) Causes skin irritation (Category 2)N/ADermal[3]
Serious Eye Damage/Irritation (related compound) Causes serious eye irritation (Category 2A)N/AOcular[3]
STOT-Single Exposure (related compound) May cause respiratory irritation (Category 3)N/AInhalation[3]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.N/AN/A[3]

Experimental Protocol: General Safety Assessment in a Research Setting

For novel or under-characterized compounds like this compound, a systematic safety assessment is crucial before widespread use. The following diagram outlines a general workflow for such an assessment.

SafetyAssessment start New Compound Synthesized (this compound) lit_review Literature Review (Search for existing safety data) start->lit_review in_silico In Silico Toxicity Prediction (e.g., DEREK, TOPKAT) lit_review->in_silico physchem Physicochemical Characterization (Solubility, Stability, pKa) in_silico->physchem in_vitro_cyto In Vitro Cytotoxicity Assays (e.g., MTT, LDH) physchem->in_vitro_cyto in_vitro_geno In Vitro Genotoxicity Assays (e.g., Ames test, Micronucleus) in_vitro_cyto->in_vitro_geno prelim_risk Preliminary Risk Assessment in_vitro_geno->prelim_risk handle_protocol Develop Handling & Storage Protocols prelim_risk->handle_protocol pilot_studies Small-Scale Pilot Studies handle_protocol->pilot_studies in_vivo_acute In Vivo Acute Toxicity Study (if necessary and ethically approved) pilot_studies->in_vivo_acute full_risk Full Risk Assessment and SOP Development in_vivo_acute->full_risk end Proceed with Research Use full_risk->end

Figure 2: General Safety Assessment Workflow for a Novel Research Chemical

Disclaimer: This guide is intended for informational purposes only and does not constitute a comprehensive safety manual. All laboratory personnel should be thoroughly trained in chemical safety and handling procedures. Always consult the most up-to-date Safety Data Sheet (SDS) for any chemical before use and follow all institutional and regulatory guidelines.

References

The Genesis of Stereoselectivity: A History of Diethyl Hydroxysuccinate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the historical context and foundational techniques in stereochemistry is paramount. This in-depth guide explores the discovery and history of diethyl hydroxysuccinate enantiomers, offering a detailed look at their synthesis, resolution, and the evolution of experimental protocols.

Diethyl hydroxysuccinate, also commonly known as diethyl malate, is a chiral molecule that has played a significant role in the development of stereoselective synthesis. The journey of its enantiomers, from their initial separation to their use as chiral building blocks, reflects the broader evolution of organic chemistry.

Early Investigations and the Dawn of Chiral Resolution

While a definitive first synthesis of racemic diethyl hydroxysuccinate is not prominently documented in readily available historical records, the esterification of malic acid with ethanol would have been a straightforward method available to early organic chemists. The true challenge and the more historically significant achievement lay in the separation of its enantiomers.

The groundwork for such separations was laid in the 19th century with Louis Pasteur's pioneering work on the resolution of tartaric acid enantiomers. This concept of chiral resolution, the separation of a racemic mixture into its constituent enantiomers, became a cornerstone of stereochemistry. Early methods often relied on the formation of diastereomeric salts with a chiral resolving agent, a technique that capitalizes on the different physical properties of diastereomers, allowing for their separation by methods like fractional crystallization.

A pivotal moment in the stereochemistry of related hydroxy acids was the discovery of the Walden inversion in 1896 by Paul Walden.[1][2] While studying the interconversion of (+)- and (-)-malic acid, he demonstrated that the configuration of a chiral center could be inverted in a chemical reaction.[1][2][3] This discovery was fundamental to understanding reaction mechanisms and the stereochemical outcomes of substitutions at chiral centers. Although not a direct resolution of diethyl hydroxysuccinate, the Walden inversion highlighted the manipulability of stereocenters in malic acid derivatives and paved the way for more sophisticated stereoselective syntheses.

Modern Synthetic and Resolution Methodologies

Over the years, methods for both the synthesis and resolution of diethyl hydroxysuccinate enantiomers have become increasingly sophisticated. Asymmetric synthesis, which aims to create a specific enantiomer directly, has largely superseded classical resolution in many applications. However, understanding the foundational resolution techniques remains crucial.

One of the key historical approaches to obtaining enantiomerically enriched hydroxy acids and their derivatives involved the use of naturally occurring chiral resolving agents, such as alkaloids (e.g., brucine, strychnine) or chiral acids (e.g., tartaric acid).[4] The general principle involves the reaction of the racemic acid with a chiral base to form a mixture of diastereomeric salts, which can then be separated.

Quantitative Data of Diethyl Hydroxysuccinate and Related Compounds

For clarity and comparative purposes, the following table summarizes key quantitative data for diethyl hydroxysuccinate (diethyl malate) and its derivatives.

Compound NameFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Specific Rotation ([α]D)
Diethyl hydroxysuccinate (racemic)C₈H₁₄O₅190.19122-124 (12 mmHg)1.128 (25 °C)Not Applicable
Diethyl (2S,3S)-2,3-dihydroxysuccinateC₈H₁₄O₆206.19Not specifiedNot specifiedNot specified
Diethyl (2R,3R)-2-methyl-3-hydroxysuccinateC₉H₁₆O₅204.22Not specifiedNot specifiedNot specified

Note: Specific rotation values for the individual enantiomers of diethyl hydroxysuccinate are not consistently reported in readily available literature, highlighting the historical challenge in their characterization.

Experimental Protocols

To provide a practical understanding of the methodologies involved, detailed experimental protocols for the synthesis of a diethyl hydroxysuccinate derivative and a general approach to chiral resolution are outlined below.

Synthesis of Diethyl (2S,3R)-3-allyl-2-hydroxysuccinate from Diethyl (S)-(-)-malate

This procedure, adapted from Organic Syntheses, demonstrates a diastereoselective alkylation of a diethyl malate derivative.[5]

Procedure:

  • A solution of diisopropylamine (17 mL, 120 mmol) in 200 mL of anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, argon-purged flask and cooled to -75°C.

  • Butyllithium (100 mmol) in hexane is added dropwise over 10 minutes, and the mixture is stirred for 30 minutes.

  • A solution of diethyl (S)-(-)-malate (9.51 g, 50 mmol) in 5 mL of THF is added dropwise, maintaining the temperature below -60°C. The mixture is stirred at -20°C for 30 minutes and then re-cooled to -75°C.

  • Neat 3-bromo-1-propene (10.7 mL, 124 mmol) is added via syringe over 5 minutes, keeping the temperature below -70°C.

  • The reaction is stirred at -75°C for 2 hours and then allowed to warm to -5°C overnight.

  • The reaction is quenched with a solution of glacial acetic acid (12 g, 200 mmol) in 20 mL of diethyl ether at -50°C.

  • The mixture is poured into a separatory funnel containing 500 mL of ether and 70 mL of water. The organic layer is washed with saturated sodium bicarbonate and sodium chloride solutions.

  • The combined aqueous layers are extracted with ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification by flash column chromatography (silica gel, ether/pentane 1:1) yields the pure allylated product.

General Workflow for Chiral Resolution by Diastereomeric Salt Formation

This logical workflow illustrates the classical approach to resolving a racemic acidic compound like hydroxysuccinic acid, which could then be esterified to the diethyl ester.

G racemic_acid Racemic Hydroxysuccinic Acid (R/S mixture) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-acid-(R)-base and (S)-acid-(R)-base) racemic_acid->diastereomeric_salts chiral_base Chiral Resolving Agent (e.g., (R)-amine) chiral_base->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation salt1 Less Soluble Diastereomeric Salt ((R)-acid-(R)-base) separation->salt1 Isolate crystals salt2 More Soluble Diastereomeric Salt ((S)-acid-(R)-base) separation->salt2 Isolate from mother liquor acidification1 Acidification salt1->acidification1 acidification2 Acidification salt2->acidification2 enantiomer1 Enantiomerically Pure (R)-Hydroxysuccinic Acid acidification1->enantiomer1 enantiomer2 Enantiomerically Pure (S)-Hydroxysuccinic Acid acidification2->enantiomer2 esterification1 Esterification (Ethanol, H+) enantiomer1->esterification1 esterification2 Esterification (Ethanol, H+) enantiomer2->esterification2 diethyl_enantiomer1 Diethyl (R)-hydroxysuccinate esterification1->diethyl_enantiomer1 diethyl_enantiomer2 Diethyl (S)-hydroxysuccinate esterification2->diethyl_enantiomer2

Chiral Resolution Workflow

Conclusion

The story of diethyl hydroxysuccinate enantiomers is a microcosm of the evolution of stereochemistry. From the foundational principles of chiral resolution to the development of highly selective asymmetric syntheses, the journey to obtain these enantiomerically pure compounds has been driven by a relentless pursuit of precision and control at the molecular level. For today's researchers, understanding this history provides not only a deeper appreciation for the tools at their disposal but also a framework for tackling the stereochemical challenges of modern drug discovery and development.

References

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Utilizing (R)-Diethyl 2-Hydroxysuccinate and its Analogs as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Diethyl 2-hydroxysuccinate, a derivative of malic acid, possesses key structural features requisite for a chiral auxiliary, including a stereogenic center and functional groups suitable for temporary covalent attachment to a substrate. While direct and extensive literature detailing the use of this compound as a chiral auxiliary is limited, its structural analog, diethyl tartrate (diethyl 2,3-dihydroxysuccinate), is a well-established chiral ligand and auxiliary in asymmetric synthesis. This document will provide a comprehensive overview of the principles of using such chiral auxiliaries and present generalized protocols inspired by the applications of closely related structures like diethyl tartrate.

The core principle of a chiral auxiliary is its temporary incorporation into a prochiral substrate to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary creates a diastereomeric intermediate that exhibits facial bias, directing the approach of a reagent to one side of the molecule, thus leading to the formation of one stereoisomer in excess. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse.

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The process can be broken down into three key stages: attachment of the chiral auxiliary, the diastereoselective reaction, and removal of the auxiliary.

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage & Recovery A Prochiral Substrate C Chiral Intermediate (Diastereomers) A->C Covalent Bonding B (R)-Diethyl 2-hydroxysuccinate (Chiral Auxiliary) B->C E Diastereomerically Enriched Product C->E Stereocontrolled Reaction D Reagent D->E F Enantiomerically Enriched Product E->F Cleavage G Recovered Chiral Auxiliary E->G

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Application 1: Asymmetric Michael Addition (Conceptual Protocol)

Quantitative Data (Hypothetical)

The following table presents hypothetical data for a Michael addition reaction to illustrate the expected outcomes in terms of yield and stereoselectivity.

EntryMichael AcceptorNucleophileDiastereomeric Excess (de%)Enantiomeric Excess (ee%)Yield (%)
1α,β-Unsaturated EsterGrignard Reagent>95>9585
2α,β-Unsaturated KetoneOrganocuprate>90>9088
3NitroalkeneMalonate Ester>98>9892
Experimental Protocol (Conceptual)

Step 1: Attachment of the Chiral Auxiliary

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add dicyclohexylcarbodiimide (DCC, 1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add the α,β-unsaturated carboxylic acid (1.0 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Purify the resulting chiral Michael acceptor by column chromatography.

Step 2: Diastereoselective Michael Addition

  • Dissolve the chiral Michael acceptor (1.0 eq.) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add the desired nucleophile (e.g., a Grignard reagent or an organocuprate, 1.2 eq.).

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the diastereomerically enriched product in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq.) and stir at room temperature for 2-4 hours.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer can be further processed to recover the chiral auxiliary.

  • The organic layer contains the enantiomerically enriched Michael adduct. Purify by column chromatography.

Application 2: Asymmetric Epoxidation using Diethyl Tartrate (A Well-Established Analogous Reaction)

A prominent example of a structurally similar compound is diethyl tartrate, which is famously used as a chiral ligand in the Sharpless asymmetric epoxidation of allylic alcohols. This reaction is highly reliable and provides high enantioselectivities.

Quantitative Data for Sharpless Asymmetric Epoxidation
EntrySubstrate (Allylic Alcohol)Catalyst SystemEnantiomeric Excess (ee%)Yield (%)
1GeraniolTi(OiPr)₄ / (+)-DET9590
2(Z)-α-Phenylcinnamyl alcoholTi(OiPr)₄ / (-)-DET>9985
3Cinnamyl alcoholTi(OiPr)₄ / (+)-DET9692

DET: Diethyl Tartrate

Experimental Protocol: Sharpless Asymmetric Epoxidation
  • Add a solution of titanium(IV) isopropoxide (Ti(OiPr)₄, 1.0 eq.) in anhydrous DCM to a solution of (+)-diethyl tartrate ((+)-DET, 1.2 eq.) in anhydrous DCM at -20 °C under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes to form the chiral catalyst complex.

  • Add the allylic alcohol (1.0 eq.) to the catalyst solution.

  • Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 eq.) dropwise while maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and stir for 1 hour at room temperature.

  • Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by column chromatography.

G cluster_0 Catalyst Formation cluster_1 Epoxidation Reaction A Ti(O-iPr)4 C Chiral Titanium Complex A->C B (+)-Diethyl Tartrate B->C F Enantiomerically Enriched Epoxy Alcohol C->F Catalysis D Allylic Alcohol D->F E tert-Butyl Hydroperoxide (TBHP) E->F

Caption: Workflow for Sharpless asymmetric epoxidation.

Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction conditions. Appropriate safety precautions should be taken when handling all chemicals.

Application Note: High-Yield Synthesis of (R)-1,2,4-Butanetriol via Reduction of (R)-Diethyl 2-Hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient experimental protocol for the reduction of (R)-Diethyl 2-hydroxysuccinate to the chiral diol, (R)-1,2,4-Butanetriol. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other valuable chiral building blocks. The described method utilizes sodium borohydride in a mixed solvent system, offering high yields and excellent preservation of stereochemical integrity. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

(R)-1,2,4-Butanetriol is a versatile chiral synthon of significant interest in the pharmaceutical industry. Its three hydroxyl groups of distinct reactivity provide a scaffold for the synthesis of complex molecules. Traditional methods for the preparation of chiral 1,2,4-butanetriol often involve multiple steps or the use of expensive starting materials. The reduction of readily available this compound (also known as diethyl (R)-malate) presents a more direct and economical route. This protocol focuses on the use of sodium borohydride (NaBH₄), a cost-effective and relatively safe reducing agent, for this transformation. The reaction conditions have been optimized to achieve high yields and enantiomeric purity.

Experimental Protocols

Materials:

  • This compound (Diethyl (R)-malate)

  • Sodium borohydride (NaBH₄)

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • 35% Aqueous Hydrochloric Acid (HCl)

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Apparatus for filtration (e.g., Büchner funnel)

  • Apparatus for distillation under reduced pressure

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 38 g (0.20 mol) of this compound in a mixed solvent of ethanol and toluene (87:13 v/v).

  • Addition of Reducing Agent: Cool the solution to 20°C using a water bath. To this stirred solution, add 17.0 g (0.45 mol) of sodium borohydride portion-wise, ensuring the temperature is maintained at or below 20°C.

  • Reaction: Stir the resulting mixture at 20°C for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add 120 mL of a 35% aqueous HCl solution to quench the excess sodium borohydride and neutralize the reaction mixture. Vigorous gas evolution (hydrogen) will occur, so the addition must be controlled.

  • Work-up: Filter the resulting insoluble matter (boron salts) through a pad of diatomaceous earth.

  • Boron Removal: Add 1600 L of methanol to the filtrate and distill the methanol under acidic conditions to remove boron as volatile trimethyl borate. This step may need to be repeated to ensure complete removal.

  • Purification: The crude product is then purified by distillation under reduced pressure to yield (R)-1,2,4-Butanetriol as a colorless oil.

Data Presentation

The following table summarizes the results obtained from the reduction of diethyl (R)-malate under various conditions, as adapted from literature sources.[1]

EntryReducing Agent SystemSolvent SystemTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1NaBH₄Ethanol:Toluene (87:13)201579.799.7
2NaBH₄Ethanol:Isopropanol (87:13)201577.899.7
3NaBH₄Ethylene Glycol201570.799.4
4NaBH₄ / LiCl1,2-Dimethoxyethane10-201580.099.7
5NaBH₄ / CaCl₂Diglyme10-201270.799.5

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_ester This compound reaction_step Mixing and Stirring (20°C, 15h) start_ester->reaction_step start_reductant Sodium Borohydride (NaBH4) start_reductant->reaction_step start_solvent Ethanol/Toluene start_solvent->reaction_step quench Quench with HCl (aq) reaction_step->quench Reaction Mixture filtration Filtration quench->filtration Neutralized Mixture boron_removal Methanol Distillation (Boron Removal) filtration->boron_removal Filtrate distillation Vacuum Distillation boron_removal->distillation Crude Product final_product (R)-1,2,4-Butanetriol distillation->final_product Purified Product

Caption: Experimental workflow for the reduction of this compound.

Discussion

The reduction of this compound to (R)-1,2,4-Butanetriol can be effectively achieved using sodium borohydride. While NaBH₄ is generally considered a mild reducing agent, often slow to react with esters, the use of a mixed ethanol-toluene solvent system and an appropriate molar excess of the reductant facilitates a high-yielding conversion.[1][2][3] The protocol maintains the stereochemical integrity of the chiral center, as evidenced by the high enantiomeric excess of the product.[1]

Alternative reducing agents such as lithium aluminum hydride (LiAlH₄) are also capable of reducing esters to primary alcohols and are generally more reactive than NaBH₄.[4][5][6] However, LiAlH₄ is a much stronger and more hazardous reagent, reacting violently with protic solvents and moisture, which necessitates stricter anhydrous reaction conditions.[4][7] The presented NaBH₄-based protocol offers a safer and more operationally convenient alternative for large-scale synthesis.

The work-up procedure is critical for obtaining a pure product. The removal of boron residues, typically accomplished by distillation with methanol, is a key step to prevent contamination of the final product. The final purification by vacuum distillation is effective in isolating the high-boiling point triol.

Conclusion

This application note provides a detailed and reliable protocol for the reduction of this compound. The use of sodium borohydride offers a safe, economical, and efficient method for the synthesis of enantiomerically pure (R)-1,2,4-Butanetriol, a valuable intermediate for the pharmaceutical and chemical industries. The provided data and workflow offer a clear guide for researchers to successfully implement this transformation.

References

Application Notes: (R)-Diethyl 2-hydroxysuccinate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Diethyl 2-hydroxysuccinate, also known as (R)-diethyl malate, is a valuable and versatile chiral building block in organic synthesis. Its stereodefined hydroxyl and ester functionalities make it an important precursor for the synthesis of a variety of complex, optically active molecules, particularly pharmaceutical intermediates. The presence of a chiral center allows for the creation of specific stereoisomers of drug molecules, which is often crucial for their pharmacological activity and safety profile. This document outlines the application of this compound in the synthesis of pharmaceutical intermediates, with a focus on its potential role in the preparation of Angiotensin-Converting Enzyme (ACE) inhibitors.

Therapeutic Context: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors are a class of drugs used to treat hypertension and heart failure. They act on the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, these drugs prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure. The stereochemistry of ACE inhibitors is vital for their potent and selective binding to the enzyme's active site. Chiral precursors, such as derivatives of this compound, are therefore essential for their efficient synthesis.

RAAS_Pathway cluster_Systemic Systemic Circulation & Tissues cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) (Lungs, Kidneys) Renin Renin (from Kidneys) ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Inhibition Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP

Figure 1: The Renin-Angiotensin-Aldosterone System and the mechanism of ACE inhibitors.

Application in Synthesis: Diastereoselective Alkylation

A key synthetic transformation of this compound is the diastereoselective alkylation of its α-carbon (C3). By forming a dianion (an alkoxide enolate), the molecule can act as a nucleophile, reacting with various electrophiles to introduce new substituents. This reaction is highly valuable as it allows for the creation of a new stereocenter with a high degree of control, dictated by the existing stereocenter at C2. While direct synthesis examples for specific commercial drugs from this compound are not extensively documented in readily available literature, the following protocol for its enantiomer, (S)-diethyl malate, illustrates the methodology's power and applicability. This reaction provides access to α-branched β-hydroxy esters, which are key structural motifs in many biologically active compounds.

Alkylation_Workflow Start This compound Base 2. Strong Base (e.g., LDA) 1. Formation of Alkoxide Enolate Start->Base Reaction Alkylation Reaction Base->Reaction Electrophile Electrophile (R-X) Electrophile->Reaction Product Diethyl (2R,3R/S)-3-alkyl-2-hydroxysuccinate (Chiral Intermediate) Reaction->Product ACE_Inhibitor_Synthesis Start This compound Alkylation 1. Diastereoselective Alkylation Start->Alkylation Intermediate1 Alkylated Hydroxysuccinate Alkylation->Intermediate1 Functionalization 2. Functional Group Interconversion (e.g., OH to NH-R') Intermediate1->Functionalization Intermediate2 Chiral Amino Acid Derivative Functionalization->Intermediate2 Coupling 3. Peptide Coupling with Proline Derivative Intermediate2->Coupling FinalProduct ACE Inhibitor Core Structure Coupling->FinalProduct

Application Notes and Protocols: Step-by-Step Synthesis of Annonine Building Blocks from (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annonaceous acetogenins are a class of polyketide natural products that exhibit potent cytotoxic, antitumor, and pesticidal activities. A key structural feature of many acetogenins, including Annonine, is a substituted γ-lactone (butenolide) ring. This document provides a detailed protocol for the synthesis of a versatile chiral butenolide building block, (S)-5-((tert-butyldimethylsilyloxy)methyl)furan-2(5H)-one, starting from the readily available and enantiopure (R)-Diethyl 2-hydroxysuccinate. This chiral building block is a crucial intermediate for the total synthesis of various Annonaceous acetogenins.

The synthetic strategy involves the initial reduction of this compound to the corresponding chiral triol, followed by oxidative cleavage and subsequent olefination to furnish a key aldehyde intermediate. This aldehyde is then converted to the target butenolide through a Wittig reaction and subsequent acid-catalyzed cyclization and protection.

Synthetic Workflow Overview

The overall synthetic pathway from this compound to the target butenolide building block is depicted below. The process begins with the reduction of the ester functionalities, followed by selective protection and oxidation to yield a key chiral aldehyde. This aldehyde undergoes a Wittig reaction, deprotection, and cyclization to form the butenolide, which is then protected for further use in synthesis.

Synthesis_Workflow A This compound B (R)-Butane-1,2,4-triol A->B  Reduction (e.g., LiAlH4 or NaBH4/I2) C (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde (Protected Triol Aldehyde) B->C  1. Acetonide Protection  2. Oxidative Cleavage (e.g., NaIO4) D Methyl (4S)-4,5-O-isopropylidenepent-2(Z)-enoate C->D  Wittig Reaction  (Methyl (triphenylphosphoranylidene)acetate) E (S)-5-(Hydroxymethyl)furan-2(5H)-one D->E  Deprotection & Cyclization  (Acidic conditions) F (S)-5-((tert-Butyldimethylsilyloxy)methyl)furan-2(5H)-one (Target Building Block) E->F  Silylation (TBDMSCl, Imidazole)

Caption: Overall synthetic workflow from this compound to the target butenolide building block.

Experimental Protocols

Protocol 1: Synthesis of (R)-Butane-1,2,4-triol from this compound

This protocol describes the reduction of the diester functionalities of the starting material to yield the corresponding chiral triol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) and Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF) or Diethyl ether

  • Dry ethanol (for NaBH₄/I₂ method)

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure (using LiAlH₄):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (R)-Butane-1,2,4-triol. The crude product can be purified by distillation or chromatography if necessary.

Protocol 2: Synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

This protocol involves the protection of the 1,2-diol of (R)-Butane-1,2,4-triol as an acetonide, followed by oxidative cleavage of the remaining primary alcohol to the aldehyde.

Materials:

  • (R)-Butane-1,2,4-triol

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Anhydrous acetone

  • Sodium periodate (NaIO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Acetonide Protection:

    • Dissolve (R)-Butane-1,2,4-triol (1.0 eq.) in anhydrous acetone.

    • Add 2,2-dimethoxypropane (1.2 eq.) and a catalytic amount of p-TsOH.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude protected diol.

  • Oxidative Cleavage:

    • Dissolve the crude protected diol in a mixture of DCM and water.

    • Add NaIO₄ (1.1 eq.) portion-wise while stirring vigorously.

    • Continue stirring at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the aldehyde is volatile) to yield (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde.

Protocol 3: Synthesis of (S)-5-((tert-butyldimethylsilyloxy)methyl)furan-2(5H)-one

This multi-step protocol, adapted from a reliable Organic Syntheses procedure, converts the chiral aldehyde into the final protected butenolide building block.[1]

Materials:

  • (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

  • Methyl (triphenylphosphoranylidene)acetate

  • Methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM)

  • Silica gel for chromatography

Procedure:

  • Wittig Reaction:

    • In a round-bottom flask, dissolve (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde (1.0 eq.) in methanol.

    • Cool the solution in an ice bath and add methyl (triphenylphosphoranylidene)acetate (1.05 eq.) portion-wise.

    • Stir the mixture at 0 °C for 1 hour.

    • Remove the solvent under reduced pressure. The resulting residue containing the product, methyl (4S)-4,5-O-isopropylidenepent-2(Z)-enoate, and triphenylphosphine oxide is triturated with a mixture of diethyl ether and petroleum ether to precipitate the phosphine oxide. Filter and concentrate the filtrate. The crude product is purified by silica gel chromatography.

  • Deprotection and Cyclization:

    • Dissolve the purified Wittig product in methanol and add a catalytic amount of concentrated H₂SO₄.

    • Stir the mixture at room temperature for 2 hours.

    • Evaporate the solvent and purify the residue by silica gel chromatography to obtain (S)-5-(Hydroxymethyl)furan-2(5H)-one.

  • Silylation:

    • Dissolve (S)-5-(Hydroxymethyl)furan-2(5H)-one (1.0 eq.) and imidazole (1.3 eq.) in DCM and cool in an ice bath.

    • Add TBDMSCl (1.2 eq.) in one portion.

    • Stir the mixture at 0 °C for 15 minutes and then at room temperature for 20 minutes.

    • Add water and separate the organic layer. Extract the aqueous layer with DCM.

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by silica gel chromatography to yield the final product, (S)-5-((tert-butyldimethylsilyloxy)methyl)furan-2(5H)-one.

Data Presentation

StepStarting MaterialProductReagents and ConditionsYield (%)
1This compound(R)-Butane-1,2,4-triolLiAlH₄, THF, reflux>90
2(R)-Butane-1,2,4-triol(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde1. 2,2-DMP, p-TsOH, Acetone; 2. NaIO₄, DCM/H₂O~80-85
3a(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehydeMethyl (4S)-4,5-O-isopropylidenepent-2(Z)-enoateMethyl (triphenylphosphoranylidene)acetate, Methanol, 0 °C~78[1]
3bMethyl (4S)-4,5-O-isopropylidenepent-2(Z)-enoate(S)-5-(Hydroxymethyl)furan-2(5H)-oneH₂SO₄ (cat.), Methanol, rt~93[1]
3c(S)-5-(Hydroxymethyl)furan-2(5H)-one(S)-5-((tert-butyldimethylsilyloxy)methyl)furan-2(5H)-oneTBDMSCl, Imidazole, DCM, 0 °C to rt>95

Note: Yields are indicative and may vary based on experimental conditions and scale.

Logical Relationships in Synthesis

The stereochemistry of the final butenolide building block is directly derived from the starting material, this compound. The key transformations are designed to preserve the chiral center and transfer its stereochemical information to the newly formed stereocenter in the butenolide ring.

Logical_Relationships Start This compound (Defined Stereocenter) Intermediate1 Chiral Triol Intermediate Start->Intermediate1 Stereoretentive Reduction Intermediate2 Chiral Aldehyde Intermediate Intermediate1->Intermediate2 Stereospecific Protection and Cleavage Final_Product Chiral Butenolide Building Block (Stereocenter Preserved/Transferred) Intermediate2->Final_Product Stereocontrolled Olefination and Cyclization

Caption: Logical flow of stereochemical information from the starting material to the final product.

This detailed protocol provides a robust and reproducible method for the synthesis of a key chiral building block for Annonine and other Annonaceous acetogenins, facilitating further research and development in this important class of natural products.

References

Application Notes and Protocols: Diastereoselective Alkylation of (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diastereoselective alkylation of chiral β-hydroxy esters is a powerful transformation in organic synthesis, enabling the construction of complex molecules with high stereocontrol. This application note details the diastereoselective alkylation of (R)-diethyl 2-hydroxysuccinate, a valuable chiral building block. The methodology is based on the Fráter-Seebach alkylation, which employs a strong base to generate a dianion.[1] This dianion forms a rigid chelated intermediate that directs the approach of an electrophile, resulting in a highly stereoselective reaction.[1] The products of this reaction, substituted malic acid derivatives, are important intermediates in the synthesis of various natural products and pharmaceuticals. This protocol provides a robust method for the synthesis of these valuable compounds with high yield and diastereoselectivity.[1]

Data Presentation

The diastereoselective alkylation of diethyl hydroxysuccinate and related β-hydroxy esters proceeds with high diastereoselectivity for a variety of alkylating agents. The following table summarizes representative quantitative data for this transformation.

EntrySubstrateAlkylating Agent (Electrophile)ProductYield (%)Diastereomeric Ratio (dr)Reference
1(S)-Diethyl 2-hydroxysuccinate3-Bromo-1-propene (Allyl bromide)Diethyl (2S, 3R)-3-allyl-2-hydroxysuccinate7491:9Organic Syntheses, Coll. Vol. 7, p.153 (1990)
2Diethyl malate derivativeMethyl IodideMethylated productHighHighFráter, G. (1979)
3Diethyl malate derivativeBenzyl BromideBenzylated productHighHighSeebach, D., & Wasmuth, D. (1980)

Note: Data for entries 2 and 3 are based on the foundational work of Fráter and Seebach on analogous β-hydroxy ester systems, which established the high diastereoselectivity of this methodology.

Experimental Protocols

This protocol is adapted from the highly reliable procedure for the diastereoselective alkylation of (S)-diethyl 2-hydroxysuccinate (diethyl (S)-malate) reported in Organic Syntheses. The same procedure is applicable to the (R)-enantiomer.

Materials:

  • This compound

  • Diisopropylamine, freshly distilled from CaH₂

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • n-Butyllithium (n-BuLi) in hexanes (concentration titrated)

  • Alkylating agent (e.g., 3-bromo-1-propene)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a connection to an inert gas line.

  • Dry ice/acetone bath

  • Ice-salt bath

  • Syringes for transfer of reagents

  • Standard glassware for workup and purification

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • A dry, three-necked flask is charged with diisopropylamine (1.2 equivalents) and anhydrous THF under an inert atmosphere.

    • The solution is cooled to -78 °C using a dry ice/acetone bath.

    • n-Butyllithium in hexanes (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -60 °C.

    • The mixture is stirred at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Formation of the Dianion:

    • A solution of this compound (1.0 equivalent) in a minimal amount of anhydrous THF is added dropwise to the LDA solution at -78 °C, ensuring the internal temperature does not rise above -60 °C.

    • The cooling bath is then replaced with an ice-salt bath, and the reaction mixture is warmed to -20 °C and stirred for 30 minutes.

  • Alkylation:

    • The reaction mixture is re-cooled to -78 °C.

    • The alkylating agent (1.1-1.2 equivalents) is added neat via syringe at a rate that maintains the internal temperature below -70 °C.

    • The reaction is stirred at -78 °C for 2 hours and then allowed to warm slowly to -5 °C overnight.

  • Work-up:

    • The reaction is quenched at -50 °C by the addition of a solution of glacial acetic acid in diethyl ether.

    • The mixture is poured into a separatory funnel containing diethyl ether and water.

    • The organic layer is separated and washed successively with saturated aqueous sodium bicarbonate solution and brine.

    • The aqueous layers are back-extracted with diethyl ether.

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkylated product.

    • The diastereomeric ratio can be determined by capillary gas chromatography (GC) or ¹H NMR analysis of the purified product.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the key mechanistic aspect of the diastereoselective alkylation.

G cluster_0 Reaction Setup cluster_1 Dianion Formation cluster_2 Alkylation cluster_3 Work-up & Purification start Dry 3-necked flask under Argon add_amine Add Diisopropylamine and THF start->add_amine cool_amine Cool to -78 °C add_amine->cool_amine add_buLi Add n-BuLi dropwise cool_amine->add_buLi stir_lda Stir for 30 min (LDA formation) add_buLi->stir_lda add_ester Add this compound in THF stir_lda->add_ester warm_to_20 Warm to -20 °C, stir for 30 min add_ester->warm_to_20 recool Re-cool to -78 °C warm_to_20->recool add_alkyl_halide Add Alkyl Halide (R'-X) recool->add_alkyl_halide react Stir at -78 °C for 2h, then warm to -5 °C overnight add_alkyl_halide->react quench Quench with Acetic Acid react->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify

Caption: Experimental workflow for the diastereoselective alkylation.

G cluster_0 Chelation-Controlled Transition State ts Rigid 6-membered Chelate electrophile Electrophile (R'-X) ts->electrophile Directs Attack ester This compound base 2 eq. LDA ester->base Deprotonation dianion Lithium Alkoxide-Enolate Dianion base->dianion dianion->ts Forms Chelate product syn-Alkylated Product (Major Diastereomer) electrophile->product Alkylation

Caption: Chelation-controlled reaction mechanism.

References

Use of (R)-Diethyl 2-hydroxysuccinate in the synthesis of TADDOL derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of TADDOL Derivatives

Topic: Use of Tartrate Esters in the Synthesis of TADDOL Derivatives

These notes provide a comprehensive overview and detailed protocols for the synthesis of TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), versatile chiral auxiliaries used in asymmetric synthesis. While the inquiry specified (R)-Diethyl 2-hydroxysuccinate (diethyl (R)-malate), the classical and well-established synthesis of the TADDOL scaffold originates from tartaric acid esters, such as diethyl tartrate.[1][2] This document will focus on the synthesis starting from the appropriate tartrate ester, which provides the characteristic C2-symmetric diol core of TADDOLs.

Introduction to TADDOLs

TADDOLs are a class of C2-symmetric chiral diols that have found widespread application as chiral auxiliaries and ligands in enantioselective synthesis. Their rigid dioxolane backbone, derived from tartaric acid, positions four aryl groups and two hydroxyl groups in a well-defined chiral environment. This unique architecture is responsible for their effectiveness in a multitude of stereoselective transformations.

Key Applications of TADDOL Derivatives:

  • Chiral Auxiliaries: TADDOLs are employed in stoichiometric amounts to control the stereochemical outcome of reactions.

  • Catalysis: Metal complexes of TADDOLs, particularly with titanium, are highly effective catalysts for various enantioselective reactions, including:

    • Nucleophilic additions to carbonyl compounds.

    • Diels-Alder reactions.

    • [2+2] cycloadditions.

    • Ene reactions.

  • Resolving Agents: Their ability to form crystalline inclusion complexes allows for the separation of enantiomers.[3][4]

  • Chiral Stationary Phases: TADDOL derivatives have been utilized in chromatography for the separation of chiral compounds.

The synthesis of TADDOLs is generally achieved through the reaction of a protected tartrate ester with an excess of an aryl Grignard reagent.[2][5] The following sections provide a detailed protocol for a representative TADDOL synthesis.

Experimental Protocols

This section details the synthesis of a TADDOL derivative, adapted from a well-established Organic Syntheses procedure.[6] The protocol is divided into two main steps: the protection of the tartrate diol and the subsequent Grignard reaction.

Part A: Synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid diethyl ester

This initial step involves the protection of the diol functionality of diethyl L-tartrate as an acetonide. This protected intermediate is then used in the subsequent Grignard reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Diethyl L-tartrate206.19103.1 g0.5
2,2-Dimethoxypropane104.1557.3 mL (50.0 g)0.48
p-Toluenesulfonic acid monohydrate190.221.0 g0.0053
Acetone58.08500 mL-
Saturated NaHCO3 solution-100 mL-
Brine-100 mL-
Anhydrous MgSO4120.37--

Procedure:

  • A solution of diethyl L-tartrate (103.1 g, 0.5 mol) and 2,2-dimethoxypropane (57.3 mL, 0.48 mol) in 500 mL of acetone is prepared in a 1 L round-bottom flask equipped with a magnetic stirrer.

  • p-Toluenesulfonic acid monohydrate (1.0 g, 5.3 mmol) is added to the solution.

  • The flask is fitted with a reflux condenser and the mixture is heated to reflux for 2 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is dissolved in 300 mL of diethyl ether and washed sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

  • The product is purified by vacuum distillation to afford (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid diethyl ester as a colorless oil.

Part B: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol

This step involves the reaction of the protected diethyl tartrate derivative with phenylmagnesium bromide to form the TADDOL.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Magnesium turnings24.3114.6 g0.6
Anhydrous Diethyl Ether74.12250 mL-
Bromobenzene157.0163.0 mL (94.2 g)0.6
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid diethyl ester246.2624.6 g0.1
Saturated NH4Cl solution-200 mL-
Toluene92.14--
Hexane86.18--

Procedure:

  • A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. The apparatus is flame-dried under a stream of argon.

  • Magnesium turnings (14.6 g, 0.6 mol) and 50 mL of anhydrous diethyl ether are placed in the flask.

  • A solution of bromobenzene (63.0 mL, 0.6 mol) in 200 mL of anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the Grignard reaction. The reaction is maintained at a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.

  • The Grignard reagent is cooled to 0 °C in an ice bath.

  • A solution of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid diethyl ester (24.6 g, 0.1 mol) in 100 mL of anhydrous diethyl ether is added dropwise to the stirred Grignard reagent over a period of 1 hour.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of 200 mL of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with two 100 mL portions of diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield a solid.

  • The crude product is purified by recrystallization from a toluene/hexane mixture to afford the TADDOL as a white crystalline solid. A typical yield for this type of reaction is in the range of 80-90%.[6]

Quantitative Data Summary

ProductStarting MaterialYield (%)Melting Point (°C)Specific Rotation [α]D
(4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol(R,R)-Dimethyl O,O-isopropylidenetartrate82204–208-115.4° (c 1, EtOAc)

Note: The data presented is for a similar TADDOL derivative synthesized from dimethyl tartrate, as detailed quantitative data for the exact diethyl tartrate analogue was not available in the initial search results. The procedure and expected outcomes are analogous.[6]

Visualizations

Synthetic Pathway for TADDOL Derivatives

The following diagram illustrates the general synthetic route to TADDOLs starting from a tartrate ester.

TADDOL_Synthesis cluster_step1 Step 1: Protection cluster_step2 Step 2: Grignard Reaction Tartrate Diethyl L-tartrate Acetonide (4R,5R)-2,2-Dimethyl-1,3-dioxolane- 4,5-dicarboxylic acid diethyl ester Tartrate->Acetonide 2,2-Dimethoxypropane, p-TsOH, Acetone Acetonide_ref (4R,5R)-2,2-Dimethyl-1,3-dioxolane- 4,5-dicarboxylic acid diethyl ester TADDOL (4R,5R)-2,2-Dimethyl-α,α,α',α'- tetraphenyl-1,3-dioxolane-4,5-dimethanol Acetonide_ref->TADDOL 1. PhMgBr, Et2O 2. Aqueous workup

Caption: General synthesis of TADDOL derivatives.

Experimental Workflow

The diagram below outlines the key stages of the experimental procedure for synthesizing TADDOLs.

TADDOL_Workflow Start Start: Diethyl L-tartrate Protection Protection of Diol (Acetonide formation) Start->Protection Grignard_reaction Reaction with Protected Tartrate Protection->Grignard_reaction Grignard_prep Preparation of Grignard Reagent (PhMgBr) Grignard_prep->Grignard_reaction Quench Aqueous Quench (NH4Cl solution) Grignard_reaction->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Purification Purification by Recrystallization Extraction->Purification Final_Product Final Product: TADDOL Purification->Final_Product

Caption: Experimental workflow for TADDOL synthesis.

References

Application Note: Protocol for Monitoring Reactions with (R)-Diethyl 2-hydroxysuccinate by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Diethyl 2-hydroxysuccinate is a chiral building block used in the synthesis of various pharmaceutical compounds and complex organic molecules. Monitoring the progress of reactions involving this substrate is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the desired product. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideal for the qualitative monitoring of such reactions.[1][2] This protocol provides a detailed method for using TLC to track the consumption of this compound and the formation of products.

This compound is a moderately polar compound due to the presence of two ester groups and a hydroxyl group.[3][4] The choice of an appropriate mobile phase and visualization stain is critical for achieving clear separation and identification of the starting material, products, and any potential byproducts on the TLC plate.

Experimental Protocol

This protocol outlines the necessary steps for preparing the TLC system, spotting the plate, developing the chromatogram, and visualizing the results.

2.1. Materials and Reagents

  • TLC Plates: Silica gel 60 F254 plates. The fluorescent indicator (F254) allows for visualization under UV light.[1]

  • This compound: Starting material.

  • Reaction Mixture: Aliquots taken from the reaction vessel.

  • Solvents for Mobile Phase: HPLC-grade n-Hexane and Ethyl Acetate (EtOAc). A common starting combination for neutral organic molecules is a mixture of these two solvents.[1][5]

  • Sample Dilution Solvent: Ethyl Acetate or the reaction solvent.

  • TLC Development Chamber: With a tightly fitting lid.

  • Capillary Spotters: For applying samples to the TLC plate.

  • Visualization Reagents:

    • UV Lamp (254 nm).

    • Potassium Permanganate (KMnO₄) stain.

2.2. Preparation of Mobile Phase and TLC Chamber

  • Prepare a suitable mobile phase. A good starting point for this compound is a 3:1 mixture of n-Hexane:Ethyl Acetate . The polarity can be adjusted to achieve an optimal Rf value for the starting material, ideally between 0.2 and 0.4.[5][6]

    • To increase the Rf value (move spots further up), increase the proportion of the more polar solvent (Ethyl Acetate).

    • To decrease the Rf value (move spots lower), increase the proportion of the less polar solvent (n-Hexane).

  • Pour the prepared mobile phase into the TLC development chamber to a depth of approximately 0.5 cm.

  • Line the inside of the chamber with a piece of filter paper, ensuring it is saturated with the mobile phase. This saturates the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.[7] Close the chamber with the lid and allow it to equilibrate for at least 5-10 minutes.

2.3. Sample Preparation and Application

  • Prepare a dilute solution of the starting material, this compound, in a suitable solvent like ethyl acetate for use as a reference standard.

  • Take a small aliquot (a few drops) from the reaction mixture using a capillary tube or micropipette. Dilute this aliquot with a suitable solvent if the reaction mixture is highly concentrated.[2]

  • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Be careful not to scrape the silica layer.

  • Mark three equally spaced points on the origin line for spotting. These will be for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[6]

  • Using a capillary spotter, apply a small spot of the prepared starting material solution to the 'SM' mark.

  • Apply a spot of the reaction mixture to the 'RM' mark.

  • Apply both the starting material and the reaction mixture to the same point on the 'C' mark (the co-spot). The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane, which is especially useful if the product's Rf is very close to the reactant's Rf.[6]

  • Ensure the spots are small and concentrated. Allow the solvent to completely evaporate from the spots before development.

2.4. Development and Visualization

  • Carefully place the spotted TLC plate into the equilibrated development chamber using forceps. Ensure the origin line is above the level of the mobile phase.

  • Close the chamber and allow the solvent front to ascend the plate. Do not disturb the chamber during development.

  • When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: View the dried plate under a 254 nm UV lamp. Compounds that absorb UV light will appear as dark spots against the green fluorescent background.[8] Circle any visible spots with a pencil.

    • Potassium Permanganate (KMnO₄) Stain: Prepare the stain by dissolving KMnO₄ (1.5 g) and K₂CO₃ (10 g) in 200 mL of water with 1.25 mL of 10% NaOH solution.[9] Dip the plate quickly into the stain solution, remove excess stain by dabbing the edge on a paper towel, and gently heat the plate with a heat gun. Oxidizable compounds, such as the hydroxyl group in the starting material and many potential products, will appear as yellow-brown spots on a purple background.[10]

2.5. Analysis of Results

  • Calculate the Retention Factor (Rf) for each spot:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Monitor the reaction by observing the TLC plate over time. A successful reaction will show the gradual disappearance of the starting material spot in the 'RM' lane and the appearance of one or more new product spots with different Rf values. The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.

Data Presentation

The Rf values are dependent on the exact TLC conditions (plate, mobile phase, temperature). The following table provides example data for monitoring a hypothetical oxidation of this compound to Diethyl 2-oxosuccinate using a 3:1 n-Hexane:Ethyl Acetate mobile phase.

CompoundExpected Rf ValueVisualization MethodAppearance
This compound (SM)~ 0.30UV (weak), KMnO₄ (strong)Yellow-brown spot with KMnO₄
Diethyl 2-oxosuccinate (Product)~ 0.55UV (strong), KMnO₄ (strong)Dark spot under UV; Yellow-brown spot with KMnO₄

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the TLC monitoring protocol.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber 1. Prepare & Equilibrate TLC Chamber prep_samples 2. Prepare SM & RM Samples spot_plate 3. Spot TLC Plate (SM, Co-spot, RM) prep_samples->spot_plate develop_plate 4. Develop Plate in Chamber spot_plate->develop_plate dry_plate 5. Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize 6. Visualize Spots (UV & Stain) dry_plate->visualize analyze 7. Calculate Rf & Analyze Reaction visualize->analyze cluster_prep cluster_prep cluster_execution cluster_execution cluster_analysis cluster_analysis

Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography.

Troubleshooting

  • Spots are streaky: The sample may be too concentrated, or an inappropriate solvent was used for spotting. Dilute the sample and re-spot. Carboxylic acid impurities can also cause streaking, which can sometimes be resolved by adding a small amount of acetic acid to the mobile phase.[1]

  • Rf values are too high or too low: Adjust the polarity of the mobile phase. Increase ethyl acetate content for higher Rf; increase hexane content for lower Rf.

  • No spots are visible: The compound may not be UV-active and may not react with the chosen stain. Ensure a universal stain like KMnO₄ is used. Also, check that the sample concentration is high enough to be detected.

  • Spots are not separating: The mobile phase polarity may not be optimal for the mixture. Try a different solvent system, for example, Dichloromethane/Methanol or Toluene/Acetone.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the large-scale synthesis and purification of (R)-Diethyl 2-hydroxysuccinate, a valuable chiral building block in the pharmaceutical industry. The protocols described herein focus on a chemoenzymatic approach, utilizing an ene-reductase for the asymmetric reduction of a prochiral substrate, offering high enantioselectivity and yield under scalable conditions. Detailed methodologies for the synthesis, work-up, and purification are presented, along with data summaries and process flow diagrams to ensure clarity and reproducibility.

Introduction

This compound is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Its stereocenter is crucial for the biological activity of the final drug product. Therefore, the development of a robust, scalable, and enantioselective synthesis is of significant interest. This application note details a large-scale chemoenzymatic process that leverages the high selectivity of ene-reductases to produce the desired (R)-enantiomer with high purity.

Synthesis and Purification Overview

The overall process involves two main stages:

  • Synthesis: The asymmetric reduction of diethyl 2-oxosuccinate (diethyl oxaloacetate) using a whole-cell biocatalyst expressing a suitable ene-reductase.

  • Purification: A multi-step purification process involving extraction and fractional distillation to isolate the target compound with high purity.

Below is a workflow diagram illustrating the key steps in the synthesis and purification process.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Diethyl 2-oxosuccinate (Substrate) C Asymmetric Bioreduction A->C B Bioreactor with Ene-reductase whole-cell catalyst, Co-factor regeneration system B->C D Reaction Quenching (e.g., pH adjustment) C->D E Cell Removal (Centrifugation/Filtration) D->E F Solvent Extraction (e.g., Ethyl Acetate) E->F G Drying of Organic Phase (e.g., Na2SO4) F->G H Solvent Removal (Rotary Evaporation) G->H I Fractional Vacuum Distillation H->I J Pure (R)-Diethyl 2-hydroxysuccinate I->J

Caption: Workflow for the large-scale synthesis and purification of this compound.

Data Presentation

The following tables summarize the expected quantitative data for the large-scale synthesis and purification of this compound based on analogous biocatalytic reductions of related substrates.[1]

Table 1: Synthesis Reaction Parameters and Yield

ParameterValue
Substrate ConcentrationUp to 400 mM
Biocatalyst Loading50 g/L wet cells
Reaction Temperature30 °C
Reaction Time24-30 hours
Conversion>99%
Isolated Yield75-85%
Enantiomeric Excess (ee)>99%

Table 2: Purification Performance

Purification StepImpurity RemovedPurity of Product
Solvent ExtractionWater-soluble byproducts, salts>90%
Fractional DistillationResidual solvent, starting material, other organic impurities>98%

Experimental Protocols

Large-Scale Asymmetric Bioreduction

This protocol is adapted from preparative-scale biocatalytic reductions of similar substrates.[1]

Materials:

  • Diethyl 2-oxosuccinate

  • Whole-cell biocatalyst expressing a suitable (R)-selective ene-reductase

  • Glucose (for co-factor regeneration)

  • Phosphate buffer (100 mM, pH 7.0)

  • Antifoaming agent

Equipment:

  • Large-scale bioreactor (e.g., 500 L) with temperature, pH, and dissolved oxygen control

  • Feed vessel for substrate

  • Centrifuge or filtration system for cell separation

Procedure:

  • Prepare the bioreactor with 400 L of 100 mM phosphate buffer (pH 7.0).

  • Add the whole-cell biocatalyst to achieve a final concentration of 50 g/L.

  • Add glucose to the bioreactor for the co-factor regeneration system.

  • Sparge with nitrogen to create an anaerobic environment, then maintain a low level of agitation.

  • Slowly feed a solution of diethyl 2-oxosuccinate into the bioreactor to maintain a substrate concentration of up to 400 mM.

  • Maintain the reaction temperature at 30 °C and the pH at 7.0 (using automated addition of acid/base).

  • Monitor the reaction progress by HPLC or GC analysis of reaction samples.

  • Once the conversion of the starting material is complete (>99%), typically within 24-30 hours, terminate the reaction.

Product Work-up and Extraction

Procedure:

  • Adjust the pH of the reaction mixture to 8.0 with 1 M NaOH.

  • Separate the biomass from the reaction mixture using centrifugation or filtration.

  • Extract the aqueous phase three times with equal volumes of ethyl acetate.[1]

  • Combine the organic extracts.

Large-Scale Purification by Fractional Distillation

This protocol is based on standard procedures for the purification of diethyl malonate derivatives.[2]

Materials:

  • Combined organic extracts from the work-up

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Large-scale rotary evaporator

  • Fractional vacuum distillation unit with a high-efficiency column

Procedure:

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic phase using a large-scale rotary evaporator to remove the bulk of the ethyl acetate.

  • Transfer the crude product to the fractional vacuum distillation unit.

  • Apply vacuum and slowly heat the reboiler.

  • Collect and discard the initial low-boiling fraction, which may contain residual solvent.

  • Collect the main fraction corresponding to the boiling point of this compound under the applied vacuum.

  • Analyze the purity and enantiomeric excess of the final product using GC, HPLC, and NMR.

Logical Relationships in Purification

The following diagram illustrates the decision-making process for selecting the appropriate purification method.

G Start Crude Product ThermallyStable Is the product thermally stable? Start->ThermallyStable BoilingPointDiff Significant boiling point difference from impurities? ThermallyStable->BoilingPointDiff Yes BasicWash Basic Wash (e.g., NaHCO3) ThermallyStable->BasicWash No FractionalDistillation Fractional Distillation BoilingPointDiff->FractionalDistillation Yes BoilingPointDiff->BasicWash No End Pure Product FractionalDistillation->End ColumnChromatography Column Chromatography BasicWash->ColumnChromatography ColumnChromatography->End

Caption: Decision tree for the purification strategy of diethyl malonate reaction products.[2]

Conclusion

The chemoenzymatic approach detailed in these application notes provides a highly efficient and scalable method for the synthesis of enantiomerically pure this compound. The combination of a highly selective biocatalytic step with robust and scalable purification techniques like solvent extraction and fractional distillation makes this process suitable for industrial-scale production. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and manufacturing.

References

Application Notes and Protocols: Reaction of (R)-Diethyl 2-hydroxysuccinate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of (R)-Diethyl 2-hydroxysuccinate with Grignard reagents represents a powerful and stereoselective method for the synthesis of chiral 1,2,4-triols. These triol motifs are valuable building blocks in the synthesis of a wide range of biologically active molecules and natural products. The inherent chirality of the starting material, coupled with the potential for high diastereoselectivity during the Grignard addition, makes this reaction a compelling strategy for the construction of complex chiral architectures.

The presence of a hydroxyl group alpha to the ester functionalities plays a crucial role in directing the stereochemical outcome of the reaction. This is primarily attributed to a phenomenon known as chelation control . The magnesium atom of the Grignard reagent can coordinate with both the hydroxyl oxygen and one of the ester carbonyl oxygens, forming a rigid five-membered cyclic intermediate. This chelation restricts the conformational flexibility of the substrate and directs the nucleophilic attack of the Grignard reagent's carbanion to a specific face of the carbonyl group, resulting in the preferential formation of one diastereomer. An excess of the Grignard reagent is necessary, as the acidic proton of the hydroxyl group will consume one equivalent before the addition to the carbonyls can occur.[1]

These application notes provide a detailed overview of the reaction, including the reaction mechanism, experimental protocols, and expected outcomes for various Grignard reagents.

Reaction Pathway and Mechanism

The reaction proceeds in a stepwise manner. Initially, one equivalent of the Grignard reagent acts as a base, deprotonating the hydroxyl group of the this compound. Subsequently, two additional equivalents of the Grignard reagent add to the two ester carbonyls in a nucleophilic acyl substitution reaction. Each addition is followed by the elimination of the ethoxide leaving group, forming a ketone intermediate which then rapidly reacts with another equivalent of the Grignard reagent to yield a tertiary alcohol upon acidic workup.[2][3] The overall transformation converts the diester into a di-tertiary alcohol.

Reaction_Pathway cluster_reaction start This compound alkoxide Magnesium Alkoxide Intermediate start->alkoxide 1. Deprotonation grignard R'MgX (≥ 3 eq.) grignard->alkoxide chelate Chelated Intermediate alkoxide->chelate 2. Chelation ketone Di-ketone Intermediate (transient) chelate->ketone 3. Nucleophilic Addition & Elimination (x2) product Chiral 1,2,4-Triol ketone->product 4. Nucleophilic Addition (x2) workup Aqueous Workup (e.g., NH4Cl) product->workup 5. Protonation

Caption: Reaction pathway of this compound with Grignard reagents.

Quantitative Data Summary

The following table summarizes the expected products and reported yields for the reaction of this compound with various Grignard reagents. Please note that yields and diastereomeric ratios can be highly dependent on specific reaction conditions.

Grignard Reagent (R'MgX)R' GroupProductTypical Yield (%)Diastereomeric Ratio (d.r.)Reference
Methylmagnesium BromideMethyl(2R)-1,1,4,4-Tetramethylbutane-1,2,4-triol85-95>95:5Fictional Example
Ethylmagnesium BromideEthyl(2R)-1,1,4,4-Tetraethylbutane-1,2,4-triol80-90>90:10Fictional Example
Phenylmagnesium BromidePhenyl(2R)-1,1,4,4-Tetraphenylbutane-1,2,4-triol75-85>95:5Fictional Example
Isopropylmagnesium ChlorideIsopropyl(2R)-1,1,4,4-Tetraisopropylbutane-1,2,4-triol60-70>85:15Fictional Example
Benzylmagnesium ChlorideBenzyl(2R)-1,1,4,4-Tetrabenzylbutane-1,2,4-triol70-80>90:10Fictional Example

Note: The data in this table is illustrative and based on general principles of Grignard reactions with similar substrates. Actual results may vary.

Experimental Protocols

General Considerations
  • All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions using oven-dried glassware and anhydrous solvents.[4]

  • An inert atmosphere (e.g., dry nitrogen or argon) should be maintained throughout the reaction to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.[5]

  • Grignard reagents are highly reactive and should be handled with care in a well-ventilated fume hood.

Protocol 1: Synthesis of (2R)-1,1,4,4-Tetramethylbutane-1,2,4-triol

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and nitrogen/argon inlet.

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer, add a solution of this compound (10.0 g, 52.6 mmol) in 150 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 70.1 mL, 210.4 mmol, 4.0 equivalents) dropwise from the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure (2R)-1,1,4,4-tetramethylbutane-1,2,4-triol.

Experimental_Workflow setup 1. Reaction Setup (Anhydrous, Inert Atmosphere) reagents 2. Reagent Addition (Substrate in Anhydrous Ether) setup->reagents addition 3. Slow Addition of Grignard Reagent (0 °C) reagents->addition stirring 4. Reaction Stirring (Warm to RT) addition->stirring quench 5. Quenching (Saturated NH4Cl, 0 °C) stirring->quench extraction 6. Extraction (Diethyl Ether) quench->extraction drying 7. Drying and Concentration extraction->drying purification 8. Purification (Column Chromatography) drying->purification product Pure Chiral 1,2,4-Triol purification->product Stereochemical_Control chirality Inherent Chirality of This compound chelation Chelation Control chirality->chelation felkin_anh Felkin-Anh Model chirality->felkin_anh hydroxyl Presence of α-Hydroxyl Group hydroxyl->chelation grignard_nature Nature of Grignard Reagent (Steric Bulk) grignard_nature->felkin_anh diastereoselectivity High Diastereoselectivity chelation->diastereoselectivity Directs Attack felkin_anh->diastereoselectivity Predicts Outcome

References

Application Notes and Protocols for the Enzymatic Resolution for the Preparation of (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Diethyl 2-hydroxysuccinate is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereocenter makes it a crucial intermediate where enantiomeric purity is paramount for the desired biological activity and to avoid potential off-target effects of the corresponding (S)-enantiomer. Enzymatic kinetic resolution is a powerful and green technology for obtaining enantiomerically pure compounds. This method utilizes the high stereoselectivity of enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. This document provides a detailed protocol for the enzymatic resolution of racemic diethyl 2-hydroxysuccinate to obtain the (R)-enantiomer, based on established methodologies for similar substrates.

Principle of the Method

The kinetic resolution of racemic diethyl 2-hydroxysuccinate is achieved through enantioselective acylation of the secondary hydroxyl group catalyzed by a lipase. In this process, the enzyme selectively acylates the (S)-enantiomer at a much higher rate than the (R)-enantiomer. This results in a mixture of acylated (S)-diethyl 2-acetoxysuccinate and the unreacted this compound. These two compounds can then be separated by conventional chromatographic methods, yielding the desired (R)-enantiomer with high enantiomeric excess. The most commonly used and highly selective enzyme for such resolutions is Candida antarctica lipase B (CALB), often in its immobilized form, Novozym® 435.

Experimental Protocols

1. Materials and Reagents

  • Racemic diethyl 2-hydroxysuccinate

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate, or acetic anhydride)

  • Organic solvent (e.g., methyl tert-butyl ether (MTBE), n-heptane, or tetrahydrofuran (THF))

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane and ethyl acetate)

  • Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, temperature controller, rotary evaporator)

2. General Procedure for Enzymatic Resolution

A general protocol for the lipase-catalyzed resolution of amines involves dissolving the racemic amine in a suitable solvent, adding an acyl donor and the lipase, and stirring the mixture at a specific temperature.[1]

  • Reaction Setup: To a 100 mL round-bottom flask, add racemic diethyl 2-hydroxysuccinate (e.g., 10 mmol, 1.9 g).

  • Solvent and Acyl Donor Addition: Dissolve the substrate in a suitable organic solvent (e.g., 50 mL of MTBE). Add the acyl donor (e.g., vinyl acetate, 12 mmol, 1.1 mL).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435, 100-200 mg per mmol of substrate).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C) and monitor the progress of the reaction by taking small aliquots at regular intervals.

  • Reaction Monitoring: The conversion and enantiomeric excess of the substrate and product should be monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue, containing this compound and (S)-diethyl 2-acetoxysuccinate, can be purified by silica gel column chromatography to separate the two components.

Data Presentation

The efficiency of the enzymatic resolution is evaluated based on the conversion rate, the enantiomeric excess (e.e.) of the substrate and product, and the enantioselectivity (E-value). The E-value is a measure of the enzyme's ability to discriminate between the two enantiomers and is calculated from the conversion and e.e. values.

Table 1: Representative Data for Lipase-Catalyzed Resolution

EntryLipaseAcyl DonorSolventTemp (°C)Time (h)Conversion (%)e.e. Substrate (%)e.e. Product (%)E-value
1Novozym® 435Vinyl AcetateMTBE302450>99 (R)>99 (S)>200
2Novozym® 435Isopropenyl Acetaten-Heptane40184896 (R)92 (S)150
3Amano Lipase PSVinyl AcetateTHF30365298 (R)94 (S)180
4Pseudomonas cepacia LipaseAcetic AnhydrideToluene45125595 (R)88 (S)120

Note: The data presented in this table are representative examples based on similar enzymatic resolutions and should be used as a guideline. Actual results may vary depending on the specific experimental conditions.

Visualizations

Diagram 1: Workflow for Enzymatic Resolution

G Figure 1. Experimental Workflow for Enzymatic Resolution cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_products Final Products racemate Racemic Diethyl 2-hydroxysuccinate reaction_mixture Stirring at controlled temperature (30-45 °C) racemate->reaction_mixture solvent Organic Solvent (e.g., MTBE) solvent->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture enzyme Immobilized Lipase (Novozym® 435) enzyme->reaction_mixture monitoring Reaction Monitoring (Chiral HPLC/GC) reaction_mixture->monitoring filtration Enzyme Filtration (Recycle Enzyme) monitoring->filtration Stop at ~50% conversion concentration Solvent Evaporation filtration->concentration chromatography Silica Gel Column Chromatography concentration->chromatography product_R (R)-Diethyl 2-hydroxysuccinate chromatography->product_R product_S_acetyl (S)-Diethyl 2-acetoxysuccinate chromatography->product_S_acetyl

Caption: Experimental workflow for the enzymatic resolution of this compound.

Diagram 2: Signaling Pathway of the Enzymatic Reaction

G Figure 2. Reaction Pathway for Lipase-Catalyzed Resolution cluster_reaction Enzymatic Acylation racemic_mix Racemic Diethyl 2-hydroxysuccinate ((R)- and (S)-enantiomers) S_enantiomer (S)-Diethyl 2-hydroxysuccinate racemic_mix->S_enantiomer R_enantiomer This compound racemic_mix->R_enantiomer lipase Lipase (e.g., Novozym® 435) + Acyl Donor S_product (S)-Diethyl 2-acetoxysuccinate S_enantiomer->S_product Fast Reaction R_enantiomer->R_enantiomer Slow/No Reaction

Caption: Reaction pathway for the lipase-catalyzed kinetic resolution.

References

Application Notes and Protocols for the Acylation and Protection of the Hydroxyl Group in (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(R)-Diethyl 2-hydroxysuccinate is a valuable chiral building block in organic synthesis. The selective modification of its secondary hydroxyl group through acylation or protection is a critical step in the synthesis of various complex molecules, including pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for the acylation of this compound to yield Diethyl (R)-2-acetoxysuccinate, and for the protection of its hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether to form Diethyl (R)-2-(tert-butyldimethylsilyloxy)succinate. Additionally, protocols for the subsequent deprotection of these groups are described.

Introduction

The hydroxyl group of this compound offers a reactive site for various chemical transformations. However, its reactivity can interfere with reactions at other positions of the molecule. Therefore, temporary protection of this group is often necessary. Acylation, typically with acetic anhydride, converts the hydroxyl group into an ester, which can serve as a protecting group or as a functional handle for further modifications. Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) ether, are widely used protecting groups due to their ease of introduction, stability under a range of reaction conditions, and selective removal.

This guide presents standardized, reproducible protocols for these key transformations, complete with quantitative data and visual workflows to aid in experimental design and execution.

Acylation of this compound

The acetylation of the secondary hydroxyl group of this compound is efficiently achieved using acetic anhydride in the presence of a base such as pyridine, often with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Reaction Scheme

Caption: Acylation of this compound.

Experimental Protocol: Synthesis of Diethyl (R)-2-acetoxysuccinate
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of substrate).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add acetic anhydride (1.5 eq). If the reaction is sluggish, a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05-0.1 eq) can be added.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of methanol at 0 °C. Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford Diethyl (R)-2-acetoxysuccinate.

Quantitative Data
ProductReagentsSolventTime (h)Yield (%)
Diethyl (R)-2-acetoxysuccinateAcetic Anhydride, Pyridine, DMAP (cat.)Pyridine2-12>90

Note: Yields are based on general procedures for acetylation of secondary alcohols and may vary depending on the specific reaction conditions and scale.

Protection of the Hydroxyl Group as a TBDMS Ether

The hydroxyl group of this compound can be protected as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS chloride in the presence of imidazole as a base in an aprotic polar solvent like N,N-dimethylformamide (DMF).

Reaction Scheme

Caption: TBDMS protection of the hydroxyl group.

Experimental Protocol: Synthesis of Diethyl (R)-2-(tert-butyldimethylsilyloxy)succinate
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (5 mL per mmol of substrate) in a flame-dried round-bottom flask under an inert atmosphere, add imidazole (2.5 eq).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine to remove DMF and imidazole. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Quantitative Data
ProductReagentsSolventTime (h)Yield (%)
Diethyl (R)-2-(tert-butyldimethylsilyloxy)succinateTBDMSCl, ImidazoleDMF12-24>95

Note: Yields are based on general procedures for TBDMS protection of secondary alcohols and may vary depending on the specific reaction conditions and scale.

Deprotection Protocols

The removal of the acetyl and TBDMS protecting groups can be achieved under specific conditions, allowing for the regeneration of the hydroxyl group.

Deprotection of the Acetyl Group (Hydrolysis)

The acetyl group can be readily cleaved under basic conditions, for example, by transesterification with methanol catalyzed by a base like potassium carbonate or sodium methoxide.

start Diethyl (R)-2-acetoxysuccinate reagents K₂CO₃ or NaOMe Methanol start->reagents Dissolve reaction Stir at RT reagents->reaction workup Neutralization & Extraction reaction->workup product This compound workup->product

Caption: Deprotection of the acetyl group.

  • Reaction Setup: Dissolve Diethyl (R)-2-acetoxysuccinate (1.0 eq) in methanol (10 mL per mmol).

  • Reagent Addition: Add a catalytic amount of potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe).

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Neutralize the reaction with a mild acid (e.g., acetic acid or a weakly acidic ion-exchange resin). Remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and ethyl acetate. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.

Deprotection of the TBDMS Group

The TBDMS group is most commonly removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in an ethereal solvent like tetrahydrofuran (THF).

start Diethyl (R)-2-(tert-butyldimethylsilyloxy)succinate reagents TBAF in THF start->reagents Dissolve reaction Stir at 0 °C to RT reagents->reaction workup Aqueous Quench & Extraction reaction->workup product This compound workup->product

References

Application Notes and Protocols: Condensation Reactions of Succinate Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of organic synthesis and drug development, the formation of carbon-carbon bonds through condensation reactions is a cornerstone methodology. While the Knoevenagel condensation is a well-known reaction for this purpose, a critical distinction arises when considering succinate derivatives as the active methylene compound. The reaction of aldehydes or ketones with succinic acid esters is correctly identified as the Stobbe condensation . This document provides detailed application notes and protocols for this important reaction class, clarifying its distinction from the Knoevenagel condensation and highlighting its utility in the synthesis of biologically active molecules.

The Knoevenagel condensation typically involves an active methylene compound flanked by two electron-withdrawing groups (like malonic esters) reacting with a carbonyl compound in the presence of a weak base. In contrast, the Stobbe condensation utilizes a succinic ester and a strong base, proceeding through a unique lactone intermediate to yield alkylidene succinic acids or their corresponding half-esters.[1][2][3] These products are valuable precursors for a variety of structures found in natural products and pharmaceutical agents, including γ-butyrolactones and 1,4-dicarbonyl systems.[1]

Knoevenagel vs. Stobbe Condensation: A Mechanistic Overview

Understanding the mechanistic differences between the Knoevenagel and Stobbe condensations is crucial for selecting the appropriate reaction conditions and predicting the products.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[2] The reaction is typically catalyzed by a weak base.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration A Active Methylene Compound C Enolate A->C Deprotonation B Base (e.g., Piperidine) B->A E Alkoxide Intermediate C->E Nucleophilic Attack D Aldehyde/ Ketone D->E F α,β-Unsaturated Product E->F - H2O

General Mechanism of the Knoevenagel Condensation.
Stobbe Condensation

The Stobbe condensation follows a distinct pathway involving the formation and subsequent ring-opening of a γ-lactone intermediate. This reaction requires a strong base, such as sodium ethoxide or potassium tert-butoxide.[1][2]

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Aldol-Type Addition cluster_step3 Step 3: Lactonization cluster_step4 Step 4: Ring Opening cluster_step5 Step 5: Protonation A Diethyl Succinate C Succinate Enolate A->C Deprotonation B Strong Base (e.g., NaOEt) B->A E Alkoxide Intermediate C->E Nucleophilic Attack D Aldehyde/ Ketone D->E F γ-Lactone Intermediate E->F Intramolecular Acyl Substitution G Carboxylate Salt F->G Base-catalyzed Elimination H Alkylidene Succinic Acid Half-Ester G->H Acidic Workup

General Mechanism of the Stobbe Condensation.

Applications in Drug Development and Natural Product Synthesis

The Stobbe condensation is a powerful tool for the synthesis of various biologically active compounds.

  • Lignans: This reaction is well-suited for generating the necessary starting materials for the construction of aryltetralin skeletons, which are core structures in many lignans like galbulin and cagayanin.[1][4] Lignans have shown a wide range of biological activities, including anticancer and antiviral properties.

  • Tametraline and Sertraline: The Stobbe condensation is a key step in the synthesis of tametraline, a catecholamine reuptake inhibitor, and its derivative sertraline, a widely used antidepressant.[2][5][6] The reaction is used to create the initial carbon skeleton of these complex molecules.

  • Anticancer Agents: The Stobbe condensation is employed in the industrial synthesis of benzothiophene-2-ylboronic acid, a key structural unit of the anticancer drug rogatinib.[1]

Quantitative Data from Stobbe Condensation Reactions

The following table summarizes representative examples of the Stobbe condensation with various substrates, highlighting the reaction conditions and yields.

Carbonyl CompoundSuccinate DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzophenoneDiethyl SuccinateKOButt-BuOHReflux1.595[7]
3,4-DichlorobenzophenoneDiethyl SuccinateNaHBenzeneReflux285[5]
AcetophenoneDiethyl SuccinateKOButt-BuOHReflux280[7]
3,4-DimethoxybenzaldehydeDiethyl SuccinateNaOEtEthanolReflux275[8]
3,4-DimethylacetophenoneDiethyl SuccinateKOButt-BuOHReflux-82[9]
3,4-DimethoxyacetophenoneDiethyl SuccinateKOButt-BuOHReflux-78[9]
3,4-DichloroacetophenoneDiethyl SuccinateKOButt-BuOHReflux-85[9]

Experimental Protocols

Protocol 1: General Procedure for Stobbe Condensation[1]

This protocol provides a general template for performing a Stobbe condensation.

G A Dissolve Diethyl Succinate (1.2 equiv) in Anhydrous Ethanol B Cool to 0°C A->B C Add Sodium Ethoxide (1.1-1.5 equiv) B->C D Add Aldehyde (1.0 equiv) C->D E Warm to RT and Stir (Monitor by TLC) D->E F Optional: Reflux for 1-6 h E->F G Quench with Dilute HCl E->G F->G H Extract with Ethyl Acetate G->H I Wash, Dry, and Concentrate H->I J Purify (Chromatography/ Recrystallization) I->J

General Experimental Workflow for Stobbe Condensation.

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Diethyl succinate (1.2 equiv)

  • Sodium ethoxide (1.1–1.5 equiv)

  • Anhydrous ethanol

  • Dilute hydrochloric acid or saturated ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diethyl succinate in anhydrous ethanol (to a concentration of 0.1–0.5 M).

  • If the carbonyl compound is reactive, cool the solution to 0 °C in an ice bath.

  • Add sodium ethoxide portionwise and stir the mixture to generate the enolate.

  • Add the aldehyde or ketone dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • If the reaction is slow, gently warm the mixture to reflux for 1–6 hours, continuing to monitor by TLC.

  • Once the reaction is complete, cool the mixture and quench by the careful addition of cold dilute hydrochloric acid or saturated ammonium chloride to neutralize the base.

  • Extract the product with ethyl acetate.

  • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Synthesis of β-Carbethoxy-γ,γ-diphenylvinylacetic Acid via Stobbe Condensation[2]

This protocol is a specific example of the Stobbe condensation between benzophenone and diethyl succinate.

Materials:

  • Benzophenone

  • Diethyl succinate

  • Potassium tert-butoxide

  • tert-Butyl alcohol

  • Hydrochloric acid

  • Ether

  • Sodium bicarbonate solution

Procedure:

  • A solution of potassium tert-butoxide is prepared from potassium metal and dry tert-butyl alcohol under a nitrogen atmosphere.

  • A mixture of benzophenone and diethyl succinate is added to the potassium tert-butoxide solution.

  • The mixture is refluxed for a specified period (e.g., 30 minutes).

  • The reaction mixture is cooled, and ice and hydrochloric acid are added.

  • The product is extracted with ether.

  • The ethereal solution is extracted with sodium bicarbonate solution.

  • The bicarbonate solution is acidified with hydrochloric acid to precipitate the product.

  • The product is collected by filtration, washed with water, and dried.

Conclusion

The Stobbe condensation is a valuable and versatile reaction for the synthesis of alkylidene succinic acids and their half-esters, which are important intermediates in the development of pharmaceuticals and the synthesis of natural products. By understanding its mechanism and having access to detailed protocols, researchers can effectively utilize this reaction to construct complex molecular architectures. The distinction from the Knoevenagel condensation is critical for the correct application of reaction conditions and for achieving the desired products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (R)-Diethyl 2-hydroxysuccinate synthesis.

Frequently Asked Questions (FAQs)

Q1: My asymmetric hydrogenation of diethyl 2-oxosuccinate is resulting in low yield and/or low enantiomeric excess (ee). What are the common causes?

A1: Low yields and enantioselectivity in asymmetric hydrogenation are often multifactorial. Key areas to investigate include:

  • Catalyst Integrity and Activity: Ensure the catalyst, such as a Rhodium- or Ruthenium-BINAP complex, is not deactivated. Catalyst deactivation can be caused by impurities in the substrate or solvent, or by improper handling and storage. It is crucial to use freshly prepared and properly activated catalysts.

  • Hydrogen Pressure and Reaction Time: Suboptimal hydrogen pressure can lead to incomplete conversion. The reaction time should be optimized to ensure the reaction goes to completion without the formation of byproducts from over-reduction or side reactions.

  • Solvent and Substrate Purity: The presence of moisture or other impurities in the solvent or substrate can poison the catalyst. Ensure all reagents and solvents are anhydrous and of high purity.

  • Reaction Temperature: Temperature can significantly influence both the reaction rate and the enantioselectivity. Lower temperatures often favor higher enantioselectivity. Experiment with a range of temperatures to find the optimal balance.

Q2: I am observing significant byproduct formation in my synthesis. What are the likely side reactions?

A2: Common side reactions in the synthesis of this compound can include:

  • Over-reduction: In hydrogenation reactions, the desired hydroxyl group can be further reduced, leading to the formation of diethyl succinate.

  • Racemization: The chiral center of the product can racemize under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, leading to a decrease in enantiomeric excess.

  • Hydrolysis: If water is present in the reaction mixture, the ester groups of the starting material or product can be hydrolyzed back to carboxylic acids.

Q3: My Baker's yeast reduction of diethyl 2-oxosuccinate is giving inconsistent yields and enantioselectivity. How can I improve the reproducibility?

A3: Biocatalytic reductions using Baker's yeast can be sensitive to various factors. To improve consistency:

  • Yeast Activity: The activity of the yeast is critical. Use a fresh, active culture of Saccharomyces cerevisiae. It is advisable to "proof" the yeast before starting the reaction to ensure its viability.

  • Substrate Concentration: High concentrations of the substrate can be toxic to the yeast cells, leading to lower yields. Gradual addition of the substrate can help maintain yeast viability.

  • Reaction Conditions: Factors such as temperature, pH, and aeration can significantly impact the enzymatic activity. Maintain a consistent temperature (typically around 30-37°C) and pH.

  • Co-solvent: The low solubility of organic substrates in the aqueous reaction medium can limit the reaction rate. The use of a co-solvent may improve substrate availability, but care must be taken as it can also affect enzyme activity.

Q4: What is the most effective method for purifying this compound to improve yield and enantiomeric purity?

A4: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

  • Flash Chromatography: For small to medium-scale synthesis, flash chromatography on silica gel is a common and effective method for removing non-polar impurities and unreacted starting materials.[1]

  • Chiral Chromatography: To improve the enantiomeric excess of the final product, chiral high-performance liquid chromatography (HPLC) can be employed. This method separates the (R) and (S) enantiomers, allowing for the isolation of the desired (R)-enantiomer with high purity.

  • Distillation: For larger-scale purification, vacuum distillation can be used to separate the product from non-volatile impurities. However, care must be taken to avoid thermal decomposition of the product.

Troubleshooting Guides

Asymmetric Hydrogenation of Diethyl 2-Oxosuccinate
Problem Possible Cause(s) Troubleshooting Steps
Low or No Conversion Inactive catalyst• Use a fresh batch of catalyst or re-activate the existing catalyst. • Ensure anaerobic conditions during catalyst handling and reaction setup.
Insufficient hydrogen pressure• Check for leaks in the hydrogenation apparatus. • Increase the hydrogen pressure within the recommended range for the specific catalyst.
Impure substrate or solvent• Purify the substrate and ensure the solvent is anhydrous and of high purity.
Low Enantiomeric Excess (ee) Suboptimal temperature• Lower the reaction temperature. Asymmetric hydrogenations often show higher ee at lower temperatures.
Incorrect catalyst/ligand combination• Screen different chiral ligands to find the optimal one for your substrate.
Racemization of the product• Minimize reaction time and avoid harsh work-up conditions (strong acids/bases, high temperatures).
Formation of Byproducts Over-reduction• Reduce the hydrogen pressure or reaction time. • Monitor the reaction progress closely by TLC or GC to stop it at the optimal point.
Hydrolysis of ester• Ensure strictly anhydrous conditions throughout the reaction and work-up.
Baker's Yeast Reduction of Diethyl 2-Oxosuccinate
Problem Possible Cause(s) Troubleshooting Steps
Low Yield Low yeast activity• Use fresh, active baker's yeast. • "Proof" the yeast in a warm sugar solution before adding the substrate.
Substrate toxicity• Add the substrate gradually over a period of time. • Use a lower substrate concentration.
Inefficient product extraction• Use a suitable organic solvent for extraction (e.g., ethyl acetate). • Perform multiple extractions to ensure complete recovery of the product.
Low Enantiomeric Excess (ee) Presence of multiple reducing enzymes in yeast• Screen different strains of Saccharomyces cerevisiae or other microorganisms. • Optimize reaction conditions (temperature, pH) to favor the desired enzyme's activity.
Racemization• Ensure mild work-up conditions.
Slow Reaction Rate Poor substrate solubility• Consider using a co-solvent that is compatible with the yeast. • Increase agitation to improve mass transfer.

Data Presentation

Comparison of Synthetic Methods for this compound
Method Starting Material Catalyst/Reagent Typical Yield (%) Typical ee (%) Key Advantages Key Disadvantages
Asymmetric Hydrogenation Diethyl 2-oxosuccinateRu-BINAP or Rh-BINAP complexes80-9990-99High yield and enantioselectivity, catalytic process.Requires high-pressure equipment, expensive catalysts.
Reduction of Bromo-intermediate Diethyl 2-bromo-3-hydroxysuccinateZn/H₂O48.5Not specified (depends on starting material chirality)Readily available reducing agent.Moderate yield, generates zinc waste.[2]
Enzymatic Reduction Diethyl 2-oxosuccinateAlcohol Dehydrogenase (ADH)70-95>99High enantioselectivity, mild reaction conditions, environmentally friendly.Enzymes can be expensive and may have limited stability.
Baker's Yeast Reduction Diethyl 2-oxosuccinateSaccharomyces cerevisiae50-8085-98Inexpensive, environmentally friendly, easy to handle.Lower yields and ee compared to other methods, can be inconsistent.[3]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
  • Catalyst Preparation: In a glovebox, a solution of [RuCl₂(benzene)]₂ and (R)-BINAP in anhydrous ethanol is stirred under an argon atmosphere.

  • Reaction Setup: The catalyst solution is transferred to a high-pressure autoclave. A solution of diethyl 2-oxosuccinate in anhydrous ethanol is then added.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas several times, and then pressurized to the desired hydrogen pressure (e.g., 50 bar). The reaction mixture is stirred at a controlled temperature (e.g., 50°C) for a specified time (e.g., 24 hours).

  • Work-up and Purification: After cooling and venting the autoclave, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel.

Protocol 2: Baker's Yeast Reduction of Diethyl 2-Oxosuccinate
  • Yeast Suspension Preparation: A suspension of baker's yeast and sucrose is prepared in warm tap water and allowed to stand at room temperature to activate the yeast.

  • Substrate Addition: Diethyl 2-oxosuccinate is added to the yeast suspension.

  • Reduction: The mixture is stirred at room temperature for a specified period (e.g., 48-72 hours). The progress of the reaction is monitored by TLC.

  • Work-up and Purification: The reaction mixture is filtered through celite to remove the yeast cells. The filtrate is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by flash chromatography.[4]

Mandatory Visualization

experimental_workflow cluster_hydrogenation Asymmetric Hydrogenation cluster_yeast Baker's Yeast Reduction H_start Diethyl 2-oxosuccinate H_reaction Hydrogenation (50°C, 24h) H_start->H_reaction Ethanol H_catalyst Ru-BINAP Catalyst + H2 (50 bar) H_catalyst->H_reaction H_workup Filtration & Solvent Removal H_reaction->H_workup H_purification Flash Chromatography H_workup->H_purification H_product (R)-Diethyl 2-hydroxysuccinate H_purification->H_product Y_start Diethyl 2-oxosuccinate Y_reaction Reduction (RT, 48-72h) Y_start->Y_reaction Water Y_reagent Baker's Yeast + Sucrose Y_reagent->Y_reaction Y_workup Filtration & Extraction Y_reaction->Y_workup Y_purification Flash Chromatography Y_workup->Y_purification Y_product (R)-Diethyl 2-hydroxysuccinate Y_purification->Y_product

Caption: Comparative workflow of asymmetric hydrogenation and Baker's yeast reduction for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or ee in Synthesis catalyst_issues Catalyst/Enzyme Problems start->catalyst_issues reaction_conditions Suboptimal Conditions (Temp, Pressure, Time) start->reaction_conditions reagent_purity Impure Reagents/Solvents start->reagent_purity side_reactions Side Reactions (Over-reduction, Racemization) start->side_reactions check_catalyst Verify Catalyst/Enzyme Activity catalyst_issues->check_catalyst optimize_conditions Optimize Reaction Parameters reaction_conditions->optimize_conditions purify_reagents Purify Substrate & Solvents reagent_purity->purify_reagents monitor_reaction Monitor Reaction & Use Mild Work-up side_reactions->monitor_reaction

Caption: Troubleshooting logic for addressing low yield or enantiomeric excess in the synthesis of this compound.

References

Troubleshooting side reactions in the synthesis of (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-Diethyl 2-hydroxysuccinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chiral building block.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of (R)-malic acid with ethanol.

Question: My reaction yield is low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound are often attributed to the reversible nature of the Fischer esterification reaction and incomplete conversion. Here are the primary factors and solutions:

  • Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, you can:

    • Use Excess Ethanol: Employing a large excess of ethanol (often used as the solvent) can shift the equilibrium to favor the formation of the diethyl ester.

    • Remove Water: Water is a byproduct of the reaction. Its removal will drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus during reflux or by using a dehydrating agent.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction. Ensure you are using a sufficient catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.

  • Suboptimal Reaction Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate. Ensure the reaction mixture is heated adequately to maintain a steady reflux.

  • Premature Work-up: If the reaction is stopped before it reaches equilibrium, the yield will be low. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Question: I am observing significant amounts of side products in my crude product mixture. What are these impurities and how can I minimize their formation?

Answer:

The most common side products in the synthesis of this compound are diethyl fumarate and diethyl maleate. These are formed through the acid-catalyzed dehydration of the hydroxyl group in either the starting material, (R)-malic acid, or the product, this compound.

  • Cause of Formation: The strong acid catalyst and elevated temperatures required for the esterification can also promote the elimination of water from the C2-C3 bond of the succinate backbone, leading to the formation of the unsaturated diesters. Diethyl maleate is the cis-isomer and diethyl fumarate is the trans-isomer.

  • Minimizing Dehydration:

    • Temperature Control: While reflux is necessary, excessive heat can increase the rate of dehydration. Maintain a gentle, controlled reflux.

    • Catalyst Choice: While most strong acid catalysts can cause dehydration, some studies suggest that certain solid acid catalysts or milder acids like p-toluenesulfonic acid might offer better selectivity compared to strong dehydrating acids like sulfuric acid.[1][2][3]

    • Reaction Time: Prolonged reaction times can lead to a higher accumulation of side products. Monitor the reaction and stop it once a satisfactory conversion of the starting material is achieved.

Question: How can I effectively remove the acid catalyst and unreacted (R)-malic acid during work-up?

Answer:

Proper work-up is crucial for isolating a pure product.

  • Neutralization: After cooling the reaction mixture, it should be diluted with an organic solvent (e.g., ethyl acetate) and washed with a mild base to neutralize the acid catalyst and remove any unreacted (R)-malic acid. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used for this purpose. Perform the washing until the aqueous layer is no longer acidic.

  • Extraction: Multiple extractions with the organic solvent will ensure complete recovery of the desired ester from the aqueous phase.

  • Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to remove residual water from the organic layer.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound from (R)-malic acid and ethanol?

A1: The reaction proceeds via a Fischer esterification mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid groups of (R)-malic acid, which activates them towards nucleophilic attack by ethanol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of water to yield the ester. This process occurs at both carboxylic acid functional groups.

Q2: Can I use a different alcohol for the esterification?

A2: Yes, other alcohols can be used, which will result in the corresponding dialkyl ester. However, the reaction conditions, particularly temperature and reaction time, may need to be optimized for different alcohols.

Q3: How can I purify the final product?

A3: The most common method for purifying this compound is vacuum distillation. Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition.

Q4: What is the expected yield for this reaction?

A4: The yield can vary significantly depending on the reaction conditions. With proper optimization to drive the equilibrium towards the product and minimize side reactions, yields of 70% or higher can be achieved.

Data Presentation

The following table summarizes data on the esterification of malic acid with butanol using various catalysts. While the alcohol is different, the trends in catalyst performance and side product formation are informative for the synthesis of diethyl 2-hydroxysuccinate.

CatalystMalic Acid Conversion (%)Dibutyl Malate Yield (%)Purity of Dibutyl Malate (%)Reference
Sulfuric Acid987193[1][2][3]
Orthophosphoric Acid856895[1][2][3]
p-Toluenesulfonic Acid955697[1][2][3]
Amberlyst 36 Dry947098[1][2][3]
KU-2 FPP808696[1][2][3]

Note: Data is for the synthesis of dibutyl malate from DL-malic acid and n-butanol. The study noted that the formation of maleic and fumaric acid esters as byproducts occurred with all catalysts, with their amounts being largely independent of the catalyst type, except for sulfuric acid which tended to promote more side reactions.[1][2][3]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • (R)-Malic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (R)-malic acid and a large excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred solution.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution. Repeat the washing until CO₂ evolution ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Visualizations

Reaction Pathway and Side Reactions

Synthesis_Pathway Synthesis of this compound and Side Reactions cluster_reactants Reactants cluster_products Products cluster_side_products Side Products MalicAcid (R)-Malic Acid Product This compound MalicAcid->Product Fischer Esterification SideProduct1 Diethyl Fumarate (trans-isomer) MalicAcid->SideProduct1 Dehydration SideProduct2 Diethyl Maleate (cis-isomer) MalicAcid->SideProduct2 Dehydration Ethanol Ethanol (excess) H_plus H+ Product->SideProduct1 Dehydration Product->SideProduct2 Dehydration Water Water Product->Water - 2 H₂O

Caption: Reaction scheme for the synthesis of this compound and potential side reactions.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Start Reaction_Setup 1. Reaction Setup ((R)-Malic Acid, Ethanol, Acid Catalyst) Start->Reaction_Setup Reflux 2. Reflux (Heat to reflux for 4-8h) Reaction_Setup->Reflux Cooling 3. Cooling & Solvent Removal Reflux->Cooling Workup 4. Aqueous Work-up (EtOAc, NaHCO₃, Brine) Cooling->Workup Drying 5. Drying & Concentration (Na₂SO₄) Workup->Drying Purification 6. Vacuum Distillation Drying->Purification Final_Product Pure (R)-Diethyl 2-hydroxysuccinate Purification->Final_Product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purification of (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (R)-Diethyl 2-hydroxysuccinate from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities are unreacted starting materials, primarily (R)-malic acid and ethanol, and byproducts formed during the reaction. The primary byproducts are diethyl fumarate and diethyl maleate, which are geometric isomers formed through the dehydration of (R)-malic acid or the product itself, especially under acidic conditions and heat.[1][2]

Q2: Why is it challenging to separate this compound from diethyl fumarate and diethyl maleate?

A2: The separation is challenging due to the similar physical properties of these compounds, particularly their boiling points.[3] Diethyl fumarate and diethyl maleate are geometric isomers with very close boiling points, making their separation from each other and from the target compound difficult by simple distillation.[3]

Q3: What are the primary methods for purifying crude this compound?

A3: The main purification techniques are:

  • Aqueous Wash: To remove water-soluble impurities like unreacted (R)-malic acid and the acid catalyst.[4][5]

  • Vacuum Distillation: To separate this compound from less volatile and more volatile impurities based on boiling point differences.[6]

  • Flash Column Chromatography: To separate compounds based on their different affinities for the stationary phase, which is particularly useful for removing byproducts with similar boiling points.[6][7]

Q4: Can I use a simple aqueous wash to remove unreacted (R)-malic acid?

A4: Yes, an aqueous wash is effective for removing unreacted (R)-malic acid. To enhance its removal, a wash with a dilute basic solution, such as saturated sodium bicarbonate, can be used to convert the carboxylic acid into its more water-soluble salt.[4][5]

Troubleshooting Guide

Issue 1: Low yield of purified this compound.

Possible CauseSuggested Solution
Incomplete Reaction Ensure the esterification reaction has gone to completion by monitoring it via TLC or GC. If necessary, increase the reaction time or use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[8]
Product Loss During Aqueous Wash Avoid vigorous shaking during extraction to prevent emulsion formation. Ensure complete separation of the organic and aqueous layers. Back-extract the aqueous layer with a small amount of the organic solvent to recover any dissolved product.
Decomposition During Distillation This compound can be sensitive to high temperatures. Perform distillation under a high vacuum to lower the boiling point and minimize thermal decomposition.
Co-elution During Chromatography Optimize the solvent system for flash chromatography to achieve better separation between the product and impurities. A gradual increase in solvent polarity (gradient elution) may be necessary.[7]

Issue 2: Presence of diethyl fumarate and diethyl maleate in the final product.

Possible CauseSuggested Solution
High Reaction Temperature The formation of these byproducts is favored at higher temperatures. Control the reaction temperature carefully during synthesis.[3]
Inefficient Distillation Simple distillation is often insufficient to separate these isomers due to their close boiling points. Use fractional distillation under vacuum with a high-efficiency column.[3]
Inadequate Chromatographic Separation The polarity of diethyl fumarate, diethyl maleate, and this compound can be very similar. A thorough optimization of the mobile phase is required for good separation. Test various solvent systems with different polarities.[7]

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound C₈H₁₄O₅190.1960 (at 0.008 Torr)Liquid[9]Soluble in organic solvents.
Diethyl Fumarate C₈H₁₂O₄172.18218-219[10]1-2[10]Insoluble in water; soluble in ethanol, ether, acetone, chloroform.[8][10]
Diethyl Maleate C₈H₁₂O₄172.18225[3]-10[3]Insoluble in water; soluble in ethanol and ether.[3][11]
(R)-Malic Acid C₄H₆O₅134.09Decomposes at 150[12]99-100[12]Freely soluble in ethanol and water; practically insoluble in benzene.[12]
Ethanol C₂H₆O46.0778.5-114.1Miscible with water and most organic solvents.

Table 2: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Aqueous Wash (with mild base) Partitioning between immiscible liquids.Removes water-soluble impurities like unreacted acid and catalyst.[4][5]May not remove organic byproducts. Risk of emulsion formation.Initial work-up of the crude reaction mixture.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Effective for separating compounds with significantly different boiling points. Scalable.May not separate compounds with close boiling points (e.g., geometric isomers).[3] Risk of thermal decomposition.Separating the product from high-boiling point residues and low-boiling point solvents/starting materials.
Flash Column Chromatography Separation based on differential adsorption to a solid phase.Can separate compounds with very similar boiling points.[7] High resolution is possible with optimization.Can be time-consuming and requires larger volumes of solvent. May not be easily scalable for very large quantities.[6]Final purification step to remove persistent impurities like geometric isomers.

Experimental Protocols

Protocol 1: Aqueous Work-up of Crude this compound

  • Cool the crude reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently swirl the funnel and vent frequently to release any evolved CO₂ gas.

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Separate the aqueous layer and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[4]

Protocol 2: Purification by Vacuum Distillation

  • Assemble a vacuum distillation apparatus, ensuring all glassware is dry and the joints are properly sealed.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Gradually heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the appropriate temperature and pressure for this compound (e.g., ~60 °C at 0.008 Torr).

  • Monitor the purity of the collected fractions using TLC or GC.

Protocol 3: Purification by Flash Column Chromatography

  • Select a Solvent System: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A mixture of hexanes and ethyl acetate is a good starting point. The ideal system should give the product an Rf value of approximately 0.3.[7]

  • Pack the Column: Prepare a flash chromatography column with silica gel.

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent and carefully load it onto the top of the silica gel.

  • Elute the Column: Run the column with the chosen solvent system, collecting fractions. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes) may be necessary to separate all components.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[7]

Mandatory Visualization

PurificationWorkflow Purification Workflow for this compound crude_mixture Crude Reaction Mixture (this compound, (R)-Malic Acid, Ethanol, Diethyl Fumarate, Diethyl Maleate, Acid Catalyst) aqueous_wash Aqueous Wash (Saturated NaHCO₃) crude_mixture->aqueous_wash washed_organic Washed Organic Phase aqueous_wash->washed_organic waste1 Aqueous Waste (Malic Acid Salt, Catalyst) aqueous_wash->waste1 Separation distillation Vacuum Distillation washed_organic->distillation distillate Crude Distillate distillation->distillate residue High-Boiling Residue distillation->residue Separation chromatography Flash Column Chromatography distillate->chromatography pure_product Pure this compound chromatography->pure_product byproducts Separated Byproducts (Diethyl Fumarate, Diethyl Maleate) chromatography->byproducts Separation

Caption: A logical workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for (R)-Diethyl 2-hydroxysuccinate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of (R)-Diethyl 2-hydroxysuccinate, also known as (R)-Diethyl Malate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic transformation. As a chiral building block, the successful and selective alkylation of this substrate is paramount for constructing complex molecular architectures. This document provides in-depth, field-proven insights into the reaction's nuances, offering solutions to common challenges in a direct question-and-answer format.

Section 1: Core Principles & Mechanistic Considerations

The alkylation of this compound presents a unique challenge due to the presence of two distinct acidic protons: the proton alpha (α) to the carbonyl groups and the proton of the hydroxyl group. A carefully chosen base can selectively deprotonate one of these positions, leading to either C-alkylation or O-alkylation.

  • C-Alkylation (Desired Pathway): Deprotonation of the α-carbon creates a resonance-stabilized enolate.[1][2] This nucleophilic enolate can then attack an alkyl halide in a classic Sₙ2 reaction to form a new carbon-carbon bond. The key to success is forming this enolate kinetically, often using a strong, sterically hindered base at low temperatures.[3]

  • O-Alkylation (Side Reaction): The hydroxyl group is also acidic and can be deprotonated to form an alkoxide. This alkoxide can subsequently react with the alkyl halide, leading to an ether byproduct. This pathway often becomes competitive at higher temperatures or with less-hindered bases.

Furthermore, the existing stereocenter at the C-2 position exerts significant stereochemical control over the reaction, making diastereoselectivity a critical parameter to optimize.[4] The choice of base and solvent can influence the transition state geometry, often through chelation with the base's metal counter-ion, thereby dictating the facial selectivity of the electrophilic attack.

G start (R)-Diethyl 2-hydroxysuccinate base Base (e.g., LDA, NaH) start->base enolate Chelated Enolate (α-Carbon Deprotonation) base->enolate Low Temp (-78 °C) Kinetic Control alkoxide Alkoxide (Oxygen Deprotonation) base->alkoxide Higher Temp Thermodynamic Control c_product Desired C-Alkylated Product (Diastereomeric Mixture) enolate->c_product Sₙ2 Attack o_product O-Alkylated Side Product (Ether) alkoxide->o_product Sₙ2 Attack rx Alkyl Halide (R-X) rx->c_product rx->o_product G start Low Yield of C-Alkylated Product? q_major_prod What is the main component in crude NMR? start->q_major_prod Yes q_diastereomers Is Diastereoselectivity Low (< 5:1 dr)? start->q_diastereomers No sol_o_alk Problem: O-Alkylation Solution: 1. Use LDA at -78°C 2. Reverse Addition 3. Protect -OH group q_major_prod->sol_o_alk O-Alkylated Ether sol_sm Problem: Incomplete Deprotonation Solution: 1. Ensure Anhydrous Conditions 2. Verify Base Activity/Equivalents 3. Use Stronger Base (LDA) q_major_prod->sol_sm Starting Material sol_dr Problem: Poor Chelation Control Solution: 1. Maintain Temp at -78°C 2. Use LDA in THF 3. Avoid non-chelating additives q_diastereomers->sol_dr Yes sol_ok Reaction Optimized q_diastereomers->sol_ok No

References

Preventing racemization of (R)-Diethyl 2-hydroxysuccinate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Diethyl 2-hydroxysuccinate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing racemization during chemical reactions involving this chiral building block. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process by which an enantiomerically pure substance, such as this compound, is converted into a mixture containing equal amounts of both enantiomers (R and S). This results in a loss of optical activity. For drug development and other stereospecific applications, maintaining the enantiomeric purity of this compound is crucial as the biological activity of a molecule is often highly dependent on its specific three-dimensional structure. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects.

Q2: What is the primary mechanism that causes racemization of this compound?

A2: The primary mechanism of racemization for this compound is through the formation of an enolate intermediate. The proton on the alpha-carbon (the carbon bearing the hydroxyl group) is acidic due to the adjacent ester group. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate. Subsequent reprotonation of this enolate can occur from either face with equal probability, leading to a racemic mixture of the R and S enantiomers. A similar enolization can also be catalyzed by acid.

Q3: Which experimental conditions are most likely to cause racemization of this compound?

A3: Several experimental conditions can promote the racemization of this compound:

  • Basic Conditions: Exposure to strong or even mild bases can readily lead to deprotonation at the alpha-carbon and subsequent racemization. This is a common issue during reactions such as saponification or any base-mediated transformation.

  • Acidic Conditions: Strong acids can also catalyze enolization and lead to racemization, although the rate may be slower than under basic conditions.

  • Elevated Temperatures: Increased temperatures can accelerate the rate of racemization, especially in the presence of acidic or basic catalysts.[1]

  • Prolonged Reaction Times: The longer the compound is exposed to conditions that promote racemization, the greater the potential for loss of optical purity.

Q4: How can I prevent racemization of the stereocenter adjacent to the hydroxyl group?

A4: The most effective strategy to prevent racemization at the alpha-carbon is to protect the hydroxyl group. By converting the hydroxyl group into a protecting group, the acidity of the alpha-proton is significantly reduced, thus inhibiting the formation of the enolate intermediate under basic or acidic conditions.

Q5: What are suitable protecting groups for the hydroxyl group of this compound?

A5: Common and effective protecting groups for secondary alcohols like the one in this compound include:

  • Silyl Ethers: tert-Butyldimethylsilyl (TBS) and Triisopropylsilyl (TIPS) ethers are widely used. They are robust to a variety of reaction conditions and can be selectively removed.

  • Acetals: Methoxymethyl (MOM) and Tetrahydropyranyl (THP) ethers are also good choices. They are stable to basic and nucleophilic conditions and are typically removed with acid.

Troubleshooting Guide: Loss of Optical Activity

If you are observing a loss of optical activity or a decrease in the enantiomeric excess (ee) of your this compound during a reaction, consult the following guide.

Problem Potential Cause Suggested Solution
Significant loss of optical purity after a base-mediated reaction (e.g., hydrolysis, alkylation). The alpha-proton is being abstracted by the base, leading to enolization and racemization.1. Protect the hydroxyl group: Before subjecting the molecule to basic conditions, protect the hydroxyl group with a suitable protecting group (e.g., TBS, MOM). 2. Use milder bases: If protection is not feasible, consider using weaker or more sterically hindered bases. 3. Lower the reaction temperature: Perform the reaction at the lowest possible temperature to slow down the rate of racemization. 4. Minimize reaction time: Monitor the reaction closely and quench it as soon as it is complete.
Decrease in enantiomeric excess after a reaction under acidic conditions. Acid-catalyzed enolization is occurring.1. Protect the hydroxyl group: This is the most reliable method to prevent enolization. 2. Use milder acidic conditions: Opt for weaker acids or buffer the reaction medium if possible. 3. Control the temperature: Keep the reaction temperature as low as feasible.
Racemization observed during a substitution reaction at the hydroxyl group. The reaction conditions for activating the hydroxyl group are promoting enolization.1. Consider the Mitsunobu reaction: This reaction proceeds with a clean inversion of stereochemistry at the hydroxyl-bearing carbon and is generally not prone to racemization of the starting material.[2] It is an excellent method for converting the alcohol to other functional groups with stereochemical control.
Gradual loss of optical purity during workup or purification. Exposure to acidic or basic conditions during extraction or chromatography.1. Neutralize the reaction mixture carefully: Ensure the pH is neutral before and during workup. 2. Use neutral chromatography conditions: Employ silica gel that has been buffered or use alternative stationary phases if necessary. Avoid prolonged exposure to silica gel.

Quantitative Data on Racemization

CompoundConditionsRate Constant / Half-lifeReference
N-(2-methyl-benzylidene)-phenylglycine amide1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst in isopropanol/acetonitrileSecond-order rate constant (k) depends on temperature according to the Arrhenius equation. Increasing catalyst concentration accelerates deracemization.[1]
MRTX1719 (atropisomeric)In D2-TCE solution at various temperatures.Half-life at 313 K: 990 hHalf-life at 333 K: 56 hHalf-life at 353 K: 1 h[3]
Axially chiral nicotinamidesIn solution at 20 °C or 30 °C.Half-lives vary depending on the specific structure and solvent.[4]

Note: The data presented are for analogous systems and should be used as a qualitative guide to understand the factors affecting the stability of chiral centers prone to racemization.

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group with tert-Butyldimethylsilyl (TBS) Chloride

This protocol is adapted from a general procedure for the TBS protection of alcohols and is suitable for this compound.[5]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add imidazole (2.5 eq.) to the solution and stir until it dissolves.

  • Add TBSCl (1.2 eq.) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the TBS-protected this compound.

Protocol 2: Stereochemical Inversion of the Hydroxyl Group via the Mitsunobu Reaction

This protocol provides a general procedure for the Mitsunobu reaction, which results in the inversion of the stereocenter bearing the hydroxyl group. This is a powerful tool for accessing the (S)-enantiomer from the (R)-enantiomer or for introducing other functional groups with a defined stereochemistry.[2]

Materials:

  • This compound

  • A carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid) (1.5 eq.)

  • Triphenylphosphine (PPh₃) (1.5 eq.)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq.), the carboxylic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the inverted ester. The triphenylphosphine oxide and the hydrazine byproducts can be removed during chromatography.

Visualizations

Racemization_Mechanism cluster_base Base-Catalyzed Racemization cluster_acid Acid-Catalyzed Racemization R_start_base (R)-Diethyl 2-hydroxysuccinate enolate_base Achiral Enolate Intermediate R_start_base->enolate_base + Base - H+ R_end_base (R)-Diethyl 2-hydroxysuccinate enolate_base->R_end_base + H+ (protonation from one face) S_end_base (S)-Diethyl 2-hydroxysuccinate enolate_base->S_end_base + H+ (protonation from other face) R_start_acid (R)-Diethyl 2-hydroxysuccinate enol_acid Achiral Enol Intermediate R_start_acid->enol_acid + H+ R_end_acid (R)-Diethyl 2-hydroxysuccinate enol_acid->R_end_acid - H+ S_end_acid (S)-Diethyl 2-hydroxysuccinate enol_acid->S_end_acid - H+

Caption: Mechanism of racemization for this compound.

Prevention_Workflow start Reaction with This compound check_conditions Are reaction conditions basic or acidic? start->check_conditions protect_OH Protect the hydroxyl group (e.g., with TBS or MOM) check_conditions->protect_OH Yes no_protection Proceed with caution: - Use mild conditions - Low temperature - Monitor reaction time check_conditions->no_protection No reaction Perform the reaction protect_OH->reaction deprotect Deprotect the hydroxyl group reaction->deprotect end Product with retained stereochemistry deprotect->end no_protection->end

Caption: Workflow for preventing racemization.

References

Technical Support Center: Scale-Up of (R)-Diethyl 2-hydroxysuccinate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of (R)-Diethyl 2-hydroxysuccinate production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound on a larger scale.

Issue Potential Cause Troubleshooting/Optimization Strategy
Low Yield Incomplete reaction due to equilibrium. - Ensure efficient removal of water using a Dean-Stark apparatus or by operating under vacuum.- Use a larger excess of ethanol to shift the equilibrium towards the product.[1]- Increase catalyst loading or reaction time, monitoring for byproduct formation.
Suboptimal reaction temperature. - Gradually increase the reaction temperature while monitoring for side reactions and decomposition.[2]
Catalyst deactivation. - Use a fresh, high-quality acid catalyst.- For biocatalytic routes, ensure the enzyme's optimal pH and temperature are maintained.
Poor mixing at larger scale. - Evaluate and improve the reactor's agitation system to ensure homogeneity and efficient heat and mass transfer.[3]
Low Enantioselectivity Suboptimal catalyst performance at scale. - Screen different chiral catalysts or ligands for robustness at larger scales.- Catalyst loading may need to be re-optimized for the scaled-up reaction.
Temperature fluctuations. - Implement precise temperature control, as small variations can significantly impact enantioselectivity.[4]
Side reactions leading to racemization. - Analyze for byproducts that may indicate reaction pathways that compromise stereochemical integrity.- Adjust reaction conditions (e.g., temperature, addition rate of reagents) to minimize side reactions.
Difficult Purification Presence of unreacted starting materials. - Optimize the reaction stoichiometry and conditions to drive the reaction to completion.- Employ a multi-step purification process, such as distillation followed by chromatography.
Formation of closely-related impurities. - Identify the structure of impurities to understand their formation mechanism.- Adjust reaction conditions to minimize the formation of specific impurities.- Develop a more selective purification method, such as preparative HPLC or simulated moving bed (SMB) chromatography for chiral impurities.[5][6]
Emulsion formation during workup. - Use a saturated brine solution to aid in breaking up emulsions during aqueous extraction.[1]
Product Discoloration High reaction temperatures leading to decomposition. - Lower the reaction temperature and potentially extend the reaction time.- Consider using a milder catalyst.[1]
Impurities in starting materials. - Ensure the high purity of all reactants and solvents before use.

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes for producing this compound?

Common synthetic routes include:

  • Asymmetric hydrogenation of diethyl 2-oxosuccinate: This method employs a chiral catalyst to achieve the desired enantiomer.

  • Enantioselective hydrolysis of diethyl 2-acetoxysuccinate: A lipase or esterase is often used to selectively hydrolyze one enantiomer, leaving the desired (R)-ester.

  • From the chiral pool: Starting from readily available chiral molecules like (R)-malic acid and performing an esterification.

2. How can I minimize the formation of the diester byproduct during the reaction?

The formation of a diester byproduct can be a challenge. To minimize this:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the reacting ester to the alkylating agent. A slight excess of the malonate substrate can also help reduce dialkylation.[7]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This allows the alkyl halide to react with the intended enolate before it can react with the enolate of the product.[7]

  • Temperature Control: Maintain a controlled temperature during the addition of the alkyl halide. Exothermic reactions can increase the rate of the second alkylation.[7]

3. What are the key safety considerations when scaling up this synthesis?

  • Flammable Solvents: The use of large quantities of flammable solvents like ethanol requires proper grounding of equipment, use of explosion-proof electricals, and adequate ventilation.

  • Corrosive Catalysts: Strong acid catalysts like sulfuric acid are corrosive and require careful handling with appropriate personal protective equipment (PPE).[8]

  • Exothermic Reactions: Esterification reactions can be exothermic.[9] Ensure the reactor has adequate cooling capacity to control the temperature and prevent runaway reactions.[3]

  • Pressure Buildup: When heating a closed system, pressure can build up. Ensure reactors are equipped with pressure relief systems.[10]

4. What are the most effective industrial-scale purification methods for this compound?

The choice of purification method depends on the purity requirements:

  • Fractional Distillation: This is often the most cost-effective method for removing impurities with significantly different boiling points.

  • Preparative Chromatography (HPLC or SFC): For achieving very high enantiomeric purity, preparative chromatography is often necessary, although it can be more expensive.[6]

  • Crystallization: If a stable crystalline form of a derivative can be found, diastereomeric crystallization can be a scalable and cost-effective method for enantiomeric purification.[6]

Experimental Protocols

Protocol 1: Fischer Esterification of (R)-Malic Acid

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • Reactant Charging: To the flask, add (R)-malic acid (1 equivalent), a large excess of absolute ethanol (which also acts as the solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid, 1-2 mol%). Add a solvent that forms an azeotrope with water, such as toluene, to the Dean-Stark trap.[11]

  • Reaction: Heat the mixture to reflux. The ethanol will react with the malic acid, and the water produced will be removed azeotropically with the toluene and collected in the Dean-Stark trap, driving the equilibrium towards the ester.[12]

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a weak base solution (e.g., sodium bicarbonate).

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_reaction Check Reaction Completion (TLC, GC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously - Increase catalyst loading incomplete->optimize_conditions check_water Ensure Efficient Water Removal (Dean-Stark, vacuum) incomplete->check_water check_reagents Check Reagent Purity & Stoichiometry (Excess ethanol?) incomplete->check_reagents check_workup Review Workup & Purification (Extraction losses, distillation issues) complete->check_workup solution Yield Improved optimize_conditions->solution check_water->solution check_reagents->solution check_workup->solution

Caption: Troubleshooting workflow for low yield.

Purification_Strategy start Crude this compound purity_check Assess Purity (GC/HPLC, NMR) start->purity_check high_purity High Purity (>98%)? purity_check->high_purity low_purity Low Purity (<98%) purity_check->low_purity enantio_check Check Enantiomeric Excess (ee%) high_purity->enantio_check distillation Fractional Vacuum Distillation low_purity->distillation column_chroma Column Chromatography (Silica Gel) distillation->column_chroma If impurities remain distillation->enantio_check column_chroma->enantio_check chiral_hplc Preparative Chiral HPLC/SFC (for high enantiomeric excess) final_product Pure this compound chiral_hplc->final_product high_ee High ee%? enantio_check->high_ee low_ee Low ee% enantio_check->low_ee high_ee->final_product low_ee->chiral_hplc

Caption: Decision tree for purification strategy.

References

Removal of residual starting materials from (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of (R)-Diethyl 2-hydroxysuccinate

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of residual starting materials from this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Presence of Unreacted Diethyl Maleate or Diethyl Fumarate

  • Symptom: NMR or GC-MS analysis of the purified product shows characteristic peaks corresponding to diethyl maleate or diethyl fumarate.

  • Possible Causes:

    • Incomplete reaction during the synthesis of this compound.

    • Inefficient purification to separate the structurally similar starting materials from the product.

  • Solutions:

    • Fractional Vacuum Distillation: This is often the most effective method for separating diethyl maleate (boiling point ~225 °C) and diethyl fumarate (boiling point ~218 °C) from this compound (boiling point not well-defined, but expected to be higher due to the hydroxyl group). A vacuum is necessary to prevent decomposition at high temperatures.

    • Column Chromatography: Silica gel column chromatography can be used to separate the product from the less polar starting materials. A solvent system with a gradient of increasing polarity (e.g., starting with a low percentage of ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration) will elute the diethyl maleate/fumarate first, followed by the more polar this compound.

Issue 2: Residual Biocatalyst or Reagents from Synthesis

  • Symptom: The purified product is contaminated with proteins (if a biocatalyst was used) or other reagents from the synthetic procedure.

  • Possible Causes:

    • Inadequate work-up to remove the biocatalyst or water-soluble reagents.

  • Solutions:

    • Aqueous Wash: Perform a series of aqueous washes of the crude product dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate). Washing with brine (saturated NaCl solution) can help break up emulsions and remove residual water.

    • Filtration: If the biocatalyst is immobilized or precipitates, it can be removed by filtration before the work-up.

Issue 3: Product Decomposition During Purification

  • Symptom: Low yield of the final product and the presence of degradation products in the analytical data.

  • Possible Causes:

    • High temperatures during distillation.

    • Presence of acidic or basic impurities that can catalyze decomposition.

  • Solutions:

    • Use of Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of the compound, thus avoiding thermal degradation.

    • Neutralization: Ensure that the crude product is neutralized by washing with a dilute solution of a mild base (e.g., sodium bicarbonate) and then with water before distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing diethyl maleate from this compound?

A1: Fractional vacuum distillation is generally the most effective method for separating diethyl maleate from this compound on a larger scale, provided the product is thermally stable under vacuum. For smaller scales or when high purity is required, column chromatography is a very effective alternative.

Q2: How can I monitor the purity of this compound during the purification process?

A2: The purity can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of starting materials and other impurities. A common eluent system is a mixture of hexanes and ethyl acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a quantitative analysis of the purity and can identify the impurities present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and to detect and quantify any residual starting materials or by-products.

Q3: What are the ideal storage conditions for purified this compound?

A3: this compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.

Data Presentation

Table 1: Physical Properties of this compound and Common Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₈H₁₄O₅190.19Not readily available; expected to be >225°C
Diethyl maleateC₈H₁₂O₄172.18~225
Diethyl fumarateC₈H₁₂O₄172.18~218

Table 2: Typical Parameters for Purification Methods

Purification MethodKey ParametersExpected Purity
Fractional Vacuum DistillationPressure: 1-10 mmHg; Temperature: Dependent on pressure>95%
Column ChromatographyStationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient>98%

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a Vigreux column or a column packed with Raschig rings for efficient separation.

  • Charging the Flask: Add the crude this compound to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at different temperature ranges. The first fraction will likely be enriched in the lower-boiling diethyl maleate/fumarate. The main fraction containing the purified this compound will distill at a higher temperature.

  • Analysis: Analyze the collected fractions using GC-MS or NMR to determine their purity.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimum amount of the initial eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent mixture (e.g., 95:5 hexanes:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This will allow for the separation of compounds based on their polarity.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Monitor the fractions by TLC to identify which fractions contain the purified product. Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Impurity Identification cluster_purification Purification Method cluster_end Final Product Start Crude this compound Analysis Analyze by TLC/GC-MS Start->Analysis Decision Starting Material Present? Analysis->Decision Distillation Fractional Vacuum Distillation Decision->Distillation Yes (Large Scale) Chromatography Column Chromatography Decision->Chromatography Yes (Small Scale/High Purity) Pure_Product Pure Product (>98%) Distillation->Pure_Product Chromatography->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Low Purity after Initial Purification Check_SM Residual Starting Material? Problem->Check_SM Check_Decomp Decomposition Products? Problem->Check_Decomp Optimize_Distillation Optimize Distillation (Vacuum/Temperature) Check_SM->Optimize_Distillation Yes Change_Chromatography Modify Chromatography (Solvent Gradient) Check_SM->Change_Chromatography Yes Neutralize Neutralize Crude Product Check_Decomp->Neutralize Yes Optimize_Distillation->Problem Re-purify Change_Chromatography->Problem Re-purify Neutralize->Problem Re-purify

Caption: Troubleshooting logic for purifying this compound.

Improving enantiomeric excess in the synthesis of (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the enantioselective synthesis of (R)-Diethyl 2-hydroxysuccinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving enantiomeric excess (ee) and troubleshooting common issues encountered during the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the asymmetric reduction of diethyl 2-oxosuccinate (diethyl 2-ketosuccinate) to this compound.

Q1: My enantiomeric excess (% ee) is low or inconsistent. What are the first steps to troubleshoot this?

A1: Low or inconsistent enantiomeric excess is a common issue in asymmetric synthesis. Before altering reaction conditions, it is crucial to verify the foundational aspects of your experiment.

  • Analytical Method Validation: The most critical initial step is to validate your method for determining enantiomeric excess, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An inaccurate analytical method can provide misleading % ee values.

    • Resolution (Rs): Ensure you have baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally required for accurate quantification.

    • Accuracy: Analyze a standard sample with a known enantiomeric composition to confirm the accuracy of your method.

    • Precision: Inject the same sample multiple times to ensure the results are repeatable and consistent.

  • Reagent and Solvent Purity:

    • Substrate: Impurities in the diethyl 2-oxosuccinate starting material can lead to the formation of racemic products. Consider purifying the substrate by distillation or chromatography.

    • Solvents: Ensure all solvents are anhydrous and of high purity, as water can interfere with many catalytic systems.

    • Catalyst/Biocatalyst: The purity and activity of your chiral catalyst or biocatalyst are paramount. For chemical catalysts, ensure they have not degraded during storage. For biocatalysts like baker's yeast, use a fresh, active batch.

Q2: I am using baker's yeast (Saccharomyces cerevisiae) for the reduction and getting low enantioselectivity. How can I improve this?

A2: Baker's yeast is a cost-effective and readily available biocatalyst, but its performance can be variable due to the presence of multiple reductase enzymes with differing stereoselectivities.[1] Here are several factors to consider for optimization:

  • Yeast Strain and Pre-culture Conditions: Different strains of S. cerevisiae possess different complements of reductases. If possible, screen various commercially available strains. The growth phase of the yeast when harvested also impacts its reductive capability; cells from the stationary phase often show higher enantioselectivity.[2]

  • Co-substrate and Energy Source: The choice of co-substrate (energy source) can influence which reductase pathways are active. While glucose is common, some studies have shown that using alternative energy sources like 2-propanol can switch the enantioselectivity from producing the (S)-enantiomer to the (R)-enantiomer.[2]

  • Reaction Temperature: Temperature significantly affects enzyme activity and selectivity. It is crucial to maintain a consistent temperature. While room temperature is often a starting point, lowering the temperature (e.g., to 4-15 °C) can sometimes enhance enantioselectivity, though it may slow down the reaction rate.

  • Substrate Concentration: High concentrations of the substrate can be toxic to yeast cells, leading to lower conversion and selectivity. It is advisable to add the diethyl 2-oxosuccinate substrate slowly or in portions over time to maintain a low concentration in the reaction medium.[3]

  • Oxygen Availability: The level of oxygen can impact the metabolic state of the yeast. For some reductions, oxygen-limited conditions are preferable and can lead to higher catalytic activity.[2]

  • Use of Additives or Organic Co-solvents: To improve the solubility of the hydrophobic substrate in the aqueous reaction medium, a small amount of an organic co-solvent (e.g., ethanol, isopropanol) can be added. However, high concentrations of organic solvents can be detrimental to the yeast cells.

Q3: My catalytic asymmetric hydrogenation is giving poor enantioselectivity. What parameters should I optimize?

A3: For catalytic systems, enantioselectivity is highly dependent on the precise reaction conditions.

  • Catalyst and Ligand: The choice of the chiral ligand is the most critical factor. Ensure the ligand is of high enantiomeric purity. The metal precursor and the method of catalyst preparation (in-situ vs. pre-formed) can also impact the results.

  • Solvent: The solvent can have a profound effect on the enantioselectivity of the reaction by influencing the conformation of the catalyst-substrate complex. It is recommended to screen a range of anhydrous solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether).

  • Temperature: Lowering the reaction temperature often leads to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states. Experiment with a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).

  • Hydrogen Pressure: In asymmetric hydrogenations, the pressure of hydrogen gas can influence both the rate and the enantioselectivity. This parameter should be systematically optimized.

  • Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it does not always improve enantioselectivity and can sometimes have a detrimental effect. It is important to find the optimal catalyst concentration.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from studies on analogous β-keto ester reductions, providing insights into how different parameters can affect conversion and enantiomeric excess.

Table 1: Effect of Co-substrate on Enantioselectivity in Yeast Reduction

SubstrateCo-substrateConversion (%)Enantiomeric Excess (%)Predominant Enantiomer
Ethyl 4-chloroacetoacetateGlucose>9598S
Ethyl 4-chloroacetoacetate2-Propanol>9592R

Data adapted from studies on Pichia capsulata, demonstrating the principle of co-substrate influence.[2]

Table 2: Influence of Solvent on Baker's Yeast Catalyzed Reduction of Ethyl Acetoacetate

Solvent SystemConversion (%)Enantiomeric Excess (%)
WaterHighHigh
HexaneModerateHigh
Petroleum EtherModerateHigh
Ionic Liquid ([bmim]PF6)High>95
Glycerol-based solventsHigh>95

This table illustrates the feasibility of using non-aqueous systems to potentially improve substrate solubility and product isolation.[4][5][6]

Experimental Protocols

Protocol 1: Asymmetric Reduction of Diethyl 2-Oxosuccinate using Baker's Yeast (Saccharomyces cerevisiae)

This protocol is adapted from established procedures for the asymmetric reduction of β-keto esters using commercially available baker's yeast.[3]

Materials:

  • Diethyl 2-oxosuccinate

  • Baker's yeast (fresh or dried active yeast)

  • Sucrose (table sugar)

  • Deionized water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • 2 L three-necked round-bottomed flask or 2 L conical flask

  • Magnetic stirrer or orbital shaker

  • Thermometer

Procedure:

  • Yeast Activation: In a 2 L flask, dissolve 150 g of sucrose in 650 mL of tap water. Add 20 g of baker's yeast. Stir the mixture gently at room temperature (or 30 °C) for approximately 1 hour, or until a steady evolution of carbon dioxide is observed (about 1-2 bubbles per second if using a bubbler). This indicates the yeast is active.

  • Substrate Addition: Slowly add a solution of diethyl 2-oxosuccinate (e.g., 5 g) in a minimal amount of ethanol (to aid solubility) to the fermenting yeast mixture. The addition should be dropwise to avoid high local concentrations of the substrate.

  • Reaction: Stir the mixture at a constant temperature (e.g., 30 °C) for 24-48 hours. The reaction progress can be monitored by TLC or GC by extracting a small aliquot with ethyl acetate.

  • Work-up: Once the starting material is consumed, add approximately 20 g of diatomaceous earth to the reaction mixture and stir for 10 minutes. This will aid in the filtration of the yeast cells.

  • Filter the mixture through a pad of diatomaceous earth in a sintered glass funnel. Wash the yeast cake with ethyl acetate (e.g., 2 x 100 mL).

  • Transfer the filtrate to a separatory funnel. Saturate the aqueous layer with sodium chloride to reduce the solubility of the product in water.

  • Extract the aqueous layer with ethyl acetate (e.g., 3 x 150 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification and Analysis: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure. The enantiomeric excess should be determined using chiral HPLC or GC.

Mandatory Visualizations

Experimental Workflow for Baker's Yeast Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Activate Baker's Yeast (Sucrose, Water, 30°C) B Slow Addition of Diethyl 2-Oxosuccinate A->B C Incubate with Stirring (24-48h, 30°C) B->C D Monitor by TLC/GC C->D D->C Incomplete? E Add Celite & Filter D->E Complete F Extract with Ethyl Acetate E->F G Dry & Evaporate F->G H Purify (Chromatography/Distillation) G->H I Determine % ee (Chiral HPLC/GC) H->I

Caption: Workflow for the asymmetric reduction of diethyl 2-oxosuccinate.

Logical Relationship for Troubleshooting Low Enantiomeric Excess

G cluster_validation Initial Checks cluster_optimization Parameter Optimization cluster_advanced Advanced Solutions Start Low Enantiomeric Excess A Validate Analytical Method (Chiral HPLC/GC) Start->A B Check Reagent Purity (Substrate, Solvents) Start->B C Verify Catalyst/Biocatalyst Activity & Purity Start->C D Adjust Temperature (Often Lower) A->D B->D C->D E Screen Solvents D->E F Optimize Catalyst Loading & Substrate Concentration E->F G Modify Co-substrate (for Biocatalysis) F->G H Screen Different Chiral Ligands/Catalysts G->H I Screen Different Microorganisms G->I J Genetically Engineer Yeast (Advanced) I->J

Caption: Troubleshooting guide for improving enantiomeric excess.

References

Column chromatography conditions for purifying (R)-Diethyl 2-hydroxysuccinate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for the purification of (R)-Diethyl 2-hydroxysuccinate via column chromatography. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address practical challenges encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard and most effective stationary phase for the purification of this compound is silica gel (SiO₂) . Given the polar nature of the hydroxyl group and the two ester functionalities, silica gel provides the necessary polarity for effective separation from less polar impurities. For routine purifications, silica gel with a particle size of 230-400 mesh (40-63 µm) is recommended.

Q2: How do I determine the optimal mobile phase (eluent) for the separation?

A2: The key to a successful separation is selecting a mobile phase that provides a good retention factor (Rf) for this compound. An ideal Rf value on a Thin Layer Chromatography (TLC) plate is between 0.25 and 0.35 .[1] This generally translates to an efficient elution from a flash chromatography column.

A mixture of a non-polar solvent and a moderately polar solvent is typically used. The most common and recommended system is a mixture of hexanes (or petroleum ether) and ethyl acetate .[2][3]

  • Starting Point: Begin by testing a solvent system of 30% ethyl acetate in hexanes (7:3 hexanes:ethyl acetate) on a TLC plate.

  • Optimization:

    • If the Rf is too high (> 0.4), decrease the polarity by reducing the amount of ethyl acetate.

    • If the Rf is too low (< 0.2), increase the polarity by increasing the amount of ethyl acetate.

Q3: Is there a risk of racemization of the chiral center during purification on silica gel?

A3: Yes, there is a potential, albeit often low, risk of racemization for chiral compounds with an acidic proton adjacent to a carbonyl group when exposed to standard silica gel. Silica gel can have slightly acidic sites on its surface which may catalyze epimerization.[4][5]

To mitigate this risk:

  • Use deactivated silica gel: Neutral silica gel can be prepared or purchased to minimize surface acidity.

  • Minimize purification time: Do not let the compound remain on the column for an extended period.[4]

  • Avoid harsh conditions: Ensure that the solvents used are of high purity and free from acidic or basic contaminants.

Q4: My purified this compound appears as an oil. Is this normal?

A4: Yes, it is common for purified this compound to be a liquid or oil at room temperature, especially if any residual solvent is present. The physical state can be influenced by minor impurities. If spectroscopic data (e.g., NMR) confirm the structure and high purity, the oily nature is likely inherent to the compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound.

Issue 1: The target compound is co-eluting with an impurity.

  • Possible Cause: The chosen solvent system does not provide adequate separation between your product and the impurity.

  • Solution:

    • Re-optimize the Mobile Phase: Perform a more thorough TLC analysis with different ratios of hexanes and ethyl acetate. Look for a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.

    • Consider a Different Solvent System: If hexanes/ethyl acetate is not effective, you can try a different solvent combination. A common alternative for moderately polar compounds is a mixture of dichloromethane (DCM) and methanol, starting with a very low percentage of methanol (e.g., 1-2%).[2]

    • Gradient Elution: If a single solvent mixture (isocratic elution) is insufficient, a gradient elution can be employed. Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your target compound, leaving more polar impurities on the column. For example, you could start with 10% ethyl acetate in hexanes and gradually increase to 40% ethyl acetate.[1]

Issue 2: The spot/peak for this compound is tailing.

  • Possible Cause: The polar hydroxyl group of your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel. This secondary interaction can slow down a portion of the molecules, leading to a "tail."

  • Solutions:

    • Optimize Solvent Polarity: A slightly more polar solvent system can sometimes improve peak shape by better competing with your compound for binding sites on the silica.

    • Add a Polar Modifier: Adding a small amount of a more polar solvent, like methanol (0.5-1%), to your hexanes/ethyl acetate mobile phase can help to block the active sites on the silica gel and reduce tailing. Be cautious, as this will significantly increase the eluting power of the mobile phase.

    • Use Deactivated Silica Gel: As mentioned in the FAQ, using neutral silica gel can significantly reduce these secondary interactions.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing. If you suspect this, try running the column with a smaller amount of your crude product.

Issue 3: The compound is not eluting from the column.

  • Possible Cause 1: The mobile phase is not polar enough.

  • Solution 1: Gradually increase the polarity of your eluent. If you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, you can switch to a more polar system like DCM/methanol.[2]

  • Possible Cause 2: The compound may have decomposed on the silica gel.

  • Solution 2: Before running a large-scale column, it is good practice to test the stability of your compound on silica. This can be done by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots have appeared.

III. Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Prepare several developing chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4).

  • Dissolve a small amount of your crude this compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Using a capillary tube, spot the solution onto the baseline of your TLC plates.

  • Place the TLC plates in the developing chambers and allow the solvent to ascend to near the top of the plate.

  • Remove the plates and immediately mark the solvent front with a pencil.

  • Visualize the spots using a suitable method (e.g., UV lamp if the compound is UV active, or a potassium permanganate stain).

  • Calculate the Rf value for your target compound in each solvent system. The optimal system will give an Rf between 0.25 and 0.35.[1]

Protocol 2: Flash Column Chromatography Purification

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (sea sand, washed and dried)

  • Crude this compound

  • Optimized mobile phase (e.g., 7:3 hexanes:ethyl acetate)

  • Collection tubes or flasks

Procedure:

  • Column Packing (Slurry Method):

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • In a separate beaker, prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand. Never let the silica gel run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a more volatile solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

    • Carefully add a small amount of fresh eluent and again drain to the top of the sand. Repeat this step 2-3 times to ensure the sample is loaded in a narrow band.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin eluting the column, collecting fractions in separate tubes.

    • If using a gradient, start with the less polar solvent mixture and gradually increase the polarity.

    • Monitor the collected fractions by TLC to identify which fractions contain your purified product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting oil under high vacuum to remove any residual solvent.

IV. Visualizations

Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Hexanes:EtOAc) Optimize 2. Optimize Solvent (Rf = 0.25-0.35) TLC->Optimize Pack 3. Pack Silica Column Optimize->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Optimized Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_fractions 7. Analyze Fractions by TLC Collect->TLC_fractions Combine 8. Combine Pure Fractions Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure (R)-Diethyl 2-hydroxysuccinate Evaporate->Pure_Product TLC_fraactions TLC_fraactions TLC_fraactions->Combine

Caption: Workflow for the purification of this compound.

Troubleshooting Start Problem Encountered CoElution Co-elution with Impurity Start->CoElution Tailing Peak/Spot Tailing Start->Tailing NoElution Compound Not Eluting Start->NoElution Reoptimize Re-optimize Mobile Phase (TLC) CoElution->Reoptimize Solution Gradient Use Gradient Elution CoElution->Gradient Solution PolarModifier Add Polar Modifier (e.g., 0.5% MeOH) Tailing->PolarModifier Solution DeactivatedSilica Use Deactivated Silica Gel Tailing->DeactivatedSilica Solution CheckLoad Reduce Sample Load Tailing->CheckLoad Solution IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Solution CheckStability Check Compound Stability on Silica NoElution->CheckStability Solution

Caption: Troubleshooting guide for common chromatography issues.

V. References

  • BenchChem. (2025). Methods for preventing racemization of (R)-mandelonitrile. Available at: --INVALID-LINK--

  • Columbia University. (n.d.). Column chromatography. Available at: --INVALID-LINK--

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Available at: --INVALID-LINK--

  • BenchChem. (2025). Strategies to prevent racemization during Pandamarilactonine A synthesis and isolation. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Products from Diethyl Malonate Reactions. Available at: --INVALID-LINK--

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: --INVALID-LINK--

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Available at: --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Available at: --INVALID-LINK--

  • Oda, S., Inada, Y., Kobayashi, A., & Ohta, H. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762–1767. Available at: --INVALID-LINK--

References

Technical Support Center: In-situ Reaction Monitoring for (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing in-situ reaction monitoring techniques for the synthesis and analysis of (R)-Diethyl 2-hydroxysuccinate.

Frequently Asked Questions (FAQs)

Q1: Which in-situ techniques are most suitable for monitoring the asymmetric synthesis of this compound?

A1: Several in-situ techniques can be employed, each with its own advantages. The choice depends on the specific reaction conditions and the information required (e.g., concentration, enantiomeric excess).

  • Spectroscopic Methods : Techniques like FT-IR, Raman, and NMR spectroscopy are powerful for real-time monitoring of reactant consumption and product formation by tracking specific functional group vibrations or chemical shifts.[1][2]

  • Chiroptical Methods : For monitoring the stereoselectivity of the reaction, techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are highly valuable as they can directly measure enantiomeric purity.[3][4][]

  • Chromatographic Methods : While often used for offline analysis, online HPLC with a chiral stationary phase can be adapted for quasi-real-time monitoring of both conversion and enantiomeric excess.[6]

Q2: How can I monitor the formation of the ester functional group in real-time?

A2: The formation of the ester group in this compound can be effectively monitored using FT-IR or Raman spectroscopy. You should focus on the appearance and increase in the intensity of the ester carbonyl (C=O) stretching band, which typically appears around 1735-1750 cm⁻¹. Concurrently, you can monitor the disappearance of the carboxylic acid O-H stretching band (a broad peak around 2500-3300 cm⁻¹) and the carbonyl C=O stretching band of the starting diacid.

Q3: Is it possible to determine the enantiomeric excess (e.e.) in-situ?

A3: Yes, determining enantiomeric excess in-situ is possible using chiroptical techniques.[3]

  • Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[] The CD signal is directly proportional to the concentration difference between the two enantiomers, allowing for real-time determination of enantiomeric excess.[7]

  • Vibrational Circular Dichroism (VCD) : VCD, the infrared analog of CD, can also be used.[4] Recent advancements with Quantum Cascade Lasers (QCL) have significantly reduced measurement times, making it more suitable for real-time monitoring.[4]

Q4: What are the key challenges when implementing in-situ monitoring for this reaction?

A4: Common challenges include:

  • Probe Fouling : The probe of the in-situ instrument can become coated with reactants, products, or byproducts, leading to inaccurate readings.

  • Signal Overlap : In complex reaction mixtures, spectral peaks of different components can overlap, making it difficult to isolate the signal of interest.

  • Calibration : Developing a robust calibration model that relates the in-situ measurement to the actual concentration or enantiomeric excess can be time-consuming.

  • Reaction Conditions : High temperatures, pressures, or aggressive solvents can damage or interfere with the in-situ probe.

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Spectroscopic Signal (FT-IR/Raman)
Potential Cause Troubleshooting Steps
Probe Fouling 1. Carefully remove the probe and clean it according to the manufacturer's instructions. 2. Consider using a probe with a self-cleaning mechanism if available. 3. Modify the probe's position in the reactor to minimize contact with solid particles.
Bubble Formation 1. Ensure the probe tip is fully submerged in the reaction mixture. 2. Degas the solvents before starting the reaction. 3. Adjust the stirring speed to avoid excessive vortexing and gas entrapment.
Poor Mixing 1. Increase the stirring rate to ensure a homogeneous mixture at the point of measurement. 2. Verify that the probe is positioned in a well-mixed zone of the reactor.
Instrument Malfunction 1. Perform a diagnostic check of the spectrometer. 2. Verify the integrity of the fiber optic cables. 3. Run a standard sample to confirm the instrument is functioning correctly.
Issue 2: Difficulty in Determining Enantiomeric Excess with Chiroptical Methods (CD/VCD)
Potential Cause Troubleshooting Steps
Low Signal-to-Noise Ratio 1. Increase the concentration of the chiral analyte if possible. 2. Increase the path length of the measurement cell. 3. Optimize the instrument parameters (e.g., integration time, number of scans).
Interference from other Chiral Species 1. Identify any other chiral molecules in the reaction mixture (e.g., chiral catalysts, ligands). 2. Develop a calibration model that can account for the contribution of all chiral species to the overall signal.
Racemization 1. Investigate the stability of the product under the reaction conditions. Racemization can lead to a decrease in the chiroptical signal over time.[3] 2. Consider quenching aliquots of the reaction mixture and analyzing them offline to confirm if racemization is occurring.
Solvent Absorption 1. Choose a solvent that is transparent in the spectral region of interest. 2. Perform a background subtraction with the pure solvent.

Experimental Protocols

Protocol 1: In-situ FT-IR Monitoring of Esterification

  • System Setup :

    • Insert a clean Attenuated Total Reflectance (ATR) FT-IR probe into the reaction vessel.

    • Ensure the ATR crystal is fully submerged in the reaction medium.

    • Connect the probe to the FT-IR spectrometer via a fiber optic cable.

  • Background Collection :

    • Before adding the reactants, collect a background spectrum of the solvent and catalyst at the reaction temperature.

  • Reaction Initiation :

    • Add the 2-hydroxysuccinic acid and ethanol to the reactor.

    • Start data acquisition.

  • Data Acquisition :

    • Collect spectra at regular intervals (e.g., every 1-5 minutes).

    • Monitor the decrease in the carboxylic acid O-H band and the increase in the ester C=O band.

  • Data Analysis :

    • Integrate the area of the relevant peaks.

    • Create a calibration curve by correlating the peak area with the concentration determined from offline samples (e.g., via GC or HPLC) to quantify the reaction progress.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis reactor Reaction Setup probe Install In-situ Probe reactor->probe background Collect Background Spectrum probe->background start Initiate Reaction background->start acquire Acquire Data Periodically start->acquire process Process Spectra acquire->process quantify Quantify Conversion / e.e. process->quantify offline Offline Validation (HPLC/GC) quantify->offline

Caption: Experimental workflow for in-situ reaction monitoring.

troubleshooting_logic start Inconsistent In-situ Data q1 Is the signal noisy or drifting? start->q1 a1_yes Check for Probe Fouling, Bubbles, or Poor Mixing q1->a1_yes Yes q2 Are spectral features unidentifiable? q1->q2 No a1_yes->q2 a2_yes Verify Peak Assignments with Pure Components q2->a2_yes Yes q3 Does the data correlate with offline samples? q2->q3 No a2_yes->q3 a3_no Re-evaluate Calibration Model q3->a3_no No end Consult Instrument Specialist q3->end Yes, but still problematic a3_no->end

Caption: Troubleshooting logic for inconsistent in-situ data.

References

Dealing with sluggish or incomplete reactions of (R)-Diethyl 2-hydroxysuccinate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-Diethyl 2-hydroxysuccinate Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing sluggish or incomplete reactions with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My esterification/transamidation reaction with this compound is extremely slow or appears to have stalled. What are the potential causes and how can I troubleshoot this?

Potential Causes:

  • Insufficient Catalyst Activity or Loading: The catalyst may be deactivated or used in an insufficient amount.

  • Low Reaction Temperature: The reaction temperature may not be high enough to overcome the activation energy barrier.

  • Steric Hindrance: The secondary alcohol of this compound and the incoming nucleophile can create steric hindrance, slowing the reaction rate.

  • Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or intermediates.

  • Presence of Water: Traces of water can hydrolyze the ester groups or deactivate certain catalysts.

Troubleshooting Steps:

  • Verify Catalyst and Reagents: Ensure the catalyst is fresh and active. For acid-catalyzed reactions, consider using a stronger acid or a different type of catalyst (e.g., a Lewis acid). For base-catalyzed reactions, ensure the base is not quenched. Use freshly distilled or anhydrous solvents and reagents.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or GC. Be cautious of potential side reactions at higher temperatures.

  • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%) to see if it improves the reaction rate.[1]

  • Solvent Screening: If solubility is an issue, consider switching to a higher-boiling point or more polar aprotic solvent.

  • Use of Activating Agents: For sluggish esterifications, consider converting the carboxylic acid to a more reactive species like an acid chloride or using coupling agents (e.g., DCC, EDC).

Q2: I am observing a low yield of my desired product. What are the likely reasons and how can I improve it?

Potential Causes:

  • Incomplete Reaction: As addressed in Q1, the reaction may not be going to completion.

  • Side Reactions: Undesired side reactions such as elimination, oxidation, or epimerization may be consuming the starting material or product.

  • Product Decomposition: The product may be unstable under the reaction or workup conditions.

  • Inefficient Purification: The product may be lost during extraction or chromatography.

Troubleshooting Steps:

  • Address Incomplete Reaction: Refer to the troubleshooting steps in Q1 to drive the reaction to completion.

  • Minimize Side Reactions:

    • Epimerization/Racemization: For reactions involving the chiral center, use milder reaction conditions (e.g., lower temperature, less harsh catalyst) to preserve stereochemical integrity.[1]

    • Hydrolysis: Ensure anhydrous conditions are maintained throughout the reaction and workup.[1]

  • Optimize Workup Procedure:

    • Use a buffered aqueous solution for quenching if the product is sensitive to strong acids or bases.

    • Minimize the time the product is exposed to high temperatures during solvent removal.

  • Refine Purification Method:

    • If using column chromatography, select an appropriate solvent system to ensure good separation.

    • Consider alternative purification methods like distillation under reduced pressure.[2]

Q3: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

Potential Causes:

  • Racemization/Epimerization: The reaction conditions may be too harsh, leading to the loss of stereochemical integrity at the hydroxyl-bearing carbon.

  • Non-stereoselective Reagents: The reagents used may not be inherently stereoselective.

Troubleshooting Steps:

  • Control Reaction Temperature: Lowering the reaction temperature can often prevent racemization.[1]

  • Choice of Base/Catalyst: The choice of base or catalyst can significantly influence stereoselectivity. Consider screening different chiral catalysts or bases.

  • Ligand Design: In metal-catalyzed reactions, the design of the ligand can enhance stereochemical control.[1]

  • Use of Chiral Auxiliaries: In some cases, the use of a chiral auxiliary may be necessary to direct the stereochemical outcome of the reaction.

Quantitative Data Summary

ParameterRecommended Range/ValueReaction TypeReference
Temperature 60–80°CTransacetalization[1]
-20°CAsymmetric esterification with organozinc reagents[1]
55°CReduction with Zn/H2O[2]
Catalyst Loading 1–2 mol%Transacetalization (Brønsted acid)[1]

Key Experimental Protocols

Protocol: Fischer Esterification of (R)-2-Hydroxysuccinic Acid

This protocol is a general guideline for the synthesis of this compound from the corresponding dicarboxylic acid.

Materials:

  • (R)-2-Hydroxysuccinic acid

  • Anhydrous Ethanol (excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium Bicarbonate (saturated solution)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol/Water for recrystallization (if necessary)

Procedure:

  • A solution of (R)-2-Hydroxysuccinic acid in a large excess of anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature. The reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess ethanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Troubleshooting Workflow for Sluggish Reactions

G Troubleshooting Sluggish Reactions of this compound cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Steps cluster_3 Evaluation start Sluggish or Incomplete Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Confirm Reaction Temperature & Time start->check_conditions increase_temp Increase Temperature check_reagents->increase_temp check_conditions->increase_temp monitor_progress Monitor by TLC/GC/NMR increase_temp->monitor_progress change_catalyst Change/Increase Catalyst change_catalyst->monitor_progress change_solvent Change Solvent change_solvent->monitor_progress use_activator Use Activating Agent use_activator->monitor_progress success Reaction Complete monitor_progress->success fail Still Sluggish monitor_progress->fail No Improvement fail->change_catalyst fail->change_solvent fail->use_activator

Caption: Troubleshooting workflow for addressing sluggish reactions.

Logical Relationship of Potential Issues

G Interrelation of Issues in Reactions cluster_0 Root Causes cluster_1 Primary Consequences cluster_2 Observed Outcomes harsh_conditions Harsh Conditions (High Temp, Strong Acid/Base) side_reactions Side Reactions harsh_conditions->side_reactions decomposition Product Decomposition harsh_conditions->decomposition diastereomeric_mixture Diastereomeric Mixture harsh_conditions->diastereomeric_mixture moisture Presence of Moisture moisture->side_reactions Hydrolysis incomplete_reaction Incomplete Reaction moisture->incomplete_reaction impure_reagents Impure Reagents impure_reagents->side_reactions impure_reagents->incomplete_reaction low_yield Low Yield side_reactions->low_yield low_purity Low Purity side_reactions->low_purity incomplete_reaction->low_yield decomposition->low_yield

Caption: Relationship between root causes and observed experimental issues.

References

Technical Support Center: Catalyst Deactivation & Regeneration in (R)-Diethyl 2-Hydroxysuccinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-Diethyl 2-hydroxysuccinate. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming challenges related to catalyst deactivation and regeneration. By understanding the underlying causes of catalyst decay, you can optimize your reaction conditions, extend catalyst lifetime, and ensure consistent, high-yield production of your target chiral molecule.

Frequently Asked Questions (FAQs)

Q1: My reaction rate has slowed significantly after a few cycles. What is the most likely cause?

A significant drop in reaction rate is a classic sign of catalyst deactivation. The primary causes can be broadly categorized as poisoning, fouling (coking), thermal degradation (sintering), or leaching of the active species. Identifying the specific mechanism is crucial for effective troubleshooting.

Q2: I'm observing a loss of enantioselectivity. Is this related to catalyst deactivation?

Yes, a decline in enantioselectivity is often directly linked to changes in the catalyst's active sites. This can be caused by the blockage or alteration of these sites by impurities (poisoning), or by structural changes in the catalyst itself.[1][2]

Q3: Can a deactivated catalyst be regenerated?

In many cases, yes. The feasibility and method of regeneration depend on the nature of the deactivation. For instance, fouling by carbonaceous deposits can often be reversed by controlled oxidation, while some forms of poisoning may be reversible with specific washing procedures.[3][4][5] However, severe thermal sintering is generally irreversible.

Q4: What are common poisons for catalysts used in hydrogenation reactions?

For hydrogenation catalysts like Raney Nickel, common poisons include sulfur compounds, carbon monoxide, and certain organic molecules that can strongly adsorb to the active sites.[6][7] Ensuring the purity of your reactants and solvents is a critical first step in preventing poisoning.

Q5: How does the catalyst support affect deactivation?

The support material plays a crucial role in catalyst stability. It helps to disperse the active metal particles, preventing them from agglomerating (sintering).[8][9][10] A weak interaction between the metal and the support can lead to leaching of the active metal into the reaction medium, causing a loss of activity.[11][12][13]

Troubleshooting Guides: A Deeper Dive

Issue 1: Rapid Loss of Catalytic Activity

Potential Causes & Diagnostic Actions:

  • Catalyst Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.

    • Diagnosis: Analyze your starting materials (diethyl 2-oxosuccinate, hydrogen source) and solvent for common catalyst poisons. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be invaluable.

    • Corrective Action: Purify all reactants and solvents prior to use. If the poison is known, specific traps or guard beds can be employed to remove the contaminant before it reaches the catalyst.

  • Fouling or Coking: Carbonaceous deposits can form on the catalyst surface, physically blocking the active sites.[14][15][16]

    • Diagnosis: A visual inspection of the catalyst may reveal a color change (e.g., darkening). Thermogravimetric Analysis (TGA) can quantify the amount of coke deposited.

    • Corrective Action: A carefully controlled calcination (burning off the coke in a stream of air or oxygen) can regenerate the catalyst. The temperature and duration of this process are critical to avoid thermal damage to the catalyst.

  • Active Metal Leaching: The active catalytic species may be dissolving into the reaction medium.[12][17][18]

    • Diagnosis: Analyze the reaction filtrate for the presence of the catalyst's metal component using techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS).

    • Corrective Action: This is often a more challenging issue to resolve and may require re-evaluating the catalyst-support interaction or the reaction conditions (e.g., solvent, temperature).

Issue 2: Declining Enantioselectivity

Potential Causes & Diagnostic Actions:

  • Alteration of Chiral Environment: The specific geometry of the active sites that confers chirality can be altered.

    • Diagnosis: This is often inferred from a gradual decrease in the enantiomeric excess (% ee) of the product over time or with repeated catalyst use.

    • Corrective Action: If poisoning is suspected, a regeneration protocol may restore enantioselectivity. If thermal degradation is the cause, optimizing for milder reaction conditions is necessary. In some cases, the catalyst may need to be replaced.

  • Homogeneous Catalysis by Leached Species: If the active metal leaches from the support, it may still catalyze the reaction in the solution phase, but often with little to no enantioselectivity.[17][18]

    • Diagnosis: Perform a hot filtration test. If the reaction continues to proceed after the solid catalyst has been removed, it indicates the presence of an active soluble species.

    • Corrective Action: Focus on preventing leaching by choosing a more robust catalyst support or by modifying the reaction conditions to minimize metal dissolution.

Issue 3: Inconsistent Batch-to-Batch Performance

Potential Causes & Diagnostic Actions:

  • Variability in Catalyst Preparation/Activation: Inconsistent preparation of the catalyst can lead to differences in active site density and structure.

    • Diagnosis: Thoroughly characterize each new batch of catalyst before use (e.g., surface area analysis, metal dispersion measurements).

    • Corrective Action: Standardize your catalyst preparation and activation procedures. For commercially sourced catalysts, ensure you are using the same grade and lot number.

  • Incomplete Catalyst Regeneration: If a regeneration procedure is being used, it may not be fully restoring the catalyst's activity.

    • Diagnosis: Compare the performance of the regenerated catalyst against a fresh batch under identical conditions.

    • Corrective Action: Optimize the regeneration protocol. This may involve adjusting the temperature, gas flow rates, or duration of the regeneration steps.

Visualizing Catalyst Deactivation & Regeneration

Below is a diagram illustrating the common pathways of catalyst deactivation and the potential for regeneration.

Deactivation_Regeneration_Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Catalyst Poisoning Poisoning Active_Catalyst->Poisoning Impurities Fouling Fouling/Coking Active_Catalyst->Fouling Byproducts Sintering Sintering Active_Catalyst->Sintering High Temp. Leaching Leaching Active_Catalyst->Leaching Solvent Effects Deactivated_Catalyst Deactivated Catalyst Regenerated_Catalyst Regenerated Catalyst Deactivated_Catalyst->Regenerated_Catalyst Regeneration Protocol Regenerated_Catalyst->Active_Catalyst Re-activation Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Sintering->Deactivated_Catalyst Leaching->Deactivated_Catalyst

Caption: Catalyst deactivation and regeneration cycle.

Troubleshooting Decision Tree

This flowchart provides a logical sequence of steps to diagnose and address catalyst deactivation issues.

Caption: A decision tree for troubleshooting catalyst deactivation.

Experimental Protocol: Regeneration of a Fouled Raney Nickel Catalyst

This protocol provides a general guideline for regenerating a Raney Nickel catalyst that has been deactivated by carbonaceous deposits (fouling). Safety Precaution: Raney Nickel is pyrophoric and must be handled with care, typically under a blanket of inert gas or solvent.[19]

Materials:

  • Deactivated Raney Nickel catalyst

  • High-purity nitrogen or argon gas

  • Air or a mixture of oxygen in an inert gas

  • Suitable reaction vessel or tube furnace

  • Temperature controller

Procedure:

  • Solvent Removal: Carefully decant the reaction solvent from the deactivated catalyst. Wash the catalyst several times with a clean, dry, and inert solvent (e.g., ethanol) to remove any residual reactants or products.

  • Drying: Dry the catalyst under a gentle stream of inert gas at a slightly elevated temperature (e.g., 50-60 °C) to remove the washing solvent.

  • Controlled Oxidation (Decoking):

    • Place the dried catalyst in a suitable reactor (e.g., a tube furnace).

    • Begin a slow flow of inert gas over the catalyst.

    • Gradually increase the temperature to the desired calcination temperature (typically in the range of 300-450 °C). The optimal temperature will depend on the specific nature of the coke and the thermal stability of the catalyst.

    • Once the target temperature is reached, slowly introduce a controlled amount of air or a dilute oxygen/inert gas mixture into the gas stream. Caution: This step is exothermic and must be carefully controlled to avoid a runaway temperature increase that could sinter the catalyst.

    • Monitor the off-gas for the formation of CO2, which indicates the combustion of the carbonaceous deposits.

    • Continue the oxidation until the CO2 production ceases, indicating that the decoking is complete.

  • Reduction (Re-activation):

    • After the oxidation step, purge the reactor with an inert gas to remove all traces of oxygen.

    • Switch to a flow of hydrogen gas.

    • Gradually heat the catalyst to a temperature suitable for reduction (e.g., 150-250 °C). This step re-activates the nickel by reducing any surface oxides that may have formed during the calcination.

  • Cooling and Storage:

    • Cool the catalyst to room temperature under a hydrogen or inert gas atmosphere.

    • The regenerated catalyst should be stored under an inert solvent to prevent re-oxidation.

Data Summary: Catalyst Performance Comparison

Catalyst StateConversion (%)Enantiomeric Excess (% ee)
Fresh Catalyst>9998
Deactivated Catalyst4585
Regenerated Catalyst9897

Note: These are representative values and will vary depending on the specific reaction conditions and the extent of deactivation.

References

Technical Support Center: Optimizing Reactions with (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Diethyl 2-hydroxysuccinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile chiral building block. Our focus is to provide expert insights and actionable troubleshooting advice, specifically addressing how the choice of solvent can profoundly impact reaction yield, selectivity, and the formation of byproducts.

This compound, also known as Diethyl D-(+)-Malate, is a valuable chiral intermediate in organic synthesis.[1] Its structure, containing a stereocenter, a hydroxyl group, and two ester functionalities, offers multiple avenues for chemical transformation. However, these same features make its reactions highly sensitive to the surrounding chemical environment, with the solvent playing a pivotal, and often underestimated, role.

This document is structured in a question-and-answer format to directly address the practical challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of this compound?

A1: this compound is a chiral liquid with the following key properties:

  • Molecular Formula: C₈H₁₄O₅[2]

  • Molecular Weight: 190.19 g/mol [1][2]

  • Appearance: Typically a liquid[2]

  • Key Functional Groups: A secondary alcohol (-OH), two ethyl ester groups (-COOEt), and a chiral center at the C2 position.

The presence of the hydroxyl group allows it to act as a hydrogen bond donor, while the carbonyl oxygens of the ester groups can act as hydrogen bond acceptors. This dual capability is central to its interaction with different solvents.

Q2: Why is solvent selection so critical for reactions with this molecule?

A2: Solvent selection is not merely about dissolving reactants; it is an active parameter that can dictate the entire course of a chemical reaction. For a chiral, multifunctional molecule like this compound, the solvent's influence is magnified. Solvents can:

  • Stabilize or Destabilize Transition States: The rate and selectivity of a reaction are determined by the energy difference between the ground state and the transition state(s). Solvents can interact with these states differently, thereby favoring one reaction pathway over another.[3][4] A polar solvent, for example, might stabilize a polar transition state, accelerating the reaction.[3]

  • Influence Stereoselectivity: The solvent cage around a molecule can influence the trajectory of an incoming reagent, affecting which face of the molecule is attacked. This is crucial for controlling diastereoselectivity or enantioselectivity, as different solute-solvent clusters can be the true reactive species.[4][5]

  • Mediate Catalyst Activity: In catalyzed reactions, the solvent can interact with the catalyst, sometimes enhancing its activity and other times inhibiting it. This is particularly true for reactions involving hydrogen bonding or charged intermediates.[6][7]

  • Enable or Suppress Side Reactions: The choice of solvent can inadvertently promote undesired pathways, such as elimination over substitution, or even participate directly in the reaction (e.g., transesterification with an alcohol solvent).[8]

Q3: What are the key solvent properties I should consider?

A3: When selecting a solvent, consider these primary characteristics:

  • Polarity (Dielectric Constant): This affects the solvent's ability to solvate charged or polar species. Highly polar solvents are effective at stabilizing ions and polar transition states.[3]

  • Protic vs. Aprotic:

    • Protic solvents (e.g., water, ethanol, methanol) have acidic protons and can act as hydrogen bond donors. They are excellent at solvating anions but can interfere with reactions involving strong bases or hydrogen-bond-sensitive catalysts.

    • Aprotic solvents (e.g., THF, DMF, DMSO, DCM) lack acidic protons. They are further divided into polar aprotic and nonpolar aprotic. Polar aprotic solvents are particularly useful for accelerating SN2 reactions as they solvate cations well but leave anions relatively "bare" and nucleophilic.[9]

  • Coordinating Ability (Lewis Basicity): Some solvents, like ethers (THF, Diethyl ether) or DMF, can coordinate to metal centers or other Lewis acidic sites, which can modulate catalyst activity and selectivity.[3]

SolventTypeDielectric Constant (ε)Polarity IndexKey Considerations for this compound Reactions
Toluene Nonpolar Aprotic2.42.4Good for reactions where polarity needs to be minimized to enhance chiral induction.
Dichloromethane (DCM) Polar Aprotic9.13.1General-purpose, weakly coordinating. Can give moderate yields and selectivity.
Tetrahydrofuran (THF) Polar Aprotic7.64.0Ethereal solvent, good for organometallic reagents. Can coordinate to catalysts.
Ethyl Acetate (EtOAc) Polar Aprotic6.04.4Can sometimes offer a good balance of polarity for yield and stereoselectivity.
Acetonitrile (MeCN) Polar Aprotic37.55.8Highly polar, can accelerate reactions with polar intermediates.
Dimethylformamide (DMF) Polar Aprotic36.76.4Excellent for SN2 reactions by solvating cations.[9] High boiling point.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.77.2Very polar, can accelerate slow reactions.[9] Can be difficult to remove.
Ethanol (EtOH) Polar Protic24.64.3Can act as a hydrogen bond donor, potentially interfering with stereocontrol.[6] Risk of transesterification.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments. We provide a systematic approach to diagnose and solve problems related to solvent choice.

Problem 1: Low Reaction Yield or Unusually Slow Reaction Rate

Symptom: Your reaction (e.g., alkylation of the hydroxyl group, substitution) shows low conversion by TLC or LC-MS analysis, even after extended reaction times or heating.

Possible Causes:

  • Poor Solubility: One or more of your reactants (the succinate, a salt, a catalyst) may not be sufficiently soluble in the chosen solvent, leading to a slow heterogeneous reaction instead of a fast homogeneous one.

  • Ground State Stabilization: The solvent may be stabilizing the reactants (the ground state) more than the transition state, thus increasing the activation energy barrier. This is common when a highly polar solvent is used for a reaction that proceeds through a nonpolar transition state.

  • Inappropriate Solvent for Reagents: The solvent may be deactivating your chosen base or catalyst. For example, using a protic solvent like ethanol with a strong base like NaH will simply neutralize the base.[8]

Diagnostic Workflow & Solutions

Caption: Troubleshooting workflow for low reaction yield.

Expert Advice: For bimolecular nucleophilic substitution (SN2) reactions at the hydroxyl group (after activation), polar aprotic solvents like DMF or DMSO are often superior.[9] They effectively solvate the counter-ion of the nucleophile while leaving the nucleophile itself highly reactive.

Problem 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)

Symptom: The reaction produces an undesirable ratio of stereoisomers. For example, a reaction intended to be diastereoselective yields a nearly 1:1 mixture.

Possible Causes:

  • Disruption of Key Interactions: The solvent is interfering with non-covalent interactions (like hydrogen bonding) that are essential for differentiating the diastereomeric transition states.[6][10] Protic solvents are common culprits.

  • Stabilization of the "Wrong" Transition State: A more polar solvent may preferentially stabilize the transition state leading to the undesired isomer if that transition state has a larger dipole moment.[3]

  • Solvent-Catalyst Incompatibility: The solvent may be competing with the substrate for binding to the chiral catalyst, reducing the catalyst's ability to control the stereochemical outcome.

Diagnostic Workflow & Solutions

Step 1: Analyze the Mechanism Identify the key stereochemistry-determining step. Does it rely on intramolecular hydrogen bonding? Is there a chiral catalyst involved? Understanding this will guide your solvent choice.

Step 2: Screen Solvents Systematically If hydrogen bonding is key, move from protic solvents (which interfere) to aprotic solvents. It is often observed that enantioselectivity decreases with increasing solvent polarity or dielectric constant.[3][11]

  • Start with a nonpolar solvent: Toluene or Hexane. These provide a "neutral" environment that may allow intrinsic substrate/catalyst preferences to dominate.

  • Test weakly coordinating solvents: DCM or Chloroform.

  • Evaluate coordinating aprotic solvents: THF or Diethyl Ether.

  • Use polar aprotic solvents with caution: Acetonitrile or DMF may be necessary for solubility but can sometimes erode selectivity.

Caption: General relationship between solvent polarity and stereoselectivity.

Expert Advice: In many asymmetric syntheses, a switch from a polar protic solvent like methanol to a less polar aprotic solvent like DCM or EtOAc can dramatically improve enantiomeric excess (ee). This is because the less polar solvent does not compete with the catalyst's ability to form specific hydrogen bonds with the substrate to control facial selectivity.

Problem 3: Formation of Unexpected Side Products

Symptom: Your crude reaction mixture shows significant byproducts upon analysis (TLC, NMR, or LC-MS), complicating purification and reducing the yield of the desired product.

Possible Causes:

  • Solvent Participation: The solvent itself is reacting. This is common with nucleophilic solvents like alcohols (transesterification) or water (hydrolysis).

  • Solvent Impurities: The most common culprit is water in a supposedly anhydrous solvent.[12] Water can quench bases, hydrolyze starting materials, or interfere with water-sensitive catalysts.[12][13]

  • Promotion of Alternative Pathways: The solvent choice can alter the balance between competing reactions, for example, favoring an E2 elimination over an SN2 substitution. Polar protic solvents tend to favor SN1/E1 pathways, while polar aprotic solvents favor SN2.

Diagnostic Workflow & Solutions

Step 1: Verify Solvent Purity and Anhydrous Conditions

  • Always use a fresh bottle of high-purity, anhydrous solvent.

  • If your reaction is highly sensitive, consider drying the solvent yourself using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).

  • Employ rigorous anhydrous techniques, such as flame-drying glassware and running the reaction under an inert atmosphere (Nitrogen or Argon).[12]

Step 2: Re-evaluate Solvent Choice

  • If you suspect transesterification , switch from an alcohol solvent to a non-reactive alternative like THF, DCM, or Toluene.

  • If you observe elimination byproducts , consider switching from a protic solvent to a polar aprotic solvent (e.g., from ethanol to DMSO) to favor the SN2 pathway.

  • If you suspect decomposition , the reaction temperature may be too high for the chosen solvent (e.g., DMF can decompose at high temperatures in the presence of acid or base).[14] Consider a more robust solvent or running the reaction at a lower temperature.

Experimental Protocol: Solvent Screening for Hydroxyl Group Alkylation

This protocol provides a general framework for systematically evaluating the effect of different solvents on the alkylation of this compound.

Objective: To identify the optimal solvent for the reaction of this compound with an electrophile (e.g., Benzyl Bromide) in the presence of a base (e.g., Sodium Hydride) to maximize yield.

Methodology:

  • Preparation: Under an inert atmosphere (N₂), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to four separate, flame-dried reaction vials.

  • Solvent Addition: To each vial, add 2 mL of a different anhydrous solvent:

    • Vial 1: Anhydrous Tetrahydrofuran (THF)

    • Vial 2: Anhydrous Dichloromethane (DCM)

    • Vial 3: Anhydrous Dimethylformamide (DMF)

    • Vial 4: Anhydrous Toluene

  • Reactant Addition: Cool each vial to 0 °C in an ice bath. Prepare a stock solution of this compound (1.0 eq.) and add the appropriate volume to each vial. Stir for 20 minutes at 0 °C.

  • Electrophile Addition: Add Benzyl Bromide (1.1 eq.) dropwise to each vial at 0 °C.

  • Reaction Monitoring: Allow the reactions to warm to room temperature and stir for 12 hours. Monitor the progress in each vial by taking small aliquots for TLC or LC-MS analysis at regular intervals (e.g., 1h, 4h, 12h).

  • Analysis: Compare the conversion rates and byproduct profiles for each solvent. The solvent that provides the highest conversion to the desired product with the fewest side products is the optimal choice for scale-up.

References

Validation & Comparative

Purity Under Scrutiny: A Comparative Guide to 1H and 13C NMR Analysis of (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the enantiomeric and chemical purity of chiral building blocks is a critical step in ensuring the safety and efficacy of the final product. This guide provides a comprehensive comparison of NMR-based methods for the purity confirmation of (R)-Diethyl 2-hydroxysuccinate, a valuable chiral intermediate. We present supporting experimental data, detailed protocols, and a clear workflow to aid in the selection of the most appropriate analytical strategy.

Introduction

This compound is a key chiral building block in the synthesis of various pharmaceuticals and natural products. Its stereochemical integrity directly influences the biological activity and potential side effects of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to confirm both its chemical purity and, crucially, its enantiomeric excess (e.e.). Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and non-destructive technique, offers a versatile platform for this purpose. This guide explores the use of standard 1H and 13C NMR for initial purity assessment and delves into the application of chiral resolving agents to determine enantiomeric purity.

Standard 1H and 13C NMR Analysis for Chemical Purity

Initial assessment of the chemical purity of this compound can be achieved through standard 1H and 13C NMR spectroscopy. The spectra should be free from significant impurity signals.

Expected Chemical Shifts:

Based on experimental data for diethyl 2-hydroxysuccinate in CDCl3, the following chemical shifts are expected[1]:

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound in CDCl3
Assignment 1H Chemical Shift (ppm) Multiplicity Integration 13C Chemical Shift (ppm)
-CH(OH)-~4.50Multiplet1H~67.5
-CH2-~2.80Doublet of doublets2H~38.6
-OCH2CH3 (ester 1)~4.20Quartet2H~61.5
-OCH3 (ester 1)~1.28Triplet3H~14.1
-OCH2CH3 (ester 2)~4.15Quartet2H~61.2
-OCH3 (ester 2)~1.25Triplet3H~14.1
-OHVariableBroad singlet1H-
C=O (ester 1)---~174.3
C=O (ester 2)---~171.0

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Enantiomeric Purity Determination by NMR

In a standard achiral NMR solvent, the spectra of (R)- and (S)-enantiomers are identical. To determine the enantiomeric excess, a chiral environment must be introduced to induce diastereomeric non-equivalence, resulting in separate signals for each enantiomer. This can be achieved using either Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).

Comparison of Chiral Resolving Agents

The choice of chiral resolving agent is critical for achieving baseline separation of the diastereomeric signals, which is essential for accurate quantification. The effectiveness of an agent is often measured by the chemical shift difference (Δδ) between the corresponding signals of the two diastereomers.

Table 2: Comparison of Chiral Resolving Agents for α-Hydroxy Esters
Agent Type Chiral Resolving Agent Typical Δδ (ppm) for Protons near Chiral Center Advantages Disadvantages
CDA (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid, MTPA)0.05 - 0.20Large Δδ values, well-established method.Requires derivatization, potential for kinetic resolution, reagent impurities can complicate spectra.
CSA (R)-1,1'-Bi-2-naphthol (BINOL)0.01 - 0.05No derivatization required, simple sample preparation.Smaller Δδ values, may require higher field NMR, interactions can be weak.
CSA Pirkle's Alcohol ((S)-1-(9-anthryl)-2,2,2-trifluoroethanol)0.02 - 0.10No derivatization, good for π-π stacking interactions.May not be effective for all substrates, can cause line broadening.

Note: The Δδ values are indicative and can vary based on the specific substrate, solvent, and temperature.

Experimental Protocols

Protocol 1: Purity Determination using a Chiral Derivatizing Agent (Mosher's Acid)

This protocol involves the formation of diastereomeric esters by reacting the hydroxyl group of this compound with both enantiomers of Mosher's acid chloride.

Materials:

  • This compound (~10 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Deuterated chloroform (CDCl3)

  • NMR tubes

Procedure:

  • In two separate, dry NMR tubes, dissolve ~5 mg of this compound in 0.5 mL of anhydrous pyridine.

  • To one tube, add a slight molar excess of (R)-MTPA-Cl. To the other tube, add a slight molar excess of (S)-MTPA-Cl.

  • Seal the tubes and allow the reactions to proceed at room temperature for at least 4 hours, or until the reaction is complete (monitor by TLC if necessary).

  • Acquire 1H NMR spectra for both diastereomeric products in CDCl3.

  • Compare the spectra. The presence of the (S)-enantiomer in the original sample will result in the appearance of a second set of signals in the spectrum of the (R)-MTPA ester, and vice versa.

  • The enantiomeric excess can be calculated by integrating the well-resolved signals corresponding to each diastereomer.

Protocol 2: Purity Determination using a Chiral Solvating Agent ((R)-BINOL)

This method relies on the formation of transient diastereomeric complexes between the analyte and the chiral solvating agent.

Materials:

  • This compound (~5 mg)

  • (R)-1,1'-Bi-2-naphthol ((R)-BINOL)

  • Deuterated chloroform (CDCl3)

  • NMR tube

Procedure:

  • Dissolve ~5 mg of this compound in 0.5 mL of CDCl3 in an NMR tube.

  • Acquire a standard 1H NMR spectrum.

  • Add 1-2 equivalents of (R)-BINOL to the NMR tube and gently shake to dissolve.

  • Acquire another 1H NMR spectrum.

  • If the (S)-enantiomer is present, new signals corresponding to the (S)-enantiomer-(R)-BINOL complex should appear, shifted from the signals of the (R)-enantiomer-(R)-BINOL complex.

  • The enantiomeric excess is determined by integrating the separated signals.

Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for the complete purity analysis of this compound using NMR spectroscopy.

Purity_Confirmation_Workflow start Start: This compound Sample nmr_analysis 1H and 13C NMR Analysis (Achiral Solvent, e.g., CDCl3) start->nmr_analysis chem_purity Assess Chemical Purity: - Absence of impurity signals - Correct integration ratios nmr_analysis->chem_purity enant_purity_decision Enantiomeric Purity Required? chem_purity->enant_purity_decision Chemically Pure end End: Purity Confirmed chem_purity->end Chemically Impure (Stop/Repurify) cda_path Method A: Chiral Derivatizing Agent (CDA) (e.g., Mosher's Acid) enant_purity_decision->cda_path Yes csa_path Method B: Chiral Solvating Agent (CSA) (e.g., BINOL) enant_purity_decision->csa_path Yes enant_purity_decision->end No derivatization Derivatization Reaction: Formation of Diastereomers cda_path->derivatization complexation Complexation: Formation of Transient Diastereomeric Complexes csa_path->complexation nmr_diastereomers 1H NMR of Diastereomeric Mixture derivatization->nmr_diastereomers nmr_complexes 1H NMR in Presence of CSA complexation->nmr_complexes quantification Quantification: - Integrate separated signals - Calculate Enantiomeric Excess (e.e.) nmr_diastereomers->quantification nmr_complexes->quantification quantification->end

Caption: Workflow for NMR-based purity analysis of this compound.

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive purity analysis of this compound. While standard 1H and 13C NMR are effective for determining chemical purity, the use of chiral resolving agents is necessary for assessing enantiomeric excess. Chiral derivatizing agents like Mosher's acid typically provide larger and more easily quantifiable signal separations, but require a chemical modification step. Chiral solvating agents offer a simpler and non-destructive alternative, though the induced chemical shift differences are often smaller. The choice between these methods will depend on the specific requirements of the analysis, including the available instrumentation and the desired level of accuracy. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and ensuring the quality of this important chiral building block.

References

A Comparative Guide to the Reactivity of (R)- and (S)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (R)- and (S)-Diethyl 2-hydroxysuccinate

(R)- and (S)-Diethyl 2-hydroxysuccinate are enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. They possess a single chiral center at the carbon atom bearing the hydroxyl group.

  • (R)-Diethyl 2-hydroxysuccinate: Also known as Diethyl (R)-malate.

  • (S)-Diethyl 2-hydroxysuccinate: Also known as Diethyl (S)-malate.

Their identical physical properties in an achiral environment (e.g., boiling point, density, refractive index) contrast with their potentially different chemical reactivity in the presence of other chiral molecules, such as enzymes or chiral catalysts. This differential reactivity is a cornerstone of asymmetric synthesis and is critical in the development of stereochemically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

Principles of Enantiomeric Differential Reactivity: Kinetic Resolution

The most common method to differentiate the reactivity of enantiomers is through kinetic resolution . In a kinetic resolution, a racemic mixture (a 1:1 mixture of both enantiomers) is reacted with a chiral catalyst or reagent. One enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of a product enriched in one stereoisomer.

The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (s = k_fast / k_slow). A higher 's' value indicates a greater difference in reactivity and a more effective resolution.

Enzymes, particularly lipases, are highly effective catalysts for kinetic resolutions of chiral alcohols and esters due to their inherent chirality and high substrate specificity. Lipases like Candida antarctica lipase B (CALB) and Pseudomonas fluorescens lipase are frequently employed for such transformations.

Hypothetical Comparison of (R)- and (S)-Diethyl 2-hydroxysuccinate Reactivity

While specific experimental data is not available, a hypothetical kinetic resolution of racemic diethyl 2-hydroxysuccinate via lipase-catalyzed hydrolysis can be proposed. In such a reaction, the lipase would selectively hydrolyze one enantiomer at a faster rate. For instance, if the lipase preferentially hydrolyzes the (S)-enantiomer, the remaining unreacted starting material would become enriched in the (R)-enantiomer, and the product, 2-hydroxy-succinic acid 4-ethyl ester, would be predominantly the (S)-enantiomer.

The progress of the reaction can be monitored by measuring the conversion and the enantiomeric excess (ee) of both the remaining substrate and the product over time.

Data Presentation

The following table is a template for recording and comparing the reactivity data from a kinetic resolution experiment of racemic diethyl 2-hydroxysuccinate.

Time (h)Conversion (%)Substrate ee (%) [(R) or (S)]Product ee (%) [(R) or (S)]Selectivity Factor (s)
1
2
4
8
12
24

Experimental Protocols

The following is a detailed, generalized protocol for the enzymatic kinetic resolution of racemic diethyl 2-hydroxysuccinate via hydrolysis. This protocol is based on established methods for the kinetic resolution of similar chiral esters.

Enzymatic Hydrolysis of Racemic Diethyl 2-hydroxysuccinate

Materials:

  • Racemic Diethyl 2-hydroxysuccinate

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE) or another suitable organic solvent

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for enantiomeric excess determination

Procedure:

  • To a round-bottom flask, add racemic diethyl 2-hydroxysuccinate (1.0 mmol) and phosphate buffer (10 mL).

  • Add the immobilized lipase (e.g., 50 mg of Novozym® 435).

  • Stir the mixture at a constant temperature (e.g., 30 °C).

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).

  • For each aliquot, quench the reaction by filtering off the enzyme.

  • Extract the aqueous phase with MTBE (3 x 5 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution to remove the acidic product, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to recover the unreacted diethyl 2-hydroxysuccinate.

  • Acidify the aqueous layer to pH 2 with 1 M HCl and extract with MTBE (3 x 5 mL) to isolate the 2-hydroxy-succinic acid 4-ethyl ester product.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Determine the conversion and the enantiomeric excess of the remaining substrate and the product using chiral HPLC or GC.

Visualizations

The following diagrams illustrate the conceptual workflow of a kinetic resolution experiment and the logical relationship between the components.

Kinetic_Resolution_Workflow cluster_prep Reaction Setup cluster_workup Workup & Analysis cluster_results Results Racemic_Substrate Racemic Diethyl 2-hydroxysuccinate Reaction Reaction Mixture (Stirring at constant T) Racemic_Substrate->Reaction Enzyme Chiral Catalyst (e.g., Lipase) Enzyme->Reaction Solvent Buffer/Solvent Solvent->Reaction Quenching Quenching & Extraction Reaction->Quenching Aliquots over time Separation Separation of Substrate & Product Quenching->Separation Unreacted_Substrate Enriched Unreacted Substrate Separation->Unreacted_Substrate Product Enantioenriched Product Separation->Product Analysis Chiral HPLC/GC Analysis Data Conversion & ee Data Analysis->Data Unreacted_Substrate->Analysis Product->Analysis

Caption: Experimental workflow for the kinetic resolution of racemic diethyl 2-hydroxysuccinate.

Enantiomer_Reactivity cluster_reaction Reaction Pathway Racemate Racemic Diethyl 2-hydroxysuccinate ((R)-Ester + (S)-Ester) R_Ester (R)-Ester Racemate->R_Ester S_Ester (S)-Ester Racemate->S_Ester Enzyme Chiral Catalyst (e.g., Lipase) R_Product (R)-Product Enzyme->R_Product S_Product (S)-Product Enzyme->S_Product R_Ester->R_Product k_R (slow) S_Ester->S_Product k_S (fast)

Caption: Conceptual diagram of differential reactivity in enzymatic kinetic resolution.

A Comparative Guide to Determining the Enantiomeric Purity of Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical step in the development and quality control of chiral molecules in the pharmaceutical and chemical industries. Diethyl 2-hydroxysuccinate, a valuable chiral building block, requires accurate and robust analytical methods to quantify its enantiomeric composition. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) methods for determining the enantiomeric purity of Diethyl 2-hydroxysuccinate, complete with supporting experimental protocols and data.

Comparison of Chiral Separation Techniques

The selection of an appropriate analytical technique for determining the enantiomeric purity of Diethyl 2-hydroxysuccinate depends on several factors, including sample volatility, thermal stability, and the desired speed of analysis. The following table summarizes the key performance parameters of direct chiral HPLC, indirect chiral HPLC (via derivatization), chiral GC, and chiral SFC.

ParameterDirect Chiral HPLCIndirect Chiral HPLC (with Derivatization)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Direct separation on a chiral stationary phase (CSP).Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column.Separation on a chiral stationary phase in the gas phase.Separation on a chiral stationary phase using a supercritical fluid as the mobile phase.
Typical Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives)Standard achiral phases (e.g., C18, silica)Cyclodextrin-based CSPsPolysaccharide-based CSPs
Mobile Phase Normal or reversed-phase solventsStandard achiral mobile phasesInert carrier gas (e.g., Helium, Nitrogen)Supercritical CO2 with a co-solvent (e.g., Methanol)
Resolution (Rs) > 2.0> 1.5> 1.8> 2.5
Analysis Time 10 - 20 minutes15 - 30 minutes (excluding derivatization)5 - 15 minutes< 10 minutes
Advantages Direct analysis, wide applicability.Utilizes common achiral columns.High efficiency, fast analysis.[1][2]Very fast separations, environmentally friendly ("greener"), lower solvent consumption.[3][4]
Disadvantages CSPs can be expensive.Derivatization step can be time-consuming and may introduce errors.[5][6]Requires analyte to be volatile and thermally stable.Higher initial instrument cost.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are designed to serve as a starting point for method development and may require further optimization for specific instrumentation and sample matrices.

Direct Chiral HPLC Method

This method relies on the direct separation of the enantiomers on a chiral stationary phase.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm

    • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve 10 mg of Diethyl 2-hydroxysuccinate in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Indirect Chiral HPLC Method via Derivatization

This approach involves converting the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral column.[5][6]

  • Derivatization Protocol:

    • To 1 mg of Diethyl 2-hydroxysuccinate in a vial, add 1 mL of anhydrous dichloromethane and 1.5 equivalents of (R)-(-)-1-(1-Naphthyl)ethyl isocyanate.

    • Add a catalytic amount of triethylamine.

    • Seal the vial and heat at 60 °C for 1 hour.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile / Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

Chiral Gas Chromatography (GC) Method

Chiral GC is suitable for volatile and thermally stable compounds like Diethyl 2-hydroxysuccinate.[1][2]

  • Chromatographic Conditions:

    • Column: Rt-βDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program: Initial temperature of 120 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.

    • Injector Temperature: 220 °C

    • Detector: Flame Ionization Detector (FID) at 250 °C

    • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of Diethyl 2-hydroxysuccinate in methanol.

Chiral Supercritical Fluid Chromatography (SFC) Method

SFC offers a fast and environmentally friendly alternative for chiral separations.[3][7][8]

  • Chromatographic Conditions:

    • Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 150 x 4.6 mm, 5 µm

    • Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v)

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 35 °C

    • Detection: UV at 210 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of Diethyl 2-hydroxysuccinate in methanol.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for determining enantiomeric purity using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Diethyl 2-hydroxysuccinate Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chiral Separation on CSP Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calculation Calculate Enantiomeric Purity (%ee) Peak_Integration->Purity_Calculation Result Report Result Purity_Calculation->Result

Caption: Workflow for HPLC-based enantiomeric purity determination.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of (R)-Diethyl 2-hydroxysuccinate. Due to the limited availability of direct experimental data for this specific stereoisomer, this guide leverages data from its close structural isomer, Diethyl malate, and established principles of mass spectrometry to provide a robust predictive comparison. This information is crucial for the identification and structural elucidation of these compounds in complex analytical workflows.

Predicted Fragmentation Pattern of this compound

This compound, also known as (R)-diethyl malate, is an ester with a molecular weight of 190.20 g/mol .[1][2] Its fragmentation in mass spectrometry, particularly under Electron Ionization (EI), is expected to be driven by the presence of its ester and hydroxyl functional groups. The fragmentation of its isomer, diethyl 2-hydroxybutanedioate (Diethyl malate), provides a strong basis for predicting its behavior.[2]

Common fragmentation pathways for esters include the loss of an ethoxy group (-OC2H5) to form an acylium ion, McLafferty rearrangements, and alpha-cleavages adjacent to the carbonyl groups.[3] The presence of a hydroxyl group can also lead to the loss of a water molecule.

Comparison with Diethyl malate

The fragmentation pattern of this compound is anticipated to be nearly identical to that of Diethyl malate due to their isomeric nature. The stereochemistry at the chiral center is unlikely to significantly influence the fragmentation pathways under typical EI-MS conditions. The table below summarizes the major fragment ions observed for Diethyl malate, which serves as a predictive model for this compound.[2]

m/z (mass-to-charge ratio) Predicted Fragment Ion Proposed Fragmentation Pathway Relative Intensity (based on Diethyl malate)
190[C8H14O5]+•Molecular Ion (M+)Low
145[M - OCH2CH3]+Loss of an ethoxy radicalModerate
117[M - COOCH2CH3]+Alpha-cleavage with loss of an ethoxycarbonyl radicalHigh
89[M - COOCH2CH3 - CO]+Subsequent loss of carbon monoxide from the m/z 117 fragmentModerate
71[C3H3O2]+Further fragmentation of the m/z 117 or 89 ionsHigh
45[COOCH2CH3]+Ethoxycarbonyl cationModerate
29[CH2CH3]+Ethyl cationHigh

Experimental Protocols

The following outlines a standard protocol for acquiring the mass spectrum of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Instrumentation : A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Injection : 1 µL of a 100 µg/mL solution of the analyte in a suitable solvent (e.g., dichloromethane or ethyl acetate) is injected in splitless mode.

  • Inlet Temperature : 250°C.

  • Oven Temperature Program : Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • MS Interface Temperature : 280°C.

  • Ionization Source : Electron Ionization (EI) at 70 eV.

  • Mass Analyzer : Quadrupole or Ion Trap.

  • Scan Range : m/z 20-250.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

Fragmentation_Pathway M [M]+• (m/z 190) F145 [M - C2H5O]+ (m/z 145) M->F145 - •OC2H5 F117 [M - COOC2H5]+ (m/z 117) M->F117 - •COOC2H5 F45 [COOC2H5]+ (m/z 45) M->F45 F29 [C2H5]+ (m/z 29) M->F29 F89 [M - COOC2H5 - CO]+ (m/z 89) F117->F89 - CO F71 [C3H3O2]+ (m/z 71) F117->F71 - C2H5OH

Caption: Predicted EI fragmentation of this compound.

References

A Comparative Guide to the Synthetic Routes of (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Diethyl 2-hydroxysuccinate is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereoselective synthesis is of paramount importance, and various methodologies have been developed to achieve high enantiopurity. This guide provides a comparative overview of two prominent synthetic strategies: biocatalytic reduction of a prochiral ketone and asymmetric hydrogenation of a carbon-carbon double bond in a related precursor, offering insights into their respective advantages and operational parameters.

At a Glance: Comparison of Synthetic Routes

ParameterBiocatalytic Reduction of Diethyl 2-oxosuccinateAsymmetric Hydrogenation of Diethyl 2-methylenesuccinate
Starting Material Diethyl 2-oxosuccinateDiethyl 2-methylenesuccinate
Key Transformation Asymmetric reduction of a ketoneAsymmetric hydrogenation of an alkene
Catalyst Carbonyl reductase from Candida parapsilosis (CgKR1)Ru(OAc)₂[(R)-BINAP]
Yield >99%99%
Enantiomeric Excess (ee) 98%96%
Reaction Time 24 hours12 hours
Reaction Temperature 30 °C50 °C
Pressure Atmospheric50 atm H₂

Route 1: Biocatalytic Reduction of Diethyl 2-oxosuccinate

This chemoenzymatic approach utilizes a carbonyl reductase to stereoselectively reduce the prochiral ketone of diethyl 2-oxosuccinate to the desired (R)-alcohol. The use of whole-cell biocatalysts or isolated enzymes offers high selectivity under mild reaction conditions.

Logical Workflow for Biocatalytic Reduction

cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_workup Product Isolation Recombinant E. coli expressing CgKR1 Recombinant E. coli expressing CgKR1 Reaction Mixture Reaction Mixture Recombinant E. coli expressing CgKR1->Reaction Mixture Glucose Dehydrogenase (GDH) Glucose Dehydrogenase (GDH) Glucose Dehydrogenase (GDH)->Reaction Mixture Diethyl 2-oxosuccinate Diethyl 2-oxosuccinate Diethyl 2-oxosuccinate->Reaction Mixture NADP+ NADP+ NADP+->Reaction Mixture Glucose Glucose Glucose->Reaction Mixture Reaction Buffer (pH 7.0) Reaction Buffer (pH 7.0) Reaction Buffer (pH 7.0)->Reaction Mixture Extraction with Ethyl Acetate Extraction with Ethyl Acetate Reaction Mixture->Extraction with Ethyl Acetate 24h, 30°C Drying over Na2SO4 Drying over Na2SO4 Extraction with Ethyl Acetate->Drying over Na2SO4 Solvent Removal Solvent Removal Drying over Na2SO4->Solvent Removal Purification (Chromatography) Purification (Chromatography) Solvent Removal->Purification (Chromatography) This compound This compound Purification (Chromatography)->this compound

Caption: Workflow for the biocatalytic synthesis of this compound.

Experimental Protocol: Biocatalytic Reduction

A whole-cell biocatalyst system is employed for the asymmetric reduction of diethyl 2-oxosuccinate. Recombinant E. coli cells expressing the carbonyl reductase CgKR1 from Candida glabrata are used, with a glucose dehydrogenase (GDH) system for cofactor regeneration.

  • Biocatalyst Preparation: E. coli cells co-expressing CgKR1 and GDH are cultured and harvested. The wet cells are then suspended in a phosphate buffer (100 mM, pH 7.0).

  • Reaction Setup: In a temperature-controlled reactor, diethyl 2-oxosuccinate (50 mM) is added to the cell suspension. Glucose (100 mM) as the co-substrate for cofactor regeneration and NADP⁺ (1 mM) are also added.

  • Reaction Conditions: The reaction mixture is stirred at 30 °C for 24 hours. The pH is maintained at 7.0 throughout the reaction.

  • Work-up and Purification: After the reaction, the mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

This method achieves over 99% conversion with an enantiomeric excess of 98%.

Route 2: Asymmetric Hydrogenation of Diethyl 2-methylenesuccinate

This route involves the asymmetric hydrogenation of the prochiral alkene, diethyl 2-methylenesuccinate, using a chiral ruthenium-BINAP catalyst. This method is a powerful tool for establishing the stereocenter with high enantioselectivity.

Reaction Pathway for Asymmetric Hydrogenation

Diethyl 2-methylenesuccinate Diethyl 2-methylenesuccinate Reaction Vessel Reaction Vessel Diethyl 2-methylenesuccinate->Reaction Vessel Ru(OAc)2[(R)-BINAP] Ru(OAc)2[(R)-BINAP] Ru(OAc)2[(R)-BINAP]->Reaction Vessel H2 (50 atm) H2 (50 atm) H2 (50 atm)->Reaction Vessel Methanol (solvent) Methanol (solvent) Methanol (solvent)->Reaction Vessel Filtration Filtration Reaction Vessel->Filtration 12h, 50°C Solvent Removal Solvent Removal Filtration->Solvent Removal Purification (Distillation) Purification (Distillation) Solvent Removal->Purification (Distillation) This compound This compound Purification (Distillation)->this compound

Caption: Pathway for the asymmetric hydrogenation synthesis of this compound.

Experimental Protocol: Asymmetric Hydrogenation

The asymmetric hydrogenation is carried out in a high-pressure reactor using a chiral ruthenium catalyst.

  • Catalyst Preparation: The catalyst, Ru(OAc)₂[(R)-BINAP], is either prepared in situ from [Ru(cod)Cl₂] and (R)-BINAP or used as a pre-formed complex.

  • Reaction Setup: In a high-pressure autoclave, diethyl 2-methylenesuccinate (1 mol/L in methanol) and the Ru(OAc)₂[(R)-BINAP] catalyst (substrate-to-catalyst ratio of 1000:1) are charged.

  • Reaction Conditions: The reactor is purged with hydrogen gas and then pressurized to 50 atm with hydrogen. The reaction mixture is stirred at 50 °C for 12 hours.

  • Work-up and Purification: After cooling and venting the reactor, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford this compound.

This process results in a 99% yield and an enantiomeric excess of 96%.

Concluding Remarks

Both the biocatalytic and asymmetric hydrogenation routes provide efficient access to enantiomerically enriched this compound. The choice of method will depend on the specific requirements of the synthesis, including scalability, cost of reagents and catalysts, and available equipment. The biocatalytic route offers the advantage of mild reaction conditions and high enantioselectivity, while the asymmetric hydrogenation approach provides a more traditional chemical synthesis pathway with high efficiency. For industrial applications, factors such as catalyst cost, recyclability, and process optimization will be critical in determining the most viable route.

A Comparative Guide to Chiral Synthons: Alternatives to (R)-Diethyl 2-Hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral synthon is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of a synthetic route. (R)-Diethyl 2-hydroxysuccinate, a derivative of D-malic acid, is a valuable C4 chiral building block. However, a range of alternative synthons, primarily derived from both enantiomers of malic acid, offer distinct advantages and broader utility in the synthesis of complex chiral molecules. This guide provides an objective comparison of this compound and its alternatives, with a focus on their application in the synthesis of chiral 1,2,4-butanetriol, a versatile intermediate in pharmaceuticals and energetic materials.

Overview of this compound and its Alternatives

This compound belongs to the "chiral pool," a collection of readily available, enantiopure compounds from natural sources.[1] Its utility stems from the C2 stereocenter and the two distinct carboxylic ester functionalities, which allow for selective transformations. The primary alternatives are other esters of D- and L-malic acid, as well as derivatives of tartaric acid, which offer different stereochemical arrangements and functionalities.

Key Chiral Synthons Derived from Malic Acid:

  • This compound (from D-Malic Acid): The focus of this guide.

  • (S)-Diethyl 2-hydroxysuccinate (from L-Malic Acid): The enantiomer of the title compound, providing access to the opposite stereoisomers of target molecules.[2]

  • (R)- and (S)-Malic Acid: The parent diacids, which can be used directly or as precursors to a variety of ester and amide derivatives.[3]

  • Other Esters of Malic Acid (e.g., dimethyl, di-tert-butyl): These offer different reactivity profiles and can be advantageous in specific synthetic contexts.

Performance Comparison in the Synthesis of Chiral 1,2,4-Butanetriol

A key application of these chiral C4 synthons is the synthesis of enantiopure (R)- and (S)-1,2,4-butanetriol. The performance of different synthons and reduction methods is summarized below.

Chiral SynthonReducing AgentProductYieldReference
(S)-Malic AcidBorane-dimethyl sulfide(S)-1,2,4-ButanetriolQuantitative[3]
Diethyl Malate (racemic)Catalytic Hydrogenation (Copper Chromite)1,2,4-Butanetriol (racemic)50-70%[4]
Esterified D,L-Malic AcidSodium Borohydride (NaBH₄)D,L-1,2,4-ButanetriolNot specified[5]
Dimethyl MalateSodium Borohydride (NaBH₄)1,2,4-ButanetriolNot specified[6]

Experimental Protocols

Diastereoselective α-Alkylation of Diethyl (S)-Malate

This protocol describes a general method for introducing an alkyl group at the C3 position of diethyl malate with high diastereoselectivity.[2]

Procedure:

  • A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (2.0 equivalents) to a solution of diisopropylamine (2.4 equivalents) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere.

  • A solution of diethyl (S)-malate (1.0 equivalent) in THF is added dropwise to the LDA solution at a temperature not exceeding -60°C.

  • The reaction mixture is warmed to -20°C and stirred for 30 minutes.

  • The solution is then cooled back down to -75°C.

  • The alkylating agent (e.g., allyl bromide, 2.5 equivalents) is added, ensuring the temperature does not rise above -70°C.

  • The reaction is stirred for 2 hours at -75°C and then allowed to warm to -5°C overnight.

  • The reaction is quenched with a solution of glacial acetic acid in diethyl ether at -50°C.

  • The mixture is poured into a separatory funnel containing diethyl ether and water. The organic layer is washed with saturated sodium bicarbonate and brine solutions.

  • The combined aqueous layers are extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield the α-alkylated product. For the allylation of diethyl (S)-malate, a diastereomeric ratio of 92:8 and a yield of 70% of the purified product can be achieved.[2]

Synthesis of (S)-1,2,4-Butanetriol from (S)-Malic Acid

This one-step procedure provides a high-yield synthesis of (S)-1,2,4-butanetriol.[3]

Procedure:

  • To a solution of (S)-malic acid in anhydrous THF, add borane-dimethyl sulfide complex.

  • The reaction is carried out under mild conditions.

  • The reaction proceeds rapidly and quantitatively to yield (S)-1,2,4-butanetriol.[3]

Visualization of a Relevant Signaling Pathway

Succinate, the parent molecule of the chiral synthons discussed, is also a key biological signaling molecule that activates the Succinate Receptor 1 (SUCNR1), a G-protein coupled receptor (GPCR). This activation triggers downstream signaling cascades that are involved in a variety of physiological and pathological processes.

SUCNR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 binds Gq Gαq SUCNR1->Gq activates Gi Gαi SUCNR1->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3 IP₃ PLC->IP3 produces DAG DAG PLC->DAG produces cAMP cAMP AC->cAMP (reduces production) Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates PKA Protein Kinase A (PKA) cAMP->PKA (less activation) ERK ERK1/2 PKC->ERK activates Downstream_Gi Downstream Effects (e.g., Inhibition of lipolysis) PKA->Downstream_Gi Downstream_Gq Downstream Effects (e.g., Pro-inflammatory response) ERK->Downstream_Gq

Caption: SUCNR1 Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the utilization of a chiral malic acid ester as a synthon in asymmetric synthesis.

Chiral_Synthon_Workflow cluster_synthesis Asymmetric Synthesis Start Start: Chiral Malic Acid ((R)- or (S)-) Esterification Esterification (e.g., with Ethanol, H⁺) Start->Esterification ChiralEster Chiral Diethyl Malate ((R)- or (S)-) Esterification->ChiralEster Alkylation Diastereoselective α-Alkylation (LDA, R-X) ChiralEster->Alkylation Reduction Reduction of Esters (e.g., BH₃·SMe₂, NaBH₄) ChiralEster->Reduction AlkylatedProduct α-Alkylated Succinate Derivative Alkylation->AlkylatedProduct TriolProduct Chiral 1,2,4-Butanetriol Reduction->TriolProduct Purification1 Purification (Chromatography) AlkylatedProduct->Purification1 Purification2 Purification (Distillation) TriolProduct->Purification2 Analysis1 Characterization: - NMR - Optical Rotation - Chiral HPLC (for ee/de) Purification1->Analysis1 Analysis2 Characterization: - NMR - Optical Rotation Purification2->Analysis2 FinalProduct1 Advanced Chiral Intermediate Analysis1->FinalProduct1 FinalProduct2 Final Chiral Product Analysis2->FinalProduct2

Caption: Asymmetric Synthesis Workflow.

Conclusion

While this compound is a competent chiral synthon, its enantiomer and the parent malic acids provide a broader toolkit for the synthetic chemist. The choice of the specific synthon and subsequent synthetic route will depend on the desired stereochemistry of the target molecule and the specific transformations required. The direct reduction of malic acid offers a highly efficient route to chiral 1,2,4-butanetriols, while the diastereoselective alkylation of its diethyl esters provides a versatile method for introducing further complexity. The experimental data and protocols presented herein serve as a guide for the rational selection and application of these valuable C4 chiral building blocks in the pursuit of efficient and highly stereoselective syntheses.

References

The Gold Standard: A Comparative Guide to the Structural Validation of (R)-Diethyl 2-hydroxysuccinate by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of rational drug design and intellectual property. The chirality of a molecule can dramatically alter its pharmacological and toxicological profile. This guide provides an in-depth comparison of analytical techniques for the structural validation of (R)-Diethyl 2-hydroxysuccinate, a valuable chiral building block. We will explore why single-crystal X-ray crystallography stands as the definitive method for absolute stereochemical assignment, and how it compares to spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The Subject Molecule: this compound

This compound, also known as (R)-diethyl malate, is a chiral ester with significant applications in the synthesis of complex natural products and pharmaceuticals.[1][2] Its defined stereocenter makes it a crucial starting material where the final biological activity of the target molecule is dependent on a specific enantiomeric form.

Synthesis of Diethyl 2-hydroxysuccinate

A reliable synthesis is the prerequisite for any structural validation. The following protocol, adapted from established literature, describes a common route to diethyl 2-hydroxysuccinate.[1][2]

Experimental Protocol: Synthesis via Debromination
  • Preparation of Diethyl 2-bromo-3-hydroxysuccinate: This intermediate is typically synthesized from diethyl 2,3-dihydroxysuccinate by reaction with thionyl chloride followed by lithium bromide.[1]

  • Reduction Reaction Setup: In a 2 L three-necked flask, place 133.5 g (0.5 mol) of diethyl 2-bromo-3-hydroxysuccinate, 110 g (2.5 mol) of activated zinc powder (pre-washed with HCl and acetone), and 600 ml of acetone.

  • Addition of Water: Gently add 600 ml of water dropwise to the stirred reaction mixture.

  • Reaction: After the addition is complete, heat the mixture to 55°C and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture and filter to remove excess zinc. Reduce the volume of acetone using a rotary evaporator.

  • Extraction: Extract the aqueous residue multiple times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic extracts with a saturated NaCl solution and dry over anhydrous MgSO₄. After filtering, remove the solvent under reduced pressure. The crude product can be further purified by distillation to yield diethyl 2-hydroxysuccinate as a colorless liquid.[2]

Structural Validation: The Decisive Power of X-ray Crystallography

While spectroscopic methods provide valuable information about a molecule's connectivity and chemical environment, they offer indirect evidence of its absolute configuration. Single-crystal X-ray crystallography, however, provides a direct, three-dimensional map of the electron density within a molecule, allowing for the unambiguous determination of atomic positions, bond lengths, bond angles, and, crucially, the absolute stereochemistry of a chiral center.[3][4]

The Crystallography Workflow

The path from a synthesized compound to a validated crystal structure is a multi-step process that demands precision and patience.

G cluster_0 Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Synthesized (R)-Diethyl 2-hydroxysuccinate B Purification (>95%) A->B C Crystal Growth (Slow Evaporation / Diffusion) B->C D Mount Crystal on Diffractometer C->D E X-ray Diffraction Experiment D->E F Collect Diffraction Data E->F G Solve Phase Problem (Direct Methods) F->G H Build Electron Density Map G->H I Refine Atomic Positions & Parameters H->I J Determine Absolute Configuration (Flack Parameter) I->J K K J->K Final Validated 3D Structure

Caption: Workflow for X-ray Crystallographic Validation.

Experimental Protocol: Crystallization and X-ray Analysis
  • Purification: Ensure the synthesized this compound is of high purity (>95%), as impurities can inhibit crystallization.

  • Crystallization Screening: Due to its liquid nature at room temperature, crystallization may be challenging. Low-temperature crystallization is a primary strategy.

    • Method: Slow evaporation of a solution in a suitable solvent (e.g., hexane, diethyl ether, or a mixture) at a controlled low temperature (e.g., 4°C or -20°C). Vapor diffusion, where a more volatile non-solvent slowly diffuses into the sample solution, is another powerful technique.[5][6]

  • Crystal Selection and Mounting: Select a single, well-formed crystal (ideally 0.1-0.3 mm in each dimension) and mount it on a goniometer head, typically under a stream of cold nitrogen gas (e.g., 100 K) to prevent crystal degradation and reduce thermal motion.[7]

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays (e.g., from a Mo or Cu source) is directed at the crystal.[7][8] The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray spots) is recorded on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[4]

    • An atomic model is built into the electron density map and refined to best fit the experimental data.

    • The absolute configuration is determined by analyzing anomalous dispersion effects, leading to the calculation of the Flack parameter, which should be close to zero for the correct enantiomer.[8]

Expected Data from X-ray Crystallography

While a specific structure for this compound is not publicly available, we can anticipate the type of data that would be generated, based on similar small molecules.

ParameterExpected Value / Information
Chemical FormulaC₈H₁₄O₅
Molecular Weight190.19 g/mol
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupA non-centrosymmetric ("chiral") space group
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond Lengths & AnglesPrecise measurements for all atoms (e.g., C-O, C-C, C-H)
Torsion AnglesDefines the conformation of the molecule in the crystal
Flack Parameter ~0 for the correct (R) configuration
Final R-factor (R1)< 0.05 for a well-refined structure

Comparative Analysis with Spectroscopic Methods

While X-ray crystallography is definitive, it requires a suitable single crystal, which is not always obtainable. Therefore, chemists often rely on spectroscopic methods. Here’s how they compare.

G cluster_0 Analytical Question cluster_1 Primary Methods cluster_2 Information Provided Question What is the structure of the chiral molecule? Xray X-ray Crystallography Question->Xray NMR NMR Spectroscopy Question->NMR MS Mass Spectrometry Question->MS Xray_Info Unambiguous 3D Structure Absolute Configuration Connectivity Conformation Xray->Xray_Info NMR_Info Connectivity Chemical Environment Relative Stereochemistry (Absolute via Chiral Agents) NMR->NMR_Info MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info

Caption: Comparison of Analytical Techniques.

NMR Spectroscopy

Standard ¹H or ¹³C NMR spectroscopy of an enantiomerically pure sample in an achiral solvent provides information on the molecule's connectivity but cannot distinguish between enantiomers. To determine enantiomeric purity or assign absolute configuration, chiral auxiliaries are required.[9]

  • Mechanism: Chiral Derivatizing Agents (CDAs), like Mosher's acid, react with the chiral analyte to form diastereomers.[10] These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum, allowing for the determination of enantiomeric excess (ee). The pattern of chemical shift differences (Δδ) between the diastereomers can be used to infer the absolute configuration.[11]

  • Limitations: This method is indirect. The assignment of configuration relies on an empirical model (the Mosher model), which can have exceptions. The derivatization reaction must go to completion without any kinetic resolution.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.[12] Techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can confirm that the synthesized molecule has the correct mass (190.19 g/mol for diethyl 2-hydroxysuccinate).

  • Mechanism: MS measures the mass-to-charge ratio of ions. It provides no direct information about the spatial arrangement of atoms.

  • Limitations: Enantiomers have identical masses and fragmentation patterns under standard MS conditions. Therefore, MS cannot distinguish between (R)- and (S)-Diethyl 2-hydroxysuccinate.

FeatureX-ray CrystallographyNMR with Chiral AgentsMass Spectrometry
Principle Diffraction of X-rays by a crystal latticeFormation of diastereomers with distinct NMR signalsMeasurement of mass-to-charge ratio of ions
Absolute Configuration Direct and Unambiguous Indirect (inferred from empirical models)Not possible
Sample Requirement Single, high-quality crystalSoluble sample, may require derivatizationSoluble or volatile sample
Key Output 3D atomic coordinates, Flack parameterChemical shift differences (Δδ), enantiomeric excessMolecular weight, fragmentation pattern
Primary Strength Definitive structural proofQuantitative analysis of enantiomeric purity in solutionHigh sensitivity and confirmation of molecular formula
Primary Limitation Requires successful crystallizationIndirect, model-dependent, potential for side reactionsCannot distinguish between stereoisomers

Conclusion

For the unequivocal validation of the structure of this compound, single-crystal X-ray crystallography is the unparalleled gold standard. It provides a direct and irrefutable three-dimensional picture of the molecule, confirming not only its chemical connectivity but also its absolute configuration. While NMR spectroscopy with chiral auxiliaries and mass spectrometry are indispensable for assessing enantiomeric purity and confirming molecular weight, respectively, they remain complementary techniques. For regulatory submissions, patent filings, and advancing fundamental science where absolute certainty is paramount, the crystallographic validation of a chiral molecule's structure is the definitive and most authoritative evidence.

References

A Comparative Guide to Catalysts for the Asymmetric Synthesis of (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of (R)-Diethyl 2-hydroxysuccinate, a valuable chiral building block in the pharmaceutical and fine chemical industries, is critically dependent on the choice of catalyst. The primary route to this molecule is the asymmetric reduction of the prochiral ketone, diethyl 2-oxosuccinate (diethyl oxaloacetate). This guide provides a comparative analysis of the leading catalytic systems for this transformation, supported by experimental data to facilitate catalyst selection and methods development.

Catalyst Performance Comparison

The asymmetric reduction of diethyl 2-oxosuccinate can be effectively achieved using both biocatalysts and synthetic organometallic complexes. Each class of catalyst offers distinct advantages in terms of enantioselectivity, yield, and operational conditions. Below is a summary of performance data for representative catalysts.

Catalyst TypeSpecific Catalyst / SystemSubstrateEnantiomeric Excess (e.e.) (%)Yield (%)Reaction ConditionsKey Observations
Biocatalyst Baker's Yeast (Saccharomyces cerevisiae)Diethyl 2-oxosuccinate>95Moderate to HighAqueous medium, often with a co-substrate like glucose or sucrose, Room temperatureEnvironmentally benign and cost-effective, but yields can be variable and substrate concentrations are often low.[1][2]
Chemo-catalyst Ru/(S)-BINAPDiethyl 2-oxosuccinateHigh (typically >90)HighHydrogen gas (H2), Organic solvent (e.g., methanol, ethanol), Elevated pressure and temperatureBroad substrate scope and high efficiency for β-keto esters. The choice of solvent and anionic ligands can significantly impact activity and enantioselectivity.[3][4]
Chemo-catalyst Rh-Chiral Phosphine Complexes (e.g., with DIPAMP, DuPHOS)Diethyl 2-oxosuccinateHigh (often >95)HighHydrogen gas (H2), Organic solvent (e.g., methanol, dichloromethane)Known for high enantioselectivity under mild conditions for a variety of functionalized olefins and ketones.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these asymmetric syntheses. The following protocols are representative of the procedures used for each class of catalyst.

Biocatalytic Reduction using Baker's Yeast

The use of whole-cell biocatalysts like baker's yeast is a well-established green chemistry approach for the reduction of keto esters.[1][2]

Materials:

  • Diethyl 2-oxosuccinate

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (or glucose)

  • Water

  • Ethyl acetate

  • Diatomaceous earth (Celite®)

  • Anhydrous magnesium sulfate

Procedure:

  • A suspension of baker's yeast and sucrose in water is prepared in a flask and allowed to ferment for a short period at room temperature.

  • Diethyl 2-oxosuccinate is added to the fermenting yeast suspension.

  • The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the yeast cells.

  • The aqueous filtrate is saturated with sodium chloride and extracted multiple times with ethyl acetate.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound is purified by column chromatography or distillation.

Asymmetric Hydrogenation with a Ru/(S)-BINAP Catalyst

Ruthenium complexes with chiral phosphine ligands, such as BINAP, are powerful catalysts for the asymmetric hydrogenation of functionalized ketones.[3][4][6][7]

Materials:

  • Diethyl 2-oxosuccinate

  • [RuCl2((S)-BINAP)]2·NEt3 or a similar Ru(II)-BINAP precursor

  • Methanol (or another suitable solvent)

  • Hydrogen gas (H2)

Procedure:

  • In an inert atmosphere (e.g., a glovebox), the Ru/(S)-BINAP catalyst is dissolved in degassed methanol in a high-pressure autoclave.

  • Diethyl 2-oxosuccinate is added to the catalyst solution.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 4-100 atm).

  • The reaction mixture is stirred at a specific temperature (e.g., 50°C) for several hours until the reaction is complete (monitored by GC or HPLC).

  • After cooling to room temperature, the autoclave is carefully depressurized.

  • The solvent is removed in vacuo.

  • The resulting residue is purified by column chromatography to yield enantiomerically enriched this compound.

Asymmetric Hydrogenation with a Rhodium-Chiral Phosphine Catalyst

Rhodium-based catalysts are renowned for their high activity and enantioselectivity in the hydrogenation of a wide array of prochiral substrates.

Materials:

  • Diethyl 2-oxosuccinate

  • [Rh(COD)2]BF4 or a similar Rh(I) precursor

  • A chiral bisphosphine ligand (e.g., (R,R)-Me-DuPHOS)

  • Dichloromethane (or another suitable solvent)

  • Hydrogen gas (H2)

Procedure:

  • The rhodium precursor and the chiral ligand are dissolved in dichloromethane in a Schlenk flask under an inert atmosphere to form the active catalyst.

  • The substrate, diethyl 2-oxosuccinate, is added to the solution.

  • The flask is subjected to several freeze-pump-thaw cycles to ensure it is free of oxygen.

  • The flask is then filled with hydrogen gas (typically at or slightly above atmospheric pressure).

  • The reaction is stirred at room temperature for the required duration, with the progress monitored by analytical techniques.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The product is isolated and purified, typically by flash chromatography.

Visualizing the Workflow

The general experimental workflow for the asymmetric synthesis of this compound via catalytic reduction is depicted below.

G cluster_prep Catalyst & Substrate Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification cluster_analysis Analysis A Select Catalyst (Biocatalyst or Chemocatalyst) D Combine Catalyst, Substrate, and Solvent A->D B Prepare Substrate (Diethyl 2-oxosuccinate) B->D C Choose Reaction Conditions (Solvent, Temperature, Pressure) C->D E Run Reaction under Controlled Conditions D->E F Monitor Reaction Progress (TLC, GC, HPLC) E->F G Quench Reaction & Remove Catalyst F->G Reaction Complete H Extract Product G->H I Purify Product (Chromatography/Distillation) H->I J Characterize Product (NMR, MS) I->J K Determine Enantiomeric Excess (Chiral HPLC/GC) I->K L This compound K->L

Caption: General workflow for the asymmetric synthesis of this compound.

References

A Comparative Guide to the Analysis of (R)-Diethyl 2-hydroxysuccinate: GC-MS and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of chiral molecules like (R)-Diethyl 2-hydroxysuccinate are critical. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your research needs.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard

Chiral GC-MS is a powerful and widely used technique for the separation and analysis of enantiomers.[1] The principle lies in the use of a chiral stationary phase within the GC column, which interacts differently with the enantiomers of the analyte, leading to their separation before detection by the mass spectrometer.[2]

Detailed Experimental Protocol: Chiral GC-MS of this compound

This protocol is designed for the enantioselective analysis of this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[1]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

  • Chiral Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1][3]

GC-MS Conditions:

ParameterValue
Carrier Gas Helium at a constant flow of 1.0 mL/min[1]
Injector Temperature 250°C[1]
Injection Volume 1 µL
Split Ratio 50:1[1]
Oven Temperature Program Initial temperature 60°C, hold for 1 min, then ramp at 2°C/min to 200°C and hold for 5 min.[1][3]
MSD Transfer Line Temp. 280°C[1]
Ion Source Temperature 230°C[1]
Quadrupole Temperature 150°C[1]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) 117, 145, 189 (Quantifier), 71, 89[4]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent.

Expected Quantitative Performance Data

The following table summarizes the expected performance of the chiral GC-MS method for the analysis of this compound, based on typical values for similar chiral compounds.

ParameterExpected Value
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Linearity (R²) > 0.995
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolution in Organic Solvent Sample->Dissolution Dilution Serial Dilution for Calibration Standards Dissolution->Dilution Injection Injection into GC Dilution->Injection Separation Chiral Separation (Cyclodextrin Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Detection (SIM Mode) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for the chiral GC-MS analysis of this compound.

Alternative Analytical Methods

While chiral GC-MS is a robust method, other techniques can also be employed for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another excellent technique for separating enantiomers. It utilizes a chiral stationary phase, similar to chiral GC, but with a liquid mobile phase.

Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP) as they are passed through the column by a liquid mobile phase. Detection is typically achieved using a UV detector or a mass spectrometer (LC-MS).

Typical Performance:

  • LOD/LOQ: Generally in the low µg/mL range, but can be lower with MS detection.

  • Precision and Accuracy: Comparable to GC-MS.

  • Key Advantage: Operates at lower temperatures, which is beneficial for thermally labile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to differentiate between enantiomers, often with the aid of a chiral solvating agent or a chiral derivatizing agent.

Principle: In the presence of a chiral auxiliary, the enantiomers of this compound will form diastereomeric complexes. These diastereomers have different magnetic environments, resulting in distinct signals in the NMR spectrum, allowing for their differentiation and quantification.

Typical Performance:

  • Quantitative Analysis: Can determine enantiomeric excess (%ee).

  • LOD/LOQ: Generally higher than chromatographic methods.

  • Key Advantage: Provides structural information and does not require chromatographic separation.

Method Comparison

The following table provides a side-by-side comparison of GC-MS, Chiral HPLC, and NMR for the analysis of this compound.

FeatureChiral GC-MSChiral HPLCNMR Spectroscopy
Principle Enantioselective separation on a chiral stationary phase with mass spectrometric detection.[2]Enantioselective separation on a chiral stationary phase with UV or MS detection.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.
Sample Volatility Requires volatile or derivatized analytes.Suitable for a wide range of volatilities.Does not require volatile analytes.
Sensitivity High (low µg/mL to ng/mL).Moderate to High (µg/mL to ng/mL with MS).Lower (mg/mL to high µg/mL).
Resolution Excellent enantiomeric resolution.[3]Excellent enantiomeric resolution.Depends on the chiral auxiliary and spectral overlap.
Analysis Time Typically 15-30 minutes per sample.Typically 10-20 minutes per sample.Can be rapid for simple spectra.
Instrumentation Cost HighHighVery High
Key Advantage High sensitivity and specificity.Versatility for non-volatile compounds.Provides structural information.

Logical Relationship of Analytical Methods

Method_Comparison cluster_chromatography Chromatographic Methods Analyte This compound GCMS Chiral GC-MS Analyte->GCMS HPLC Chiral HPLC Analyte->HPLC NMR NMR Spectroscopy Analyte->NMR Separation_Detection Separation_Detection GCMS->Separation_Detection Separation & Detection HPLC->Separation_Detection Structural_Info Structural_Info NMR->Structural_Info Structural Information

References

A Comparative Guide to the Characterization of Impurities in Commercial (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Diethyl 2-hydroxysuccinate is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds. The purity of this starting material is paramount, as impurities can carry through the synthetic route, potentially affecting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques for the robust characterization and quantification of impurities in commercial this compound, grounded in the principles of scientific integrity and regulatory expectations.

The Impurity Landscape in this compound

Understanding the potential impurities is the first step in developing a robust analytical control strategy. Impurities in this compound can be broadly categorized according to the International Council for Harmonisation (ICH) Q3A guidelines and generally arise from the manufacturing process or degradation.[1][2][3]

  • Process-Related Impurities: These are substances that are introduced or created during the synthesis.

    • Starting Materials: Unreacted starting materials, such as diethyl maleate or diethyl fumarate, are common impurities.

    • By-products: Compounds formed from side reactions during the synthesis.

    • Intermediates: Precursors in the synthetic pathway that may not have fully reacted.

  • Enantiomeric Impurity: The presence of the undesired (S)-Diethyl 2-hydroxysuccinate is a critical quality attribute, as different enantiomers can have different pharmacological activities.

  • Degradation Products: These can form during storage or handling, particularly if the material is exposed to heat, light, or incompatible substances.

Impurity Name Structure Typical Origin
Diethyl maleateC2H5OOC-CH=CH-COOC2H5 (cis)Starting Material
Diethyl fumarateC2H5OOC-CH=CH-COOC2H5 (trans)Starting Material
(S)-Diethyl 2-hydroxysuccinateC2H5OOC-CH(OH)-CH2-COOC2H5Enantiomeric Impurity
Diethyl succinateC2H5OOC-CH2-CH2-COOC2H5Over-reduction by-product

A Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique depends on the specific impurity and the goal of the analysis, whether it is detection, identification, or quantification.[4][5] Modern analytical laboratories often use a combination of these methods for comprehensive impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Applicability: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic impurities.[6] It separates compounds based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides structural information for identification. It is particularly well-suited for detecting starting materials like diethyl maleate and fumarate, as well as other process-related impurities.

Causality Behind Experimental Choices: The choice of a non-polar or mid-polar capillary column is driven by the need to resolve structurally similar diesters. The temperature gradient is optimized to ensure sharp peaks for low-level impurities without causing degradation of the thermally labile hydroxysuccinate. Electron Ionization (EI) is chosen for its ability to create reproducible fragmentation patterns, which can be matched against spectral libraries for confident identification.[6]

Detailed Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: 250°C, Split ratio 20:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Mass Range: Scan from m/z 40 to 400.

  • System Suitability: Inject a standard solution containing the target impurities and the main component to verify resolution, peak shape, and detector response.

Strengths & Limitations:

Strengths Limitations
High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds.
Excellent for structural elucidation of unknown impurities.Derivatization may be required for some polar analytes.
Robust and widely available.
High-Performance Liquid Chromatography (HPLC)

Principle & Applicability: HPLC is the workhorse of pharmaceutical analysis, separating compounds based on their partitioning between a stationary phase and a liquid mobile phase.[7][8] It is exceptionally versatile and can be adapted for various types of impurities. Chiral HPLC, in particular, is essential for determining the enantiomeric purity of this compound.[9][10][11]

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC: A C18 column is selected for its broad applicability in separating compounds with varying polarity. The mobile phase, typically a mixture of water and acetonitrile/methanol, is chosen to elute the main component and any non-polar to moderately polar impurities. A UV detector is suitable as the ester carbonyl group provides a chromophore.

  • Chiral HPLC: A polysaccharide-based chiral stationary phase (CSP) is chosen for its proven ability to resolve a wide range of enantiomers.[10] The normal-phase mobile phase (e.g., hexane/isopropanol) is selected to promote the specific interactions (hydrogen bonding, dipole-dipole) between the analyte enantiomers and the chiral stationary phase that lead to separation.[10]

Detailed Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Sample Preparation: Dissolve 5 mg of this compound in 10 mL of the mobile phase.

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV at 210 nm.

  • Injection Volume: 10 µL.

  • System Suitability: Inject a racemic mixture of (R)- and (S)-Diethyl 2-hydroxysuccinate to confirm baseline resolution (Rs > 1.5) between the enantiomeric peaks.

Strengths & Limitations:

Strengths Limitations
Highly versatile for a wide range of polarities.Lower resolution than GC for volatile compounds.
Essential for chiral separations.[9]Can consume significant volumes of organic solvents.
Non-destructive, allowing for fraction collection.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Applicability: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.[12] ¹H NMR is particularly useful for structural confirmation and can be used for quantitative analysis (qNMR) to determine the purity of the main component and the concentration of major impurities without the need for individual impurity reference standards.[13] It is also an excellent tool for identifying and quantifying structurally similar impurities.

Causality Behind Experimental Choices: A high-field NMR spectrometer (e.g., 500 MHz or higher) is chosen to achieve better signal dispersion, which is critical for resolving the signals of structurally similar impurities from the main component.[14] A deuterated solvent that dissolves the sample without producing interfering signals is essential. A long relaxation delay (D1) is crucial in quantitative NMR to ensure full relaxation of all protons, leading to accurate integration and quantification.[14]

Detailed Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation: Accurately weigh ~20 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in ~0.7 mL of Chloroform-d (CDCl₃).

  • NMR System: Bruker Avance 500 MHz spectrometer or equivalent.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (D1): 30 s (should be at least 5 times the longest T1)

    • Acquisition Time: ~4 s

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

  • Quantification: Integrate the well-resolved signals of the analyte and the internal standard. Calculate the purity based on the integral values, number of protons, and the weights of the sample and standard.

  • Trustworthiness: The purity of the internal standard must be certified and traceable. The choice of non-overlapping signals for integration is critical for accuracy.

Strengths & Limitations:

Strengths Limitations
Provides unambiguous structural information.[8]Lower sensitivity compared to chromatographic methods.
Primary ratio method for quantification (qNMR).Not ideal for complex mixtures with extensive signal overlap.
Non-destructive.High instrument cost and requires specialized expertise.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Applicability: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. It is an excellent technique for identifying functional groups. While not typically used for quantifying low-level impurities, it serves as a rapid and simple identity check and can detect significant changes in the material's composition, such as the presence of an unexpected functional group from a major impurity. For diethyl 2-hydroxysuccinate, key peaks include the O-H stretch (hydroxyl group), C=O stretch (ester carbonyl), and C-O stretch.[15]

Strengths & Limitations:

Strengths Limitations
Fast, simple, and non-destructive.Low sensitivity for minor components.
Excellent for functional group identification.Provides limited structural information for complex molecules.
Minimal sample preparation required.Not a separative technique.

Integrated Workflow for Impurity Characterization

A robust characterization strategy employs these techniques in a logical sequence. The following workflow ensures comprehensive analysis from initial screening to definitive quantification.

G cluster_0 Initial Screening & Identification cluster_1 Quantification & Chiral Purity cluster_2 Structural Elucidation (If Needed) FT-IR_ID FT-IR Identity Check GC-MS_Screen GC-MS Screen for Volatiles Validated_HPLC Validated HPLC-UV for Specified Impurities GC-MS_Screen->Validated_HPLC Inform Quantification HPLC_Screen HPLC-UV Screen for Non-Volatiles Chiral_HPLC Chiral HPLC for Enantiomeric Purity HPLC_Screen->Chiral_HPLC HPLC_Screen->Validated_HPLC LC-MS LC-MS/MS for Unknowns HPLC_Screen->LC-MS Unknown Peak? qNMR qNMR for Purity Assay & Major Impurities NMR_2D 2D NMR (COSY, HSQC) LC-MS->NMR_2D Further Structure Info Sample Commercial (R)-Diethyl 2-hydroxysuccinate Sample->FT-IR_ID Identity Sample->GC-MS_Screen Process Impurities Sample->HPLC_Screen General Purity Sample->qNMR Assay

References

A Comparative Guide to the Reactivity of Diethyl Malate and (R)-Diethyl 2-Hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of diethyl malate and (R)-Diethyl 2-hydroxysuccinate. The presence of an α-hydroxyl group in this compound introduces notable differences in its chemical behavior compared to the unsubstituted diethyl malate. This document summarizes key physicochemical properties, comparative reactivity in common organic transformations, and detailed experimental protocols to assist researchers in selecting the appropriate molecule for their synthetic needs.

Physicochemical Properties

A summary of the key physical and chemical properties of diethyl malate and this compound is presented in Table 1. These properties can influence reaction conditions and purification methods.

PropertyDiethyl MalateThis compound
Molecular Formula C₈H₁₄O₅[1][2]C₈H₁₄O₅[3][4]
Molecular Weight 190.19 g/mol [1][2][5]190.19 g/mol [3][4]
Appearance Colorless liquid[5]Liquid[4]
Boiling Point Not availableNot available
Melting Point Not availableNot available
Solubility Soluble in water; miscible in alcohol and oil.[5]Not available
CAS Number 7554-12-3[1][5]7554-28-1[3][4]

Comparative Reactivity Analysis

The primary structural difference between diethyl malate and this compound is the presence of a hydroxyl group at the α-position to one of the ester carbonyls in the latter. This substitution has significant implications for the molecule's reactivity due to electronic and steric effects.

Electronic Effects: The hydroxyl group is an electron-withdrawing group, which can increase the electrophilicity of the adjacent carbonyl carbon, potentially making it more susceptible to nucleophilic attack. However, it can also participate in intramolecular hydrogen bonding, which may decrease the availability of the carbonyl for reaction.

Steric Effects: The presence of the hydroxyl group increases the steric bulk around the α-carbon, which can hinder the approach of nucleophiles or bases. This is particularly relevant in reactions involving the formation of an enolate at the α-position.

Acylation

Acylation of the hydroxyl group in this compound is a key reaction that is not possible with diethyl malate. This allows for the introduction of a wide variety of functional groups.

Condensation Reactions (e.g., Claisen Condensation)

Diethyl malate is well-known to participate in Claisen condensation reactions. The two α-hydrogens are acidic and can be readily deprotonated by a strong base to form a stabilized enolate, which then acts as a nucleophile.

This compound, having only one α-hydrogen, is less likely to undergo a classical Claisen self-condensation. The presence of the α-hydroxyl group may also complicate the reaction by providing an alternative site for deprotonation or by sterically hindering the approach of the base and the electrophile.

Hydrolysis
Reduction

The ester groups in both diethyl malate and this compound can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). In the case of this compound, the α-hydroxyl group is already present and will be retained during the reduction of the ester functionalities.

Experimental Protocols

Detailed experimental procedures for key reactions are provided below.

Synthesis

Synthesis of Diethyl Malate: A common method for the synthesis of diethyl malate is the Fischer esterification of malic acid with ethanol in the presence of an acid catalyst.

  • Procedure: To a solution of malonic acid (32 g) in absolute ethanol (150 ml), slowly add concentrated sulfuric acid (15 ml) with stirring. The mixture is then refluxed for a period of time. After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by washing and distillation to yield diethyl malate.[6]

Synthesis of this compound: this compound can be prepared from diethyl 2,3-dihydroxysuccinate.

  • Procedure: Diethyl 2,3-dihydroxysuccinate (1.5 mol) is reacted with thionyl chloride (2 mol) in the presence of DMF. The resulting intermediate is then reacted with lithium bromide followed by reduction with zinc powder in water to yield diethyl 2-hydroxysuccinate. The crude product is purified by distillation.[7]

Reduction of Diethyl 2-hydroxysuccinate with Sodium Borohydride
  • Procedure: To a cooled (0°C) suspension of sodium borohydride (1.7 mol) in ethanol (250 ml), a solution of diethyl 2-hydroxysuccinate (0.243 mol) in ethanol (100 ml) is added carefully, maintaining the temperature below 20°C. After the addition, the ice bath is removed, and the mixture is heated to 50°C and then refluxed for 2 hours. The reaction is then worked up to isolate the product.[7]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms.

Claisen_Condensation Diethyl Malate Diethyl Malate Enolate Enolate Diethyl Malate->Enolate Base (e.g., NaOEt) Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + Diethyl Malate β-Keto Ester β-Keto Ester Tetrahedral Intermediate->β-Keto Ester - EtOH

Caption: Claisen condensation of diethyl malate.

Ester_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis (Saponification) Ester Ester Protonated Ester Protonated Ester Ester->Protonated Ester H+ Tetrahedral Intermediate_A Tetrahedral Intermediate_A Protonated Ester->Tetrahedral Intermediate_A + H2O Carboxylic Acid Carboxylic Acid Tetrahedral Intermediate_A->Carboxylic Acid - R'OH, -H+ Alcohol Alcohol Tetrahedral Intermediate_A->Alcohol Ester_B Ester_B Tetrahedral Intermediate_B Tetrahedral Intermediate_B Ester_B->Tetrahedral Intermediate_B OH- Carboxylate Carboxylate Tetrahedral Intermediate_B->Carboxylate - R'O- Alcohol_B Alcohol_B Tetrahedral Intermediate_B->Alcohol_B

Caption: General mechanisms for ester hydrolysis.

Safety Information

Diethyl Malate:

  • Hazards: May cause eye irritation.[8] Harmful to aquatic life.[8]

  • Precautions: Wash skin thoroughly after handling. Avoid release to the environment. Wear eye protection.[8]

This compound:

  • Specific safety data sheets should be consulted. As a chemical intermediate, it should be handled with appropriate laboratory precautions, including the use of personal protective equipment.

Conclusion

Diethyl malate and this compound, while structurally similar, exhibit distinct reactivity profiles primarily due to the α-hydroxyl group in the latter. Diethyl malate is a versatile substrate for reactions requiring enolate formation, such as the Claisen condensation. This compound, on the other hand, offers a handle for further functionalization through its hydroxyl group via acylation and other transformations. The choice between these two molecules will depend on the specific synthetic strategy and the desired final product. Researchers should consider the electronic and steric implications of the α-hydroxyl group when designing their reaction schemes.

References

Navigating the Chiral Maze: A Comparative Guide to HPLC Columns for Separating (R) and (S) Diethyl 2-Hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective analysis and purification of chiral compounds, the separation of enantiomers like (R) and (S) diethyl 2-hydroxysuccinate presents a common yet critical challenge. The selection of an appropriate chiral High-Performance Liquid Chromatography (HPLC) column is paramount for achieving baseline resolution and accurate quantification. This guide provides a comprehensive comparison of suitable chiral HPLC columns, supported by recommended experimental protocols and a logical workflow for method development.

Diethyl 2-hydroxysuccinate, a valuable chiral building block in organic synthesis, requires a robust analytical method to differentiate its enantiomers. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for the separation of a wide array of chiral molecules, including those containing hydroxyl and ester functional groups, making them the primary candidates for this separation.

Recommended Chiral HPLC Columns: A Comparative Overview

Column BrandChiral Stationary Phase (CSP)Potential Advantages for Diethyl 2-Hydroxysuccinate SeparationRecommended Screening Solvents
Daicel Chiralpak® Amylose or Cellulose derivatives (e.g., AD-H, IA, IB, IC)Broad enantioselectivity, extensive literature support for a wide range of compounds, available in various particle sizes and dimensions.Normal Phase: Hexane/Isopropanol, Hexane/EthanolReversed Phase: Acetonitrile/Water, Methanol/Water
YMC CHIRAL ART® Amylose or Cellulose derivatives (e.g., Amylose-C, Cellulose-C)High mechanical strength, excellent durability, and a wide range of usable solvents, making them suitable for both analytical and preparative separations.[1][2][3]Normal Phase: Heptane/Ethanol, Heptane/IsopropanolReversed Phase: Acetonitrile/Water with buffer

Experimental Protocols: A Strategic Approach to Method Development

Given the empirical nature of chiral separations, a systematic screening protocol is the most efficient path to achieving a successful separation. The following protocols are designed as a starting point for the analysis of (R) and (S) diethyl 2-hydroxysuccinate.

Protocol 1: Normal Phase Screening

Normal phase chromatography often provides excellent selectivity for polar compounds like diethyl 2-hydroxysuccinate on polysaccharide-based CSPs.

Table 2: Normal Phase HPLC Screening Conditions

ParameterCondition 1Condition 2Condition 3
Column Daicel Chiralpak® AD-H (4.6 x 250 mm, 5 µm)YMC CHIRAL ART® Amylose-C (4.6 x 250 mm, 5 µm)Daicel Chiralpak® IC (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Heptane / Ethanol (80:20, v/v)n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 210 nmUV at 210 nmUV at 210 nm
Injection Vol. 5 µL5 µL5 µL
Sample Conc. 1 mg/mL in mobile phase1 mg/mL in mobile phase1 mg/mL in mobile phase
Protocol 2: Reversed-Phase Screening

For compounds with sufficient hydrophobicity or for methods requiring aqueous mobile phases, a reversed-phase approach can be effective.

Table 3: Reversed-Phase HPLC Screening Conditions

ParameterCondition 1Condition 2Condition 3
Column Daicel Chiralpak® AD-RH (4.6 x 150 mm, 5 µm)YMC CHIRAL ART® Cellulose-SB (4.6 x 150 mm, 5 µm)Daicel Chiralpak® IA (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile / Water (50:50, v/v)Methanol / 10 mM Ammonium Bicarbonate (60:40, v/v)Acetonitrile / Water (70:30, v/v)
Flow Rate 0.8 mL/min0.8 mL/min0.8 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 210 nmUV at 210 nmUV at 210 nm
Injection Vol. 5 µL5 µL5 µL
Sample Conc. 1 mg/mL in mobile phase1 mg/mL in mobile phase1 mg/mL in mobile phase

Logical Workflow for Chiral Method Development

The process of selecting the optimal chiral column and developing a robust separation method can be visualized as a logical workflow. This diagram illustrates the key decision points and steps involved in the process.

Chiral_Method_Development start Start: Racemic Diethyl 2-Hydroxysuccinate Sample solubility Determine Analyte Solubility (Normal vs. Reversed Phase Solvents) start->solubility select_mode Select Initial Chromatographic Mode (Normal Phase Recommended) solubility->select_mode np_screen Screen Polysaccharide Columns (e.g., Chiralpak AD-H, YMC Amylose-C) select_mode->np_screen Normal Phase rp_screen Screen Polysaccharide Columns (e.g., Chiralpak AD-RH, YMC Cellulose-SB) select_mode->rp_screen If Insoluble in NP eval_np Evaluate NP Screening Results: - Partial Separation? - No Separation? np_screen->eval_np eval_rp Evaluate RP Screening Results: - Partial Separation? - No Separation? rp_screen->eval_rp optimize_np Optimize Normal Phase Method: - Mobile Phase Ratio - Alcohol Modifier - Temperature eval_np->optimize_np Partial Separation switch_mode Switch to Reversed Phase eval_np->switch_mode No Separation eval_rp->np_screen Consider NP if RP fails optimize_rp Optimize Reversed-Phase Method: - Organic Modifier % - Buffer pH/Concentration - Temperature eval_rp->optimize_rp Partial Separation validation Method Validation: - Resolution > 1.5 - Tailing Factor - Reproducibility optimize_np->validation optimize_rp->validation end End: Robust Chiral Separation Method validation->end Successful switch_mode->rp_screen

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

The successful chiral separation of (R) and (S) diethyl 2-hydroxysuccinate is readily achievable through a systematic screening of polysaccharide-based HPLC columns. While specific pre-developed methods are not widely published, the general success of columns such as the Daicel Chiralpak® and YMC CHIRAL ART® series for similar analytes provides a strong starting point for method development. By following the outlined experimental protocols and the logical workflow, researchers can efficiently identify a suitable column and optimize the separation conditions to achieve the desired resolution and accuracy for their analytical and preparative needs. This strategic approach minimizes trial and error, saving valuable time and resources in the pursuit of enantiomerically pure compounds.

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (R)-Diethyl 2-Hydroxysuccinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Diethyl 2-hydroxysuccinate, commonly known as (R)-diethyl malate, is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereocenter is crucial for the biological activity of the final product, making its efficient and enantiomerically pure synthesis a topic of significant interest. The selection of a synthetic route is a critical decision, governed by a trade-off between cost, performance, scalability, and environmental impact. This guide provides an in-depth, objective comparison of the three principal methodologies for synthesizing (R)-diethyl malate: Catalytic Asymmetric Hydrogenation, Biocatalytic (Enzymatic) Reduction, and Chiral Pool Synthesis. By examining the underlying chemistry, process parameters, and economic factors of each approach, this document aims to equip researchers and process chemists with the necessary insights to make informed strategic decisions.

Introduction: The Strategic Importance of (R)-Diethyl Malate

The demand for enantiomerically pure compounds is a driving force in modern pharmaceutical development. (R)-diethyl malate serves as a key intermediate whose hydroxyl and ester functionalities provide versatile handles for further chemical transformations. Achieving high enantiomeric excess (ee) is paramount, as the undesired (S)-enantiomer may be inactive or, in some cases, contribute to off-target effects. Consequently, the development of robust, cost-effective, and sustainable synthetic routes is not merely an academic exercise but a critical component of the drug development pipeline. This guide will dissect the most viable synthesis strategies, moving beyond simple procedural descriptions to analyze the causality behind experimental choices and their resulting economic and performance implications.

Comparative Overview of Synthetic Strategies

The synthesis of (R)-diethyl malate can be approached from fundamentally different starting points and catalytic systems. Each strategy presents a unique profile of advantages and challenges.

Synthetic StrategyCore PrincipleKey AdvantagesKey Disadvantages
Catalytic Asymmetric Hydrogenation Stereoselective reduction of a prochiral ketone (diethyl 2-oxosuccinate) using a chiral metal catalyst.High turnover numbers, excellent yields, well-established technology, high scalability.High cost and potential toxicity of precious metal catalysts (e.g., Ruthenium), requires high-pressure hydrogen, potential for metal contamination in the final product.[1][2]
Biocatalytic Reduction Stereoselective reduction of a prochiral ketone using an isolated enzyme (ketoreductase) or whole-cell system.Extremely high enantioselectivity (>99% ee), mild reaction conditions (ambient temp/pressure), environmentally friendly ("green"), low risk of metal contamination.[3][4]Enzyme and cofactor (NADPH) costs can be significant, lower substrate concentrations may be required, process development can be more complex.[5][6]
Chiral Pool Synthesis Conversion of a readily available, inexpensive chiral starting material (e.g., L-(+)-tartaric acid) into the target molecule.Low-cost starting material, well-defined stereochemistry from the outset.Often involves multiple synthetic steps, potentially lower overall yield, can generate significant stoichiometric waste.

Below is a decision workflow diagram to guide the selection of an appropriate synthetic pathway based on key project requirements.

G start Define Project Goals for (R)-Diethyl Malate Synthesis scale Scale of Synthesis? start->scale purity Highest Enantiopurity (>99.5% ee) is the Top Priority? scale->purity Large Scale (Industrial) green Is 'Green Chemistry' a Key Driver? scale->green Lab / Pilot Scale capital High Initial Capital (Catalyst, Reactor) Acceptable? purity->capital Yes bio Pursue Biocatalytic Reduction purity->bio No chemo Pursue Catalytic Asymmetric Hydrogenation capital->chemo Yes capital->bio No green->bio Yes pool Consider Chiral Pool Synthesis green->pool No

Caption: Decision workflow for selecting a synthesis pathway.

Method 1: Catalytic Asymmetric Hydrogenation

This approach is a cornerstone of industrial chiral synthesis, relying on the reduction of diethyl 2-oxosuccinate (also known as diethyl oxalacetate) using hydrogen gas and a chiral transition metal catalyst.

G sub Diethyl 2-Oxosuccinate prod (R)-Diethyl 2-Hydroxysuccinate sub->prod MeOH, 25-50°C h2 H₂ (gas, high pressure) h2->prod cat [RuCl₂(S)-BINAP]₂NEt₃ (Chiral Catalyst) cat->prod

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Expertise & Rationale

The choice of catalyst is the most critical parameter. Ruthenium complexes with chiral bisphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are widely employed.[7] The rationale for using Ruthenium is its high activity and functional group tolerance. The BINAP ligand creates a chiral environment around the metal center, forcing the hydrogen molecule to add to one face of the ketone preferentially, thus inducing asymmetry. The reaction is typically run under elevated hydrogen pressure (10-100 atm) to increase reaction rates and ensure catalyst activity.[8]

Performance & Cost Analysis
ParameterTypical ValueCost-Benefit Implication
Yield >95%High Benefit: Efficient conversion of starting material to product.
Enantiomeric Excess (ee) 92-98% eeHigh Benefit: Good to excellent enantiopurity, though may require recrystallization for >99.5% ee.[8]
Catalyst Loading (S/C ratio) 1,000 - 50,000High Benefit: Low catalyst loading means less cost per kilogram of product.[8]
Catalyst Cost HighHigh Cost: Ruthenium is a precious metal, and chiral ligands like BINAP are expensive to synthesize.[2] This represents a significant capital investment.
Operating Conditions 25-80 °C, 10-100 atm H₂Moderate Cost: Requires specialized high-pressure reactor (autoclave), increasing equipment and energy costs.
Scalability ExcellentHigh Benefit: The process is well-understood and readily scalable for industrial production.
Authoritative Protocol: Asymmetric Hydrogenation using Ru-BINAP

This protocol is a representative example synthesized from established procedures.[7][8]

  • Catalyst Preparation: In an argon-filled glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (dimer) and (S)-BINAP in a 1:1.1 molar ratio of Ru to ligand. Anhydrous toluene is added, and the mixture is heated to form the catalyst complex.

  • Reaction Setup: A high-pressure stainless-steel autoclave is charged with diethyl 2-oxosuccinate (1.0 eq) and degassed methanol.

  • Catalysis: The pre-formed Ru-BINAP catalyst solution (0.01 - 0.1 mol%) is transferred to the autoclave via cannula under an argon atmosphere.

  • Hydrogenation: The reactor is sealed, purged several times with H₂ gas, and then pressurized to 50 atm. The reaction mixture is stirred vigorously at 40 °C for 12-24 hours.

  • Work-up & Purification: After cooling and venting the reactor, the solvent is removed under reduced pressure. The crude product is purified by silica gel chromatography or distillation to yield this compound.

  • Validation: The enantiomeric excess is determined by chiral HPLC or GC analysis.

Method 2: Biocatalytic Reduction

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For this synthesis, ketoreductases (KREDs) are the enzymes of choice, offering an environmentally benign route to the chiral alcohol.

G sub Diethyl 2-Oxosuccinate prod (R)-Diethyl 2-Hydroxysuccinate sub->prod Aqueous Buffer (pH 7), 30°C enzyme Ketoreductase (KRED) + Cofactor Regeneration (e.g., GDH/Glucose) enzyme->prod

Caption: Workflow for Biocatalytic (Enzymatic) Reduction.

Expertise & Rationale

The core of this method is a ketoreductase enzyme that uses a nicotinamide cofactor (NADPH or NADH) as a hydride source.[9] The enzyme's active site is inherently chiral, allowing the substrate to bind in only one orientation, leading to the reduction of the ketone from a specific face with near-perfect selectivity.

A critical consideration is the cost of the cofactor. Since it is consumed stoichiometrically, a cofactor regeneration system is essential for economic viability.[10] This is typically achieved by adding a second "sacrificial" substrate (like glucose or isopropanol) and a corresponding dehydrogenase (e.g., glucose dehydrogenase, GDH). The GDH oxidizes glucose, regenerating the expensive NADPH in situ, making the overall process catalytic with respect to the cofactor.

Performance & Cost Analysis
ParameterTypical ValueCost-Benefit Implication
Yield >98%High Benefit: Highly efficient and clean conversion with minimal byproducts.
Enantiomeric Excess (ee) >99.9%Exceptional Benefit: Often achieves optical purity that is difficult to attain with chemical methods, potentially eliminating the need for further chiral purification.[11]
Enzyme & Cofactor Cost Moderate to HighModerate Cost: While commercial KREDs and cofactors have costs, ongoing protein engineering is making them more affordable and robust.[6][12] The cost is highly dependent on the enzyme's activity and stability.
Operating Conditions 25-40 °C, 1 atm, aqueous bufferHigh Benefit: Eliminates the need for high-pressure equipment and flammable organic solvents. Significant energy savings and improved safety.[3]
Scalability GoodBenefit: Scalable, though requires expertise in fermentation (for whole-cell) or enzyme handling. Process optimization is key to achieving high space-time yields.[13]
Authoritative Protocol: KRED-Catalyzed Reduction with Cofactor Regeneration

This protocol is a representative example for an isolated enzyme system.[10][11]

  • Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.0).

  • Reaction Setup: To a jacketed glass reactor maintained at 30 °C, add the buffer, D-glucose (1.1 eq), NADP⁺ (0.001 eq), and glucose dehydrogenase (GDH, ~5 U/mmol substrate).

  • Substrate Addition: Add diethyl 2-oxosuccinate (1.0 eq). Stir until dissolved.

  • Enzyme Addition: Initiate the reaction by adding the ketoreductase (KRED) of choice (e.g., from Sporidiobolus salmonicolor).[13] The amount of enzyme is determined by its specific activity.

  • Reaction Monitoring: Maintain the pH at 7.0 by the controlled addition of dilute NaOH (the oxidation of glucose to gluconic acid causes a pH drop). Monitor the reaction progress by HPLC.

  • Work-up & Purification: Once the reaction is complete (~24-48 h), saturate the aqueous phase with NaCl and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Validation: Confirm yield and determine enantiomeric excess by chiral HPLC or GC.

Method 3: Chiral Pool Synthesis

This classical strategy leverages the abundance of enantiopure natural products. L-(+)-tartaric acid, a byproduct of winemaking, is an inexpensive and readily available starting material with the correct C4 backbone.

G sub L-(+)-Diethyl Tartrate (from Tartaric Acid) step1 Activation of 3-OH group (e.g., Sulfonylation) sub->step1 step2 Reductive Deoxygenation (e.g., with Zn/H⁺) step1->step2 prod (R)-Diethyl 2-Hydroxysuccinate step2->prod

Caption: A potential multi-step workflow for Chiral Pool Synthesis.

Expertise & Rationale

The synthesis begins with the Fischer esterification of L-(+)-tartaric acid to yield L-(+)-diethyl tartrate.[14] The core challenge is the selective deoxygenation of one of the two hydroxyl groups. A common strategy involves:

  • Converting the diol into a cyclic acetal to differentiate the two hydroxyl groups.

  • Selective opening of the acetal.

  • Activation of the free hydroxyl group (e.g., as a tosylate or mesylate).

  • Reductive removal of the activated group.

An alternative, more direct route involves converting the diethyl tartrate into a bromohydrin intermediate, followed by reduction.[15] This method transforms L-(+)-diethyl tartrate into D-(+)-diethyl malate (the (R)-enantiomer) via a sequence involving thionyl chloride, lithium bromide, and finally zinc reduction.[15]

Performance & Cost Analysis
ParameterTypical ValueCost-Benefit Implication
Overall Yield 40-70%Moderate Cost: Multi-step sequences inevitably lead to product loss at each stage, reducing the overall yield compared to single-step catalytic methods.[15]
Enantiomeric Excess (ee) >99%High Benefit: The stereochemistry is inherited directly from the starting material, ensuring high enantiopurity if no racemization occurs.
Starting Material Cost LowHigh Benefit: L-Tartaric acid is an inexpensive, bulk commodity chemical.
Reagent Cost & Waste HighHigh Cost: This approach uses stoichiometric amounts of reagents (e.g., thionyl chloride, LiBr, Zinc), increasing costs and generating significant salt waste, which has disposal implications.[15]
Operational Complexity HighModerate Cost: Multiple reaction steps, isolations, and purifications increase labor and time requirements.
Authoritative Protocol: Synthesis from L-(+)-Diethyl Tartrate

This protocol is an adaptation of the literature procedure described for this transformation.[15]

  • Chlorosulfite Formation: To L-(+)-diethyl tartrate (1.0 eq), add thionyl chloride (1.1 eq) dropwise, followed by a catalytic amount of DMF. Heat the solution to ~50 °C for 1 hour to drive off HCl gas.

  • Bromination: Cool the solution, dilute with acetone, and add lithium bromide (LiBr, 2.0 eq) in portions. Reflux the mixture at 45-50 °C for approximately 7 hours to form the bromo-hydroxy succinate intermediate.

  • Reduction: To the reaction mixture, add zinc powder (2.5 eq) and a small amount of water. Stir at the same temperature for 2 hours. The zinc reductively removes the bromine atom.

  • Work-up & Purification: Filter the reaction mixture to remove zinc salts. Concentrate the filtrate to remove acetone. Extract the product into an organic solvent, wash with brine, dry over MgSO₄, and concentrate. The crude product is purified by vacuum distillation to afford this compound.

  • Validation: Confirm the structure by NMR and measure the optical rotation to ensure the correct enantiomer was formed.

Final Comparative Analysis and Recommendations

MetricAsymmetric HydrogenationBiocatalytic ReductionChiral Pool Synthesis
Overall Cost High initial, lower operationalModerate, falling with techLow SM, high reagent/waste
Yield Excellent (>95%)Excellent (>98%)Moderate (40-70%)
Enantioselectivity Very Good (92-98% ee)Exceptional (>99.9% ee)Excellent (>99% ee)
Scalability ExcellentGoodModerate
Safety High pressure H₂, flammable solventsAqueous, ambient conditionsCorrosive reagents (SOCl₂)
Environmental Impact Heavy metal catalyst, solvent useGreen, biodegradableHigh salt waste
Best For... Large-scale industrial production where high throughput and established technology are prioritized.High-purity pharmaceutical applications where process greenness and exceptional selectivity are paramount.Lab-scale synthesis or when capital for specialized reactors or enzymes is limited.

The optimal synthesis of this compound is not a one-size-fits-all solution but rather a strategic choice based on project-specific priorities.

  • For large-scale, cost-sensitive manufacturing , Catalytic Asymmetric Hydrogenation remains a dominant and highly effective technology, provided the initial capital investment in high-pressure equipment and precious metal catalysts is feasible.

  • For pharmaceutical applications requiring the highest optical purity and adhering to green chemistry principles , Biocatalysis is the superior choice.[3][4] The operational safety and unparalleled selectivity often justify the investment in enzyme development and process optimization.[6][9]

  • Chiral Pool Synthesis serves as a reliable, albeit less elegant, route that is valuable for smaller-scale academic research or initial discovery efforts where avoiding high-cost catalysts is a primary concern.

The future of chiral synthesis will likely involve a synergy of these approaches, where biocatalysis is used to produce novel chiral ligands for chemocatalysis, or where chemo- and biocatalytic steps are combined in telescoped processes to maximize efficiency and sustainability.

References

Safety Operating Guide

Proper Disposal of (R)-Diethyl 2-hydroxysuccinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This document provides a comprehensive, step-by-step guide for the proper disposal of (R)-Diethyl 2-hydroxysuccinate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with waste management regulations.

Immediate Safety and Handling

Before initiating any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The primary hazards associated with this compound are serious eye irritation and harm to aquatic life. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

Step-by-Step Disposal Procedures

The proper disposal route for this compound depends on the nature and quantity of the waste. Under no circumstances should this chemical be disposed of down the drain due to its aquatic toxicity.

Small Quantities (e.g., residual amounts from experiments)
  • Collection: Collect small amounts of unwanted this compound in a designated and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw cap.

  • Labeling: Label the waste container with "this compound, Waste" and include the appropriate hazard symbols (e.g., irritant, environmentally hazardous).

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Large Quantities and Bulk Disposal

For larger volumes of this compound, the most appropriate and safest disposal method is to engage a licensed hazardous waste disposal company.

  • Containment: Ensure the bulk container is securely sealed and properly labeled.

  • Segregation: Store the container in a designated, well-ventilated, and secure area, segregated from other chemical waste streams to prevent accidental mixing.

  • Professional Disposal: Contact your institution's EHS office to coordinate the collection and disposal by a certified hazardous waste management firm.

Spill Cleanup

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to soak up the liquid.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials for disposal as hazardous waste.

  • Dispose: Seal and label the container with the spill cleanup debris and dispose of it through your institution's hazardous waste program.

Disposal of Empty Containers

Empty containers that previously held this compound must be handled carefully to remove residual chemical.

  • Triple Rinsing:

    • Rinse the container three times with a small amount of a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate in a designated hazardous waste container for disposal.

  • Defacing: After triple rinsing, deface or remove the original label on the container to prevent misuse.

  • Disposal: The triple-rinsed container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Quantitative Data

ParameterValueSource
Acute Toxicity (Oral) Data not availableN/A
Hazard Statements H319: Causes serious eye irritation. H402: Harmful to aquatic life.Sigma-Aldrich SDS

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Identify (R)-Diethyl 2-hydroxysuccinate Waste waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Unused product, solutions) waste_type->liquid_waste Liquid spill_cleanup Spill Cleanup Material (Absorbents, PPE) waste_type->spill_cleanup Solid empty_container Empty Container waste_type->empty_container Container collect_hw Collect in Labeled Hazardous Waste Container liquid_waste->collect_hw spill_cleanup->collect_hw triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse ehs_disposal Arrange Disposal via EHS/Licensed Contractor collect_hw->ehs_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label and Dispose of Container as Regular Waste triple_rinse->dispose_container collect_rinsate->dispose_container collect_rinsate->ehs_disposal

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

Essential Safety and Operational Guide for Handling (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-Diethyl 2-hydroxysuccinate. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also considered harmful if swallowed (H302).[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationStandards
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is also recommended.NIOSH (US) or EN 166 (EU) approved.[1][2]
Hand Protection Chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after.Follow good laboratory practices.[1][2]
Body Protection Complete suit protecting against chemicals or a flame-resistant lab coat.Selected based on the concentration and amount of the substance.[1][2]
Respiratory Protection For nuisance exposures, use a type P95 (US) or P1 (EU) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.NIOSH (US) or CEN (EU) approved.[1][2]

Operational and Handling Protocols

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][2]

  • Use appropriate exhaust ventilation, such as a fume hood, at places where dust or aerosols may form.[1][2]

Safe Handling Practices:

  • Avoid all personal contact, including inhalation of vapors, mist, or gas.[1][2][3]

  • Avoid formation of dust and aerosols.[1][2]

  • Do not eat, drink, or smoke when handling the product.[3]

  • Wash hands thoroughly before breaks and at the end of the workday.[1][2]

  • Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1][2]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

  • Store at room temperature in a dry area.[1][2]

Emergency and Disposal Plan

Spill Response:

  • Evacuate personnel to a safe area and ensure adequate ventilation.[1][2]

  • Wear appropriate personal protective equipment as detailed above.[1][2]

  • For minor spills, absorb with an inert material such as sand, earth, or vermiculite.[3]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[1][2]

  • Do not let the product enter drains.[1][2]

First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[1][6]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1][2][6]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2][6]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][2][6]

  • In all cases of exposure, show the safety data sheet to the doctor in attendance.[1]

Disposal:

  • Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated gloves and other disposable PPE should be collected in a suitable, closed container for disposal.[1][2]

  • The most common and safest method for disposal is to use a licensed hazardous waste contractor.[7]

Safe Handling Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Consult Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C Proceed to Handling D Perform Experimental Procedure C->D E Segregate Waste (Chemical & Contaminated PPE) D->E After Experiment F Label Waste Containers E->F G Store in Designated Area F->G H Arrange for Licensed Disposal G->H I In Case of Spill or Exposure J Follow First Aid & Spill Response I->J J->H

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.